molecular formula C15H14O5 B1608776 Bis(4-methoxyphenyl) carbonate CAS No. 5676-71-1

Bis(4-methoxyphenyl) carbonate

Cat. No.: B1608776
CAS No.: 5676-71-1
M. Wt: 274.27 g/mol
InChI Key: PVBTWSPZTNYNHG-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl) carbonate is a useful research compound. Its molecular formula is C15H14O5 and its molecular weight is 274.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-methoxyphenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-17-11-3-7-13(8-4-11)19-15(16)20-14-9-5-12(18-2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBTWSPZTNYNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396504
Record name bis(4-methoxyphenyl) carbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5676-71-1
Record name bis(4-methoxyphenyl) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Bis(4-methoxyphenyl) carbonate" synthesis and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Properties of Bis(4-methoxyphenyl) carbonate

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of this compound

In the landscape of modern chemical synthesis, the pursuit of safer, more efficient, and environmentally benign reagents is paramount. This compound emerges as a significant player in this context, primarily recognized as a non-toxic alternative to hazardous phosgene and its derivatives for carbonylation reactions. Its structural features—a central carbonate group flanked by two electron-rich methoxy-substituted phenyl rings—confer unique reactivity and make it an invaluable monomer for the creation of advanced polycarbonates and a versatile reagent in fine organic synthesis. This guide provides a comprehensive exploration of its synthesis, properties, and applications, designed for researchers and professionals in chemistry and drug development.

Section 1: Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for its effective application and manipulation in a laboratory setting. This compound is a stable, solid compound under standard conditions.

PropertyValueReference
CAS Number 5676-71-1[1][2]
Molecular Formula C₁₅H₁₄O₅[1][2]
Molecular Weight 274.27 g/mol [1][2]
Appearance Crystalline solidInferred from general properties
Melting Point 87 °C[2]
InChIKey PVBTWSPZTNYNHG-UHFFFAOYSA-N[2]
SMILES COc1ccc(OC(=O)Oc2ccc(OC)cc2)cc1[2]

Table 1: Key Physicochemical Data for this compound.

Section 2: Synthesis Methodologies: A Comparative Analysis

The synthesis of diaryl carbonates has evolved significantly, driven by the need to eliminate hazardous reagents like phosgene. This section details the principal routes to this compound, offering both traditional and modern phosgene-free protocols.

Phosgene-Free Synthesis: The Industry Standard

Phosgene-free routes are now the preferred methods for the synthesis of diaryl carbonates due to their enhanced safety and reduced environmental impact.[3] These methods typically rely on transesterification or oxidative carbonylation.

2.1.1 Melt Transesterification

Melt transesterification is a robust and widely adopted method for producing polycarbonates and their precursor diaryl carbonates.[4][5][6] The process involves the equilibrium reaction between a phenol (in this case, 4-methoxyphenol) and a dialkyl or another diaryl carbonate, such as dimethyl carbonate (DMC) or diphenyl carbonate (DPC), in the presence of a catalyst.

Causality and Mechanistic Insight: The reaction proceeds via nucleophilic attack of the phenoxide ion (generated from 4-methoxyphenol and a basic catalyst) on the carbonyl carbon of the carbonate source. The equilibrium is driven forward by the removal of a volatile byproduct (methanol if using DMC, or phenol if using DPC) under vacuum at elevated temperatures. The choice of catalyst is critical; common catalysts include metal hydroxides (LiOH), acetylacetonates, and organic bases, which must balance high activity with low induction of side reactions.[7][8]

Detailed Experimental Protocol: Transesterification Synthesis

Objective: To synthesize this compound from 4-methoxyphenol and diphenyl carbonate.

Materials:

  • 4-methoxyphenol (2.2 equivalents)

  • Diphenyl carbonate (DPC) (1.0 equivalent)

  • Lithium hydroxide (LiOH) catalyst (e.g., 0.01 mol%)

  • High-boiling point solvent (e.g., Toluene, optional for initial stage)

  • Nitrogen gas supply

  • Standard glassware for high-temperature reactions with distillation apparatus

Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a vacuum-compatible receiving flask.

  • Charging Reagents: Charge the flask with 4-methoxyphenol, diphenyl carbonate, and the LiOH catalyst.

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can cause oxidative side reactions at high temperatures.

  • Initial Transesterification: Heat the mixture under a gentle nitrogen flow to ~180 °C. The phenol byproduct will begin to distill off. This stage is typically carried out for 2-3 hours.

  • Polycondensation Stage (Vacuum): Gradually reduce the pressure using a vacuum pump while slowly increasing the temperature to 220-250 °C. This critical step removes the final traces of phenol, driving the reaction to completion.

  • Monitoring and Completion: Monitor the reaction by observing the rate of phenol distillation. The reaction is considered complete when phenol distillation ceases.

  • Purification: Cool the reaction mixture to room temperature. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or a toluene/hexane mixture to yield pure this compound.

Transesterification_Workflow cluster_setup Reactor Setup & Charging cluster_reaction Reaction Stages cluster_workup Isolation & Purification Setup 1. Assemble Flask with Stirrer, N2 Inlet, Distillation Head Charge 2. Add 4-Methoxyphenol, DPC, Catalyst Setup->Charge Purge 3. Purge with Nitrogen Charge->Purge Heat 4. Heat to 180°C (Atmospheric Pressure) Purge->Heat Vacuum 5. Increase Temp to 220-250°C (Apply Vacuum) Heat->Vacuum Remove Phenol Cool 6. Cool to Room Temp Vacuum->Cool Recrystallize 7. Recrystallize from Solvent Cool->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Workflow for Melt Transesterification Synthesis.

2.1.2 Oxidative Carbonylation

Oxidative carbonylation is a sophisticated phosgene-free method that constructs the carbonate linkage directly from a phenol, carbon monoxide (CO), and an oxidant (typically O₂).[9] This process requires a catalytic system, most commonly based on palladium (Pd) complexes.

Causality and Mechanistic Insight: The catalytic cycle is complex but generally involves the formation of a palladium-phenoxide species.[9] This species undergoes migratory insertion of a CO molecule, followed by reductive elimination to form the diaryl carbonate and regenerate the active Pd(II) catalyst. A co-catalyst system is often employed to facilitate the re-oxidation of Pd(0) back to Pd(II). The efficiency of this process is highly dependent on the catalyst, co-catalyst, solvent, and reaction conditions (pressure and temperature).

Detailed Experimental Protocol: Oxidative Carbonylation

Objective: To synthesize this compound via palladium-catalyzed oxidative carbonylation.

Materials:

  • 4-methoxyphenol

  • Palladium(II) catalyst (e.g., PdCl₂, Pd(OAc)₂)

  • Co-catalyst/Re-oxidant (e.g., CuCl₂, p-benzoquinone)

  • Base (e.g., a sterically hindered amine)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Carbon monoxide (CO) gas

  • Oxygen (O₂) or air

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Preparation: Charge a high-pressure autoclave with 4-methoxyphenol, the palladium catalyst, co-catalyst, and base in the anhydrous solvent.

  • Inert Purge: Seal the reactor and purge several times with nitrogen to remove ambient air, then purge with carbon monoxide.

  • Pressurization: Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 10-20 atm) and then add oxygen or air as the oxidant.

  • Reaction: Heat the reactor to the target temperature (e.g., 100-120 °C) with vigorous stirring. Maintain the reaction for several hours (4-12 h), monitoring the pressure drop.

  • Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

  • Workup: Open the reactor and filter the reaction mixture to remove the catalyst.

  • Purification: Wash the filtrate with a dilute acid solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Oxidative_Carbonylation_Workflow cluster_setup Reactor Charging cluster_reaction Reaction Execution cluster_workup Product Isolation Charge 1. Load Autoclave: 4-Methoxyphenol, Catalysts, Base, Solvent Purge 2. Purge with N₂ then CO Charge->Purge Pressurize 3. Pressurize with CO and O₂/Air Purge->Pressurize Heat 4. Heat to 100-120°C with Stirring Pressurize->Heat Cool 5. Cool and Vent Reactor Heat->Cool Filter 6. Filter Catalyst Cool->Filter Purify 7. Wash, Dry, and Purify Filter->Purify Product Pure this compound Purify->Product

Caption: Workflow for Oxidative Carbonylation Synthesis.

Section 3: Key Applications in Industry and Research

The utility of this compound stems from its dual role as both a monomer for polymer synthesis and a specialized carbonylating reagent.

Monomer for Polycarbonate Synthesis

The primary application of this compound is as a monomer, analogous to diphenyl carbonate, in the melt transesterification synthesis of polycarbonates.[4] By reacting it with various bisphenols (e.g., Bisphenol A), specialty polycarbonates can be produced.

Field-Proven Insight: The incorporation of the 4-methoxyphenyl end-groups can influence the final polymer's properties. The methoxy group can enhance solubility in certain organic solvents, modify the glass transition temperature (Tg), and alter the refractive index compared to standard polycarbonates. This allows for the fine-tuning of material properties for specific applications in electronics, optics, and specialty engineering plastics. The reaction is an equilibrium process where 4-methoxyphenol is liberated and removed under vacuum to drive polymer chain growth.

Phosgene-Alternative Carbonylating Agent

In organic synthesis, activated carbonates are valuable reagents for introducing a carbonyl group (C=O) between two nucleophiles. This compound serves as a moderately reactive and safer alternative to phosgene for synthesizing ureas, carbamates, and other carbonates. While less reactive than its nitro-substituted analogue, bis(4-nitrophenyl) carbonate, its reactivity is sufficient for many transformations under mild heating.[10][11][12]

Example Reaction (Urea Synthesis): Reacting this compound with two equivalents of a primary amine (R-NH₂) will yield a symmetrical urea (R-NH-CO-NH-R) and two equivalents of 4-methoxyphenol as a byproduct. The reaction's cleanliness and the ease of removing the phenolic byproduct make it an attractive method.

Conclusion

This compound stands as a testament to the progress in green and sustainable chemistry. Its synthesis via phosgene-free methods like melt transesterification and oxidative carbonylation represents a significant advancement in chemical manufacturing safety. Its role as both a key monomer for high-performance polymers and a versatile carbonylating agent ensures its continued relevance in both industrial and academic research. This guide has provided the core technical knowledge required to synthesize, handle, and effectively utilize this important compound.

References

  • (4-Methoxyphenyl) (4-nitrophenyl) carbonate | C14H11NO6 | CID 10708544 - PubChem. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Synthesis and properties of bisphenol‐Z polycarbonate via melt transesterification. (n.d.). Wiley Online Library. Retrieved January 22, 2026, from [Link]

  • This compound - Stenutz. (n.d.). Stenutz. Retrieved January 22, 2026, from [Link]

  • One-step synthesis of polycarbonate from carbon monoxide and bisphenol A based on oxidative carbonylation. (2002). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Concerning Synthesis of New Biobased Polycarbonates with Curcumin in Replacement of Bisphenol A and Recycled Diphenyl Carbonate as Example of Circular Economy. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • This compound (C15H14O5) - PubChem. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Exploring BIS(4-Nitrophenyl) Carbonate: Properties and Applications. (n.d.). Retrieved January 22, 2026, from [Link]

  • Phosgene-free Synthesis of Diphenyl Carbonate - mediaTUM. (2016). mediaTUM. Retrieved January 22, 2026, from [Link]

  • Mastering Esterification: The Utility of Bis(4-nitrophenyl) Carbonate in Chemical Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. (2008). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents. (n.d.). Google Patents.
  • Study on synthesis of polycarbonate by melt transesterification. (2022). Taylor & Francis eBooks. Retrieved January 22, 2026, from [Link]

  • Synthesis of polycarbonate by melt transesterification process. (2001). ResearchGate. Retrieved January 22, 2026, from [Link]

  • New Catalysts for Bisphenol A Polycarbonate Melt Polymerisation, 2. Polymer Synthesis and Characterisation. (2001). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Melt transesterification kinetics of bisphenol A and diphenyl carbonate catalyzed by organic amines. (2004). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of polycarbonate from dimethyl carbonate and bisphenol‐a through a non‐phosgene process. (1999). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Top 50 Global 4 4 Bis Methoxymethyl Biphenyl Market Growth, Outlook, Report 2035. (n.d.). Spherical Insights. Retrieved January 22, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Bis(4-methoxyphenyl) Carbonate: Synthesis, Applications, and Core Technical Data

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Bis(4-methoxyphenyl) carbonate (CAS No. 5676-71-1), a symmetrical diaryl carbonate. Moving beyond a simple data summary, this guide offers insights into its synthesis, mechanistic rationale, key applications as a stable phosgene equivalent, and essential characterization data, grounded in established chemical principles.

Core Identification and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its core identity is established by its unique CAS registry number, ensuring unambiguous identification in global databases and procurement channels[1][2][3]. The fundamental properties are summarized in Table 1.

Molecular Structure:

The molecule possesses a central carbonate functional group symmetrically substituted with two 4-methoxyphenyl (anisyl) groups. This symmetry has important implications for its spectroscopic characterization, simplifying its NMR spectra, and influences its crystalline packing.

Caption: 2D Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 5676-71-1 [1]
Molecular Formula C₁₅H₁₄O₅ [2][4]
Molecular Weight 274.27 g/mol [1][2]
Appearance White to off-white solid [5]
Melting Point 87 °C [2]
Boiling Point 390.2 °C at 760 mmHg (Predicted) N/A
Density 1.208 g/cm³ (Predicted) N/A
SMILES COc1ccc(OC(=O)Oc2ccc(OC)cc2)cc1 [2][4]

| InChIKey | PVBTWSPZTNYNHG-UHFFFAOYSA-N |[2] |

Synthesis and Mechanistic Insight

The synthesis of diaryl carbonates is most commonly achieved by reacting a corresponding phenol with a phosgene equivalent. Phosgene itself is a highly toxic gas, making its use prohibitive in most laboratory and many industrial settings. Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a much safer in situ source of phosgene[6].

The synthesis of this compound follows a well-established pathway analogous to the preparation of other diaryl carbonates, such as bis(p-nitrophenyl) carbonate[7][8]. The reaction involves the nucleophilic attack of the phenoxide of 4-methoxyphenol on the carbonyl carbon of phosgene (generated from triphosgene).

Reaction Causality:

  • 4-Methoxyphenol: The starting nucleophile. The methoxy group is an electron-donating group, which slightly activates the aromatic ring but, more importantly, does not impede the reactivity of the phenolic hydroxyl group.

  • Triphosgene: The carbonyl source. It is chosen for its solid state and enhanced safety profile compared to gaseous phosgene. In the presence of a nucleophile or catalyst, it decomposes to release three equivalents of phosgene[6].

  • Base (e.g., Triethylamine or NaOH): This is a critical component that serves two purposes. First, it deprotonates the phenolic hydroxyl group to form the much more nucleophilic phenoxide ion. Second, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards the product.

// Nodes Reactants [label="4-Methoxyphenol (2 eq.)\n+ Triphosgene (1/3 eq.)\n+ Base (e.g., Et3N)"]; Step1 [label="In Situ Phosgene\nGeneration", fillcolor="#FBBC05"]; Phosgene [label="Cl-C(=O)-Cl"]; Step2 [label="Nucleophilic Attack\n(First Equivalent)", fillcolor="#4285F4"]; Intermediate [label="4-Methoxyphenyl\nChloroformate"]; Step3 [label="Nucleophilic Attack\n(Second Equivalent)", fillcolor="#4285F4"]; Product [label="Bis(4-methoxyphenyl)\ncarbonate", fillcolor="#34A853"]; Byproduct [label="2 eq. [Base-H]+Cl-"];

// Edges Reactants -> Step1; Step1 -> Phosgene [label="Catalytic\ndecomposition"]; Reactants -> Step2; Phosgene -> Step2; Step2 -> Intermediate; Intermediate -> Step3; Reactants -> Step3; Step3 -> Product; Step3 -> Byproduct; }

Sources

An In-Depth Technical Guide to the Mechanism of Bis(4-methoxyphenyl) Carbonate in Carbonylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Shift from Gaseous CO to Solid Surrogates in Carbonylation

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are fundamental transformations in modern organic synthesis. They provide direct routes to valuable compounds such as carboxylic acids, esters, amides, and ketones. For decades, these reactions have relied on the use of pressurized carbon monoxide (CO) gas.[1] However, the high toxicity, flammability, and specialized handling equipment required for CO gas present significant safety concerns and practical limitations, particularly in academic and drug discovery laboratories.[2][3]

This has driven the development of "CO surrogates," which are stable, solid or liquid compounds that can deliver a carbonyl group under specific reaction conditions without the need for gaseous CO.[2][4] Among these, diaryl carbonates have emerged as promising reagents. This guide focuses specifically on Bis(4-methoxyphenyl) carbonate , a stable, solid reagent, and elucidates its mechanism of action as a direct carbonyl source in palladium-catalyzed carbonylation reactions. Unlike surrogates that decompose to release CO gas in situ, diaryl carbonates typically participate directly in the catalytic cycle, offering a distinct and often milder reaction pathway.

The Core Mechanism: Direct Carbonyl Transfer

The central feature of this compound in palladium-catalyzed carbonylation is its role as a direct electrophilic carbonyl source . The reaction does not proceed through the generation of free carbon monoxide. Instead, the entire carbonate molecule interacts with the palladium center within the catalytic cycle. The overall mechanism can be dissected into a sequence of well-established organometallic steps.

Let us consider a generalized palladium-catalyzed carbonylative coupling of an aryl halide (Ar-X) with a generic nucleophile (Nu-H) using this compound as the carbonyl source.

The Catalytic Cycle

The reaction is initiated by a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a square planar arylpalladium(II) complex. This is typically the rate-determining step and is common to most cross-coupling reactions.[1]

  • Carbonyl Transfer and Acylpalladium Intermediate Formation: This is the crucial step where this compound enters the cycle.

    • The arylpalladium(II) complex coordinates to the carbonate.

    • A nucleophilic attack by the aryl group on the electrophilic carbonyl carbon of the carbonate occurs.

    • This results in the cleavage of a carbon-oxygen bond, displacing a 4-methoxyphenoxide anion (⁻OAr') and forming a key aroylpalladium(II) intermediate . The 4-methoxyphenoxide is subsequently neutralized by a base present in the reaction mixture.

  • Nucleophilic Attack: The nucleophile (Nu-H), such as an alcohol, amine, or water, attacks the electrophilic carbonyl carbon of the aroylpalladium(II) intermediate. This step often requires the presence of a base to deprotonate the nucleophile, increasing its reactivity.

  • Reductive Elimination: The final carbonylated product (Ar-CO-Nu) is expelled from the palladium coordination sphere. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Visualizing the Mechanism

The following diagram illustrates the proposed catalytic cycle for the carbonylation of an aryl halide using this compound.

Catalytic Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-X(L_n) pd0->pd2_complex Oxidative Addition acyl_pd [Ar-C(=O)-Pd(II)-X(L_n)] pd2_complex->acyl_pd Carbonyl Transfer product_complex Product Complex acyl_pd->product_complex Nucleophilic Attack product_complex->pd0 Reductive Elimination product Ar-CO-Nu product_complex->product reagents Ar-X carbonate This compound nucleophile Nu-H

Caption: Fig 1. Proposed catalytic cycle for carbonylation.

The Role of the 4-Methoxyphenyl Leaving Group

The electronic nature of the aryl groups on the carbonate is critical. In this compound, the methoxy group (-OCH₃) is electron-donating. This increases the electron density on the phenoxide oxygen, making 4-methoxyphenoxide a stronger base and a more challenging leaving group compared to, for instance, 4-nitrophenoxide from bis(4-nitrophenyl) carbonate.[5] However, this electron donation also makes the carbonyl carbon slightly less electrophilic. The successful use of this reagent depends on a finely tuned balance where the palladium complex is sufficiently reactive to induce carbonyl transfer despite the nature of the leaving group.

Experimental Protocols and Methodologies

While specific published protocols detailing the use of this compound are not as widespread as for other CO surrogates, its application follows the general principles of palladium-catalyzed carbonylative coupling. The following protocol for the synthesis of an amide is representative of how this reagent would be employed.

Protocol: Palladium-Catalyzed Aminocarbonylation of 4-Iodoanisole

This procedure details the synthesis of N-benzyl-4-methoxybenzamide from 4-iodoanisole and benzylamine.

Materials:

  • 4-Iodoanisole

  • This compound

  • Benzylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas line

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (e.g., 1 mmol, 234 mg), this compound (1.2 mmol, 329 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), Xantphos (0.04 mmol, 23 mg), and K₂CO₃ (2 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) via syringe, followed by benzylamine (1.1 mmol, 118 mg, 0.12 mL).

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 15 mL), followed by saturated sodium bicarbonate solution (1 x 15 mL), and finally brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-benzyl-4-methoxybenzamide.

Workflow Visualization

Experimental Workflow start Start setup 1. Combine solid reagents (Aryl halide, Carbonate, Catalyst, Ligand, Base) in Schlenk flask start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->inert add_liquids 3. Add Solvent (Toluene) and Nucleophile (Amine) inert->add_liquids react 4. Heat and Stir (e.g., 110 °C, 12-24h) add_liquids->react monitor 5. Monitor Progress (TLC / GC-MS) react->monitor workup 6. Cool, Dilute, and Filter monitor->workup extract 7. Liquid-Liquid Extraction workup->extract purify 8. Dry and Purify (Column Chromatography) extract->purify end Pure Product purify->end

Caption: Fig 2. General experimental workflow.

Data and Comparisons

The choice of a carbonylating agent is a critical parameter in reaction design. Diaryl carbonates offer a compelling safety profile compared to traditional reagents.

Carbonylating AgentPhysical StateKey HazardTypical ConditionsNotes
Carbon Monoxide (CO) GasHighly toxic, flammablePressurized gas cylinder (1-50 atm), high temperatureRequires specialized equipment and safety monitoring.[2]
Triphosgene SolidDecomposes to toxic phosgeneOften requires a base or thermal activationA safer phosgene equivalent, but still requires careful handling.
This compound SolidLow toxicityPalladium catalysis, moderate to high temperatureActs as a direct carbonyl donor; avoids free CO generation.
Formic Acid LiquidCorrosiveRequires an activating agent (e.g., acetic anhydride) to release CO.[3][4]Often used in systems where CO is generated in situ.

Conclusion and Future Outlook

This compound serves as a valuable and safe alternative to gaseous carbon monoxide for palladium-catalyzed carbonylation reactions. Its mechanism proceeds through a direct carbonyl transfer within the catalytic cycle, forming a key aroylpalladium(II) intermediate without the release of free CO. This approach enhances the safety and accessibility of carbonylation chemistry for researchers in various fields, including pharmaceuticals and materials science. The electron-donating nature of the methoxy substituents modulates the reactivity of the carbonate, a factor that must be considered in reaction optimization. Future research will likely focus on expanding the substrate scope and developing more efficient catalytic systems with lower catalyst loadings and milder reaction conditions, further solidifying the role of diaryl carbonates as indispensable tools in modern organic synthesis.

References

  • Vavasori, A., & Toniolo, L. (1999). Multistep electron transfer catalytic system for the oxidative carbonylation of phenol to diphenyl carbonate. Journal of Molecular Catalysis A: Chemical, 139(2-3), 109-122. Available at: [Link]

  • Ghaffar, T., & Milstein, D. (2011). Synthesis of amides from esters and amines with liberation of H2 under neutral conditions. Journal of the American Chemical Society, 133(10), 3235-3237. Available at: [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Gao, Y., et al. (2010). Transition metal promoted palladium-catalyzed oxidative carbonylation of phenol to diphenyl carbonate. Journal of Organometallic Chemistry, 695(24), 2631-2635. Available at: [Link]

  • Khedkar, M., et al. (2020). CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. Current Organic Chemistry, 24(22), 2588-2600. Available at: [Link]

  • Dissanayake, D. M. K. P., & Daugulis, O. (2023). Light-activated CO donor as a universal CO surrogate for Pd-catalyzed and light-mediated carbonylation. Organic Letters, 24(27), 4902-4907. Available at: [Link]

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An In-depth Technical Guide to Bis(4-methoxyphenyl) carbonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Symmetrical Diaryl Carbonate

Bis(4-methoxyphenyl) carbonate, a symmetrical diaryl carbonate, presents a unique molecular architecture of interest to the scientific community, particularly those in organic synthesis and medicinal chemistry. Its structure, characterized by a central carbonate moiety flanked by two para-methoxyphenyl groups, offers a combination of reactivity and stability that merits detailed exploration. The electron-donating nature of the methoxy groups significantly influences the electrophilicity of the carbonyl carbon, distinguishing its reactivity profile from that of more commonly cited analogues such as bis(4-nitrophenyl) carbonate. This guide aims to provide a comprehensive technical overview of the physical and chemical properties of this compound, offering field-proven insights for its application in research and drug development.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the fundamental physical and chemical properties of a compound is paramount for its effective utilization in experimental settings. These properties dictate the choice of solvents, reaction conditions, and purification methods.

Core Structural and Physical Data

The foundational properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 5676-71-1[1][2]
Molecular Formula C₁₅H₁₄O₅[1][2][3]
Molecular Weight 274.27 g/mol [1][2]
Melting Point 87 °C[1]
Appearance White to off-white solidInferred from related compounds
InChI 1S/C15H14O5/c1-17-11-3-7-13(8-4-11)19-15(16)20-14-9-5-12(18-2)6-10-14/h3-10H,1-2H3[3]
SMILES COc1ccc(OC(=O)Oc2ccc(OC)cc2)cc1[1][3]

The symmetrical nature of the molecule, as indicated by its SMILES and InChI identifiers, suggests a degree of stability. The melting point of 87°C indicates that it is a solid at room temperature, which is typical for a molecule of this size and complexity.

Molecular Structure and Logic

The relationship between the components of this compound dictates its overall properties and reactivity.

Molecular Structure and Connectivity cluster_molecule This compound cluster_properties Resulting Properties Carbonate Carbonate Group (C=O) Methoxy_1 4-Methoxyphenyl Group 1 Carbonate->Methoxy_1 Ester Linkage Methoxy_2 4-Methoxyphenyl Group 2 Carbonate->Methoxy_2 Ester Linkage Reactivity Electrophilic Carbonyl Carbonate->Reactivity Influences Methoxy_1->Reactivity Modulates (e- donating) Stability Symmetrical Structure Methoxy_1->Stability Methoxy_2->Reactivity Modulates (e- donating) Methoxy_2->Stability

Caption: Logical relationship between the molecular components and resulting properties of this compound.

Synthesis and Purification: A Practical Approach

While a specific, detailed industrial synthesis method for this compound is not as widely published as for its nitro-analogue, a general and reliable laboratory-scale synthesis can be extrapolated from established methods for diaryl carbonate formation. One common approach involves the reaction of a phenol with a phosgene equivalent.

Experimental Protocol: Synthesis via Phosgene Equivalent

This protocol describes a plausible laboratory synthesis of this compound from 4-methoxyphenol and a phosgene equivalent, such as triphosgene. Causality: Triphosgene is a safer, solid alternative to phosgene gas and serves as an in-situ source of phosgene. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-methoxyphenol (2.0 equivalents) and a suitable anhydrous solvent such as dichloromethane or toluene.

  • Base Addition: An organic base, such as triethylamine or pyridine (2.2 equivalents), is added to the solution, and the mixture is stirred under a nitrogen atmosphere.

  • Reagent Addition: A solution of triphosgene (0.4 equivalents) in the same anhydrous solvent is added dropwise to the stirred solution at 0 °C. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Synthetic Workflow Start Start Materials: - 4-Methoxyphenol - Triphosgene - Base (e.g., Triethylamine) Reaction Reaction in Anhydrous Solvent (e.g., Dichloromethane) Start->Reaction Workup Aqueous Workup: - Quench with Water - Acid/Base Washes Reaction->Workup Purification Purification: - Solvent Removal - Recrystallization Workup->Purification Product Final Product: This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is centered around the electrophilic nature of the carbonate carbonyl carbon. However, the two electron-donating methoxy groups on the phenyl rings decrease this electrophilicity compared to analogues with electron-withdrawing groups. This modulation of reactivity is a key consideration in its application.

Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is nucleophilic acyl substitution. It can react with various nucleophiles, such as amines and alcohols, to form carbamates and unsymmetrical carbonates, respectively. The 4-methoxyphenolate ion is a relatively good leaving group, facilitating these reactions, though not as effective as the 4-nitrophenolate ion.

The reaction with a primary amine, for example, would proceed via a tetrahedral intermediate to yield a carbamate and 4-methoxyphenol as a byproduct. The choice of reaction conditions (e.g., temperature, catalyst) can be tailored to drive the reaction to completion.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the molecule's symmetry, a relatively simple ¹H NMR spectrum is expected. The spectrum should feature a singlet for the methoxy protons (O-CH₃) at approximately 3.8 ppm. The aromatic protons will appear as two doublets in the aromatic region (around 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR: The ¹³C NMR spectrum will also reflect the molecular symmetry. Key signals would include the methoxy carbon, the carbons of the aromatic rings, and the distinct signal of the carbonate carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

  • A strong C=O stretch for the carbonate group, typically in the range of 1750-1780 cm⁻¹.

  • C-O stretching bands for the aryl-ether linkages.

  • Aromatic C=C stretching vibrations.

  • C-H stretching and bending vibrations for the aromatic and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Electrospray Ionization (ESI): In ESI-MS, adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are commonly observed. Predicted m/z values for these adducts are 275.09142, 297.07336, and 313.04730, respectively[3].

  • Fragmentation: While detailed fragmentation studies are not widely available, common fragmentation pathways for related compounds involve the loss of a methoxyphenyl group or the cleavage of the carbonate linkage[4].

Applications in Drug Development and Medicinal Chemistry

While specific, large-scale applications of this compound in approved drugs are not extensively documented, its chemical properties suggest several potential roles in the drug development pipeline.

As a Reagent for Carbamate and Carbonate Synthesis

The ability of this compound to react with amines and alcohols makes it a useful reagent for introducing carbamate and carbonate functionalities into molecules. Carbamates are prevalent in many pharmaceutical compounds due to their metabolic stability and ability to participate in hydrogen bonding.

Potential as a Linker in Prodrugs and Bioconjugates

The carbonate linkage can be designed to be cleavable under specific physiological conditions. This makes this compound a potential building block for linkers in prodrug design or for conjugating drugs to antibodies in antibody-drug conjugates (ADCs)[5][6][7][]. The methoxy groups can be further functionalized to tune solubility and other pharmacokinetic properties.

Role of the Methoxy Group in Medicinal Chemistry

The methoxy group itself is a common feature in many approved drugs. It can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets by acting as a hydrogen bond acceptor and by modulating electronic properties[9]. The presence of two such groups in this compound makes it an interesting scaffold for library synthesis in drug discovery.

Safety, Handling, and Solubility

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Solubility Profile

Qualitative assessments suggest that this compound has limited solubility in water but is soluble in many common organic solvents. A general solubility profile is provided below.

SolventExpected Solubility
WaterLow
MethanolSoluble
EthanolSoluble
DichloromethaneSoluble
ChloroformSoluble
Tetrahydrofuran (THF)Soluble
TolueneSoluble
Ethyl AcetateSoluble
HexanesLow to Sparingly Soluble

Rationale: The relatively nonpolar aromatic rings and the ester-like carbonate group suggest good solubility in moderately polar to nonpolar organic solvents. The presence of ether linkages also contributes to its solubility in solvents like THF. Its low solubility in water is expected for a molecule of its size and composition.

Conclusion

This compound is a symmetrical diaryl carbonate with a well-defined set of physicochemical properties. Its reactivity, governed by the electrophilic carbonate center and modulated by the electron-donating methoxy groups, makes it a potentially valuable reagent in organic synthesis. For researchers and professionals in drug development, this compound offers opportunities as a building block for creating carbamates, unsymmetrical carbonates, and potentially as a component of linker technologies for prodrugs and ADCs. A comprehensive understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.

References

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  • p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. National Center for Biotechnology Information. Available at: [Link]

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An In-depth Technical Guide to Bis(4-methoxyphenyl) carbonate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Bis(4-methoxyphenyl) carbonate, a key organic compound with significant potential in synthetic chemistry and materials science. This document details its structural information, including its chemical formula and key identifiers. A plausible, detailed protocol for its synthesis from readily available starting materials is presented, with a focus on the underlying chemical principles. The guide also covers its spectroscopic characterization, offering insights into the expected spectral data based on analogous compounds. Finally, potential applications in organic synthesis and drug development are explored, highlighting its role as a versatile carbonylating agent. This guide is intended to be a valuable resource for researchers and professionals working in the fields of organic chemistry, medicinal chemistry, and polymer science.

Introduction

This compound, also known by its IUPAC name this compound, is a symmetrical diaryl carbonate.[1][2] Its structure features a central carbonate functional group flanked by two 4-methoxyphenyl moieties. The presence of the electron-donating methoxy groups on the phenyl rings influences the reactivity of the carbonate group, making it an interesting building block for organic synthesis. While its applications are not as extensively documented as some other diaryl carbonates, its structural features suggest its utility as a safer alternative to phosgene and its derivatives for the introduction of carbonyl groups. This guide aims to consolidate the available structural information and provide expert insights into its synthesis and potential applications, thereby serving as a foundational resource for further research and development.

Structural Information and Physicochemical Properties

A thorough understanding of the structural and physical properties of a compound is paramount for its effective use in research and development. This section details the key identifiers and physicochemical properties of this compound.

Chemical Structure and Formula

The chemical structure of this compound is characterized by a central carbonate ester linking two 4-methoxyphenyl groups.

graph "Bis(4-methoxyphenyl)_carbonate_Structure" {
    layout=neato;
    node [shape=plaintext];
    edge [color="#202124"];

}

Figure 2: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Methoxyphenol

  • Triphosgene (handle with extreme caution in a well-ventilated fume hood)

  • Triethylamine (Et₃N), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol or Ethyl Acetate for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxyphenol (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

  • Addition of Triphosgene: Cool the solution to 0 °C in an ice bath. Dissolve triphosgene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred solution of 4-methoxyphenol and triethylamine over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford pure this compound.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent is crucial as triphosgene is highly reactive towards water, which would lead to its decomposition and the formation of unwanted byproducts.

  • Use of Triethylamine: Triethylamine acts as a base to neutralize the HCl gas produced during the reaction, driving the equilibrium towards the product side. It is a stronger base than the phenoxide, ensuring complete reaction.

  • Slow Addition at Low Temperature: The dropwise addition of triphosgene at 0 °C is a critical safety measure to control the exothermic reaction and to minimize the formation of side products.

  • Aqueous Work-up: The series of aqueous washes is designed to remove unreacted starting materials, the triethylammonium hydrochloride salt, and any other water-soluble impurities.

Spectroscopic Characterization

While a complete set of experimental spectra for this compound is not readily available in the public domain, we can predict the expected spectroscopic features based on its structure and data from analogous compounds such as bis(4-methoxyphenyl)methanone. [3]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.1-7.3d (J ≈ 9 Hz)4HAromatic protons ortho to the carbonate
~ 6.8-7.0d (J ≈ 9 Hz)4HAromatic protons meta to the carbonate
~ 3.8s6HMethoxy (-OCH₃) protons

The aromatic region will likely show a typical AA'BB' system for the para-substituted phenyl rings.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 160Carbonyl carbon (C=O)
~ 158Aromatic carbon attached to the methoxy group
~ 145Aromatic carbon attached to the carbonate oxygen
~ 122Aromatic CH carbons ortho to the carbonate
~ 115Aromatic CH carbons meta to the carbonate
~ 56Methoxy carbon (-OCH₃)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretching vibration.

Wavenumber (cm⁻¹)IntensityAssignment
~ 1760-1780StrongC=O stretch of the carbonate
~ 1200-1300StrongC-O stretch (asymmetric)
~ 1000-1100StrongC-O stretch (symmetric)
~ 1600, 1500MediumC=C aromatic ring stretches
~ 2850-3000Medium-WeakC-H stretches (aromatic and methyl)
Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
274[M]⁺˙ (Molecular ion)
151[M - OC₆H₄OCH₃]⁺ (Loss of a 4-methoxyphenoxy radical)
123[C₇H₇O₂]⁺ (4-methoxyphenoxycarbonyl cation)
108[C₆H₄OCH₃]⁺˙ (4-methoxyphenol radical cation)
77[C₆H₅]⁺ (Phenyl cation)

Applications in Organic Synthesis and Drug Development

This compound, as a diaryl carbonate, is a potentially valuable reagent in organic synthesis, serving as a phosgene surrogate for carbonylation reactions. The electron-donating methoxy groups can modulate its reactivity compared to other diaryl carbonates like bis(4-nitrophenyl) carbonate.

Carbonylating Agent

The primary application of diaryl carbonates is as carbonylating agents. This compound can be used to synthesize a variety of compounds containing a carbonyl group, such as other carbonates, carbamates, and ureas. The 4-methoxyphenoxide is a relatively good leaving group, facilitating nucleophilic attack at the carbonyl carbon.

Synthesis of Unsymmetrical Carbonates: Reaction with an alcohol or phenol (R'OH) in the presence of a base would yield an unsymmetrical carbonate (RO-C(O)-OR').

Synthesis of Carbamates: Reaction with a primary or secondary amine (R'R''NH) would lead to the formation of a carbamate (RO-C(O)-NR'R''). Carbamates are important functional groups in many pharmaceuticals.

Potential in Polymer Chemistry

Diaryl carbonates are key monomers in the synthesis of polycarbonates via transesterification reactions with bisphenols. [3]this compound could potentially be used in the synthesis of specialty polycarbonates, where the incorporation of the methoxyphenyl end-groups might impart specific properties to the resulting polymer.

Role in Drug Discovery and Development

While specific examples of the use of this compound in drug synthesis are not widely reported, its potential lies in its ability to act as a carbonylating agent for the synthesis of complex molecules. The methoxy groups can also influence the pharmacokinetic properties of a drug molecule, such as its solubility and metabolic stability. Its use could be explored in the synthesis of prodrugs or as a linker in drug-conjugate chemistry.

Conclusion

This compound is a valuable organic compound with a well-defined structure and predictable chemical properties. This guide has provided a comprehensive overview of its structural information, a detailed and plausible synthesis protocol, and an analysis of its expected spectroscopic characteristics. While its applications are still an emerging area of research, its potential as a carbonylating agent in organic synthesis and as a monomer in polymer chemistry is significant. For researchers and professionals in drug development, the ability to safely and efficiently introduce carbonyl functionalities makes this compound a reagent worthy of further investigation. The information presented herein serves as a solid foundation for future studies and applications of this versatile molecule.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C15H14O5). Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). Concerning Synthesis of New Biobased Polycarbonates with Curcumin in Replacement of Bisphenol A and Recycled Diphenyl Carbonate as Example of Circular Economy. Molecules, 27(15), 4987. Retrieved from [Link]

  • Eureka. (n.d.). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Retrieved from [Link]

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A Spectroscopic Blueprint of Bis(4-methoxyphenyl) carbonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bis(4-methoxyphenyl) carbonate is a symmetrical diaryl carbonate of interest in organic synthesis and materials science. A thorough understanding of its molecular structure is paramount for its application and quality control. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is grounded in fundamental principles, offering researchers and drug development professionals a robust framework for the characterization of this and related compounds.

Molecular Structure and Spectroscopic Overview

The structure of this compound features two p-disubstituted benzene rings linked by a carbonate functional group. This symmetry profoundly influences its spectroscopic signatures.

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Predicted Spectrum and Interpretation:

Due to the molecule's symmetry, the two 4-methoxyphenyl groups are chemically equivalent, simplifying the ¹H NMR spectrum.

  • Aromatic Protons (Ar-H): The p-disubstituted benzene rings will exhibit a characteristic AA'BB' system, which often appears as two doublets.

    • The protons ortho to the carbonate group (H_a) are expected to be deshielded compared to the protons ortho to the methoxy group (H_b) due to the electron-withdrawing nature of the carbonate oxygen.

    • Conversely, the methoxy group is electron-donating, shielding the ortho protons (H_b).

    • Predicted Chemical Shifts:

      • H_a: ~ δ 7.2-7.4 ppm (doublet)

      • H_b: ~ δ 6.9-7.1 ppm (doublet)

    • The coupling constant (J) for ortho coupling in benzene rings is typically in the range of 7-9 Hz.

  • Methoxy Protons (-OCH₃): The two methoxy groups are equivalent and will produce a single, sharp singlet.

    • Predicted Chemical Shift: ~ δ 3.8 ppm (singlet)

Data Summary: ¹H NMR

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (ortho to -OCO₂-)7.2 - 7.4Doublet4H
Ar-H (ortho to -OCH₃)6.9 - 7.1Doublet4H
-OCH₃~ 3.8Singlet6H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms.[1]

Predicted Spectrum and Interpretation:

The symmetry of this compound results in a reduced number of signals in the ¹³C NMR spectrum.

  • Carbonyl Carbon (C=O): The carbonate carbonyl carbon is highly deshielded and is expected to appear significantly downfield.

    • Predicted Chemical Shift: ~ δ 152-155 ppm

  • Aromatic Carbons (Ar-C): Four distinct signals are expected for the aromatic carbons.

    • C-O (ipso-carbon attached to carbonate): This quaternary carbon will be deshielded. ~ δ 145-148 ppm.

    • C-OCH₃ (ipso-carbon attached to methoxy): This quaternary carbon will be significantly deshielded due to the attached oxygen. ~ δ 158-162 ppm.

    • CH (ortho to -OCO₂-): ~ δ 120-122 ppm.

    • CH (ortho to -OCH₃): This carbon will be shielded by the electron-donating methoxy group. ~ δ 114-116 ppm.[2]

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the aliphatic region.

    • Predicted Chemical Shift: ~ δ 55-57 ppm.[2]

Data Summary: ¹³C NMR

CarbonPredicted Chemical Shift (δ, ppm)
C=O152 - 155
C-O (ipso)145 - 148
C-OCH₃ (ipso)158 - 162
CH (ortho to -OCO₂-)120 - 122
CH (ortho to -OCH₃)114 - 116
-OCH₃55 - 57

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. Specific functional groups have characteristic absorption frequencies.

Predicted Spectrum and Interpretation:

The IR spectrum of this compound will be dominated by absorptions from the carbonate group and the substituted aromatic rings.

  • C=O Stretch: The most prominent feature will be a strong, sharp absorption band for the carbonyl stretch of the carbonate group. For diaryl carbonates, this typically appears at a higher wavenumber than for alkyl carbonates.[3]

    • Predicted Absorption: 1760-1780 cm⁻¹

  • C-O Stretch: The C-O single bond stretches of the carbonate group will result in strong absorption bands. Diaryl carbonates typically show two strong C-O stretching bands.[4]

    • Predicted Absorptions: 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch)

  • Aromatic C-H and C=C Stretches:

    • Ar C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

    • Ar C=C Stretch: Medium intensity bands will appear in the 1450-1610 cm⁻¹ region.

  • Out-of-Plane Bending (p-Disubstitution): A strong band characteristic of p-disubstituted benzene rings is expected.

    • Predicted Absorption: 830-850 cm⁻¹

Data Summary: IR Spectroscopy

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
C=O StretchCarbonate1760 - 1780Strong, Sharp
Asymmetric C-O StretchCarbonate1200 - 1250Strong
Symmetric C-O StretchCarbonate1000 - 1050Strong
Aromatic C-H StretchAromatic Ring> 3000Weak to Medium
Aromatic C=C StretchAromatic Ring1450 - 1610Medium
C-H Out-of-Plane Bendp-Disubstituted Benzene830 - 850Strong

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. The fragmentation pattern of a molecule can be used to deduce its structure.

Predicted Fragmentation Pathway:

The molecular ion ([M]⁺˙) of this compound (m/z = 274.27) is expected to undergo fragmentation through several key pathways.

G M [M]+• m/z = 274 F1 [C₇H₇O]+• m/z = 107 M->F1 - C₈H₇O₄ F2 [C₈H₇O₂]+• m/z = 135 M->F2 - C₇H₇O F3 [C₇H₇O₂]+• m/z = 123 F2->F3 - CH₂ F4 [C₆H₅O]+• m/z = 93 F3->F4 - CO

Sources

An In-depth Technical Guide to the Solubility and Stability of Bis(4-methoxyphenyl) carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methoxyphenyl) carbonate is a symmetrical diaryl carbonate that holds significant potential in organic synthesis and materials science. Its utility is analogous to other activated carbonates, serving as a phosgene equivalent for the synthesis of carbamates, ureas, and polycarbonates. The presence of the methoxy groups on the phenyl rings modifies the electronic properties of the molecule, influencing its reactivity and physical characteristics compared to unsubstituted diphenyl carbonate. A thorough understanding of its solubility and stability is paramount for its effective application in research and development, particularly in the pharmaceutical industry where it may be used as a reagent or an intermediate. This guide provides a comprehensive overview of the solubility and stability of this compound, supported by established scientific principles and detailed experimental protocols for in-house validation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various systems.

PropertyValueSource
Chemical Formula C₁₅H₁₄O₅[1][2]
Molecular Weight 274.27 g/mol [1][2]
Appearance Solid (form may vary)General knowledge
Melting Point 87 °C[3]
Boiling Point 390.2 °C at 760 mmHg[1]
Density 1.208 g/cm³[1]

Solubility Profile

The solubility of a compound is a critical parameter that dictates its handling, formulation, and reaction kinetics. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its solubility profile can be inferred from its structure and the behavior of analogous compounds. As a moderately polar molecule, it is expected to be soluble in a range of common organic solvents and sparingly soluble in water.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," this compound is anticipated to be soluble in polar aprotic solvents and some polar protic solvents, with limited solubility in nonpolar solvents and water.

  • Soluble in: Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone.

  • Sparingly soluble in: Methanol, Ethanol, Isopropanol.

  • Insoluble in: Water, Hexane, Toluene.

Quantitative Solubility Determination: A Practical Approach

To obtain precise solubility data, experimental determination is necessary. The isothermal shake-flask method is a reliable and widely accepted technique.[4]

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

  • Sample Collection and Preparation: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. The sample may need to be filtered or centrifuged to remove any suspended solids.

  • Quantification: Dilute the sample with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_quant Quantification cluster_calc Calculation prep1 Add excess solid to solvent equil1 Shake at constant temperature prep1->equil1 sample1 Withdraw supernatant equil1->sample1 sample2 Filter or centrifuge sample1->sample2 sample3 Dilute sample sample2->sample3 quant1 Analyze by HPLC-UV sample3->quant1 calc1 Determine solubility (mg/mL) quant1->calc1

Caption: Isothermal shake-flask solubility determination workflow.

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and use in chemical reactions. Diaryl carbonates are susceptible to degradation via several pathways, including hydrolysis, photolysis, and thermolysis. Understanding these degradation routes is essential for ensuring the purity and efficacy of the compound.

Forced Degradation Studies

Forced degradation, or stress testing, is a systematic way to evaluate the intrinsic stability of a compound by exposing it to conditions more severe than accelerated stability testing.[5][6] These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stress1 Hydrolysis (Acidic, Basic, Neutral) analysis1 HPLC-UV/DAD for purity and degradation stress1->analysis1 stress2 Oxidation (e.g., H₂O₂) stress2->analysis1 stress3 Photolysis (UV/Vis light) stress3->analysis1 stress4 Thermolysis (Elevated temperature) stress4->analysis1 analysis2 LC-MS for identification of degradants analysis1->analysis2 outcome2 Develop stability-indicating method analysis1->outcome2 outcome1 Identify degradation pathways analysis2->outcome1

Caption: General workflow for forced degradation studies.

Hydrolytic Stability

The carbonate ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base. The rate of hydrolysis is expected to be pH-dependent.

Experimental Protocol: Hydrolysis Study (as per OECD Guideline 111) [4][7][8]

  • Buffer Preparation: Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).

  • Sample Preparation: Prepare a solution of this compound in a suitable co-solvent (if necessary, due to low water solubility) and add it to the buffer solutions to a final concentration well below its solubility limit.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C).

  • Sampling: At appropriate time intervals, withdraw samples from each solution.

  • Analysis: Quench the reaction if necessary and analyze the samples for the remaining concentration of this compound and the formation of any degradation products (e.g., 4-methoxyphenol) using a validated HPLC method.

  • Data Analysis: Determine the rate constant of hydrolysis at each pH and the half-life of the compound.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of this compound. Photostability testing is essential to determine appropriate storage and handling conditions.

Experimental Protocol: Photostability Study (as per ICH Guideline Q1B) [1][9][10]

  • Sample Preparation: Prepare samples of the solid compound and solutions in a suitable transparent solvent.

  • Light Exposure: Expose the samples to a light source that provides a combination of UV and visible light with a specified intensity and duration (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11]

  • Dark Control: Store a parallel set of samples in the dark under the same temperature and humidity conditions to serve as controls.

  • Analysis: At the end of the exposure period, analyze both the exposed and dark control samples for any changes in physical properties, assay, and degradation products using a validated HPLC method.

Thermal Stability

Elevated temperatures can cause thermal decomposition of this compound. The stability of carbonates is influenced by the electronegativity of the associated groups.

Experimental Protocol: Thermal Stability Study

  • Sample Preparation: Place a known amount of the solid compound in a suitable container.

  • Temperature Exposure: Store the samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

  • Analysis: At specified time points, remove the samples and analyze them for any changes in appearance, melting point, and purity using techniques such as Differential Scanning Calorimetry (DSC) and HPLC.

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for accurately assessing the solubility and stability of this compound. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose.

Recommended HPLC Method Parameters:

  • Column: A reversed-phase C18 column is generally suitable for the separation of diaryl carbonates and their potential degradation products.

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is often effective. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) can improve peak shape.

  • Detection: A UV detector is appropriate, as the aromatic rings in this compound and its likely degradation products absorb UV light. A photodiode array (PDA) detector can provide additional spectral information to aid in peak identification and purity assessment.

  • Quantification: Quantification should be performed using a calibration curve prepared with a certified reference standard of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited in the public domain, the provided protocols, based on established international guidelines, offer a robust approach for researchers, scientists, and drug development professionals to generate reliable data in-house. A thorough characterization of these properties is fundamental to unlocking the full potential of this compound in its various applications.

References

  • Stenutz. This compound. [Link]

  • Ataman Kimya. DIPHENYL CARBONATE. [Link]

  • MDPI. Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • PubMed. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. [Link]

  • Atlas-Mts. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. [Link]

  • Slideshare. Ich guideline for stability testing. [Link]

  • Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

  • OECD. Test No. 105: Water Solubility. [Link]

  • OECD. Test No. 105: Water Solubility. [Link]

  • IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • U.S. Environmental Protection Agency. Fate, Transport and Transformation Test Guidelines OPPTS 835.2130 Hydrolysis as a Function of pH and Temperature. [Link]

  • STEMart. Forced Degradation Studies. [Link]

  • Athabasca University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. [Link]

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • ECETOC. APPENDIX D: MEASUREMENT OF HYDROLYSIS. [Link]

  • National Center for Biotechnology Information. Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]

  • International Council for Harmonisation. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]

  • Chem LibreTexts. Solubility of Organic Compounds. [Link]

  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

  • JRF Global. Hydrolysis:. [Link]

  • OECD. Test No. 111: Hydrolysis as a Function of pH. [Link]

  • ResearchGate. FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • Oil & Gas Science and Technology. Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification. [Link]

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A Technical Guide to Bis(4-methoxyphenyl) Carbonate: A Safer and Versatile Alternative in Phosgene-Free Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The legacy of phosgene in chemical synthesis is marked by its high reactivity and utility, but also by its extreme toxicity and handling difficulties. This has driven the development of safer, solid, or liquid surrogates. This technical guide provides an in-depth exploration of bis(4-methoxyphenyl) carbonate, a diaryl carbonate that has emerged as a robust and safer alternative to phosgene for a variety of carbonylation reactions. We will delve into its physicochemical properties, safety profile, and key applications, including the synthesis of carbamates, ureas, and polycarbonates. Through a comparative analysis with traditional phosgene and other substitutes like triphosgene, this guide will equip researchers, scientists, and drug development professionals with the technical knowledge to effectively integrate this compound into their synthetic workflows, promoting safer and more sustainable chemical manufacturing.

The Phosgene Problem: A Legacy of Hazard in Chemical Synthesis

Phosgene (COCl₂) is a cornerstone reagent in industrial organic synthesis, indispensable for manufacturing a wide array of products, including polycarbonates, isocyanates, and pharmaceuticals.[1] Its high reactivity stems from the electrophilic carbonyl carbon, making it an excellent agent for introducing a carbonyl group. However, this reactivity is overshadowed by its status as a colorless, insidious gas with extreme toxicity, posing significant risks in handling, transportation, and storage.[2][3]

This inherent danger has necessitated a long-standing search for safer alternatives. The most common strategy has been the development of solid or liquid surrogates that can generate phosgene in situ or mimic its reactivity without the hazards of a toxic gas.[2][4] Among these, triphosgene (bis(trichloromethyl) carbonate) is a widely adopted solid substitute.[5][6][7] While its solid form offers significant handling advantages, triphosgene is still highly toxic, can be fatal if inhaled, and releases toxic gas upon contact with water.[2][8] Other substitutes like diphosgene (a liquid) and carbonyldiimidazole (CDI) also present their own sets of handling and reactivity challenges.[3][4] Diaryl carbonates, such as this compound, represent a mechanistically distinct and often safer class of phosgene substitutes, avoiding the direct generation of phosgene gas and offering a milder reaction profile.

This compound: Profile of a Phosgene Substitute

This compound is a symmetrical diaryl carbonate that serves as an effective carbonylating agent. Its stability, solid nature, and favorable safety profile make it an attractive alternative to traditional, more hazardous reagents.

Physicochemical Properties

Understanding the physical properties of a reagent is critical for its effective use in experimental design. This compound is a stable, crystalline solid at room temperature.

PropertyValueReference(s)
CAS Number 5676-71-1[9]
Molecular Formula C₁₅H₁₄O₅[9][10]
Molecular Weight 274.27 g/mol [9]
Appearance White to cream solid/crystals[11][12]
Melting Point 87 °C[9]
Boiling Point Decomposes at higher temperaturesN/A
Solubility Soluble in many organic solventsN/A
Safety and Handling

The primary driver for using this compound is its enhanced safety profile compared to phosgene. As a non-volatile solid, it significantly reduces the risk of inhalation exposure.[12] However, like all chemical reagents, it requires careful handling.

  • Toxicity: It is considered harmful if swallowed and can cause skin and serious eye irritation.[13][14]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn.[14] Work should be conducted in a well-ventilated fume hood.[14]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11]

The key advantage over reagents like triphosgene is the absence of phosgene evolution during decomposition or reaction, mitigating the most severe toxicological risks associated with older substitutes.[8]

Core Applications in Phosgene-Free Synthesis

This compound excels in reactions requiring the introduction of a carbonyl group between two nucleophiles, most notably in the synthesis of ureas, carbamates, and polycarbonates. The reactivity is driven by the 4-methoxyphenoxide leaving group, which is a weaker leaving group than chloride, resulting in more controlled and often milder reaction conditions compared to phosgene.

Synthesis of Carbamates and Ureas

A significant application of diaryl carbonates is in the synthesis of ureas and carbamates without resorting to hazardous isocyanate intermediates.[15][16] The reaction proceeds via sequential nucleophilic acyl substitution. An amine first attacks the carbonate to form a carbamate intermediate, displacing one of the aryl oxide leaving groups. A second amine can then displace the second aryl oxide to form a symmetrical or unsymmetrical urea.

This approach is particularly valuable in pharmaceutical and materials science, where bis-urea compounds are used for their strong hydrogen-bonding interactions.[16] The use of related activated carbonates, like bis(o-nitrophenyl) carbonate, has been well-documented for a two-step, one-pot synthesis of bis-ureas.[16]

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Urea Formation B4MPC Bis(4-methoxyphenyl) Carbonate Carbamate Carbamate Intermediate B4MPC->Carbamate + Amine1 Primary/Secondary Amine (R¹-NHR²) Amine1->Carbamate Nucleophilic Attack Phenol1 4-Methoxyphenol (Byproduct) Carbamate->Phenol1 - Amine2 Primary/Secondary Amine (R³-NHR⁴) Urea Symmetrical or Unsymmetrical Urea Amine2->Urea Nucleophilic Attack Phenol2 4-Methoxyphenol (Byproduct) Urea->Phenol2 - Carbamate_ref->Urea + G Diol Diol Monomer (HO-R-OH) Polymer Polycarbonate Chain [-O-R-O-C(=O)-]n Diol->Polymer Melt Polycondensation B4MPC Bis(4-methoxyphenyl) Carbonate B4MPC->Polymer Melt Polycondensation Phenol 4-Methoxyphenol (Byproduct) Polymer->Phenol Elimination Catalyst Transesterification Catalyst (e.g., Zn(OAc)₂) Catalyst->Polymer Facilitates reaction G Start Amine (R-NH₂) + Bis(4-methoxyphenyl) Carbonate Step1 Step 1: Carbamoylation Start->Step1 Carbamate Isolate Carbamate Intermediate (R-NH-C(=O)OAr) Step1->Carbamate Step2 Step 2: Thermolysis (Heat, Δ) Carbamate->Step2 Isocyanate Isocyanate Product (R-N=C=O) Step2->Isocyanate Byproduct 4-Methoxyphenol Byproduct Step2->Byproduct

Sources

A Theoretical Exploration of Bis(4-methoxyphenyl) carbonate Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Diaryl Carbonates and the Role of Theoretical Chemistry

Bis(4-methoxyphenyl) carbonate belongs to the diaryl carbonate family, a class of compounds with significant industrial and synthetic utility. They serve as crucial intermediates in the production of polycarbonates, valuable reagents in organic synthesis, and have been explored as "green" alternatives to hazardous phosgene-based chemistry.[1][2][3][4][5] Understanding the nuances of their reactivity is paramount for optimizing existing applications and designing novel chemical transformations.

This technical guide delves into the theoretical underpinnings of this compound reactivity. While dedicated computational studies on this specific molecule are not extensively documented in publicly available literature, a wealth of theoretical and experimental data on analogous diaryl and dialkyl carbonates provides a robust framework for predicting and understanding its chemical behavior.[6][7][8][9][10][11] By applying established principles of computational chemistry and drawing parallels from well-studied systems, we can construct a detailed picture of the factors governing the reactivity of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this important class of molecules.

The core of this guide will be built upon the foundational principles of reaction mechanisms, particularly nucleophilic acyl substitution, and how electronic and steric factors, as elucidated by theoretical models, influence reaction pathways and kinetics. We will explore key reactions such as hydrolysis, aminolysis, and transesterification, leveraging insights from computational studies on related carbonate esters.

Pillar 1: Electronic Structure and its Influence on Reactivity

The reactivity of this compound is intrinsically linked to its electronic structure. The central carbonyl group (C=O) is the primary electrophilic site, susceptible to attack by nucleophiles. The nature of the leaving group, in this case, the 4-methoxyphenoxide anion, plays a critical role in determining the reaction rate and mechanism.

The presence of the methoxy groups (-OCH₃) at the para positions of the phenyl rings is a key determinant of the molecule's reactivity profile. The methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect dominates, leading to an increase in electron density on the phenyl ring and, consequently, on the ester oxygen atoms. This has two opposing effects:

  • Decreased Electrophilicity of the Carbonyl Carbon: The increased electron density on the ester oxygens can be relayed to the carbonyl carbon, making it less electrophilic compared to diphenyl carbonate or carbonates with electron-withdrawing substituents. This would intuitively suggest a lower reactivity towards nucleophiles.

  • Increased Stability of the Leaving Group (in its protonated form): The electron-donating methoxy group makes the corresponding phenol (4-methoxyphenol) a weaker acid compared to phenol itself. This implies that the 4-methoxyphenoxide is a stronger base and, therefore, a poorer leaving group compared to phenoxide.

Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in quantifying these electronic effects. DFT can be used to calculate atomic charges, molecular orbital energies (HOMO-LUMO), and electrostatic potential maps, providing a detailed picture of the electron distribution within the molecule.[12][13][14][15][16]

Computational Protocol for Electronic Structure Analysis:

A typical DFT workflow to analyze the electronic structure of this compound would involve the following steps:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[13][15]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).

  • Population Analysis: Various population analysis methods (e.g., Mulliken, Natural Bond Orbital - NBO) are used to calculate the partial atomic charges on each atom. This allows for a quantitative assessment of the electrophilicity of the carbonyl carbon.

  • Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The LUMO is typically centered on the carbonyl group, and its energy is an indicator of the molecule's susceptibility to nucleophilic attack.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electrostatic potential on the molecule's surface. This provides an intuitive visual representation of the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Pillar 2: Mechanistic Pathways of Nucleophilic Acyl Substitution

The primary reaction pathway for diaryl carbonates is nucleophilic acyl substitution. This can proceed through several distinct mechanisms, and computational chemistry is a powerful tool for elucidating the most likely path by calculating the energies of reactants, intermediates, transition states, and products.

For the reaction of this compound with a generic nucleophile (Nu⁻), two primary mechanisms are generally considered:

  • Stepwise Mechanism (Addition-Elimination): This involves the formation of a tetrahedral intermediate.

    • Step 1 (Addition): The nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

    • Step 2 (Elimination): The leaving group (4-methoxyphenoxide) is expelled, and the C=O double bond is reformed.

  • Concerted Mechanism: The bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state.

Kinetic studies on the phenolysis of asymmetric diaryl carbonates suggest that the mechanism can be concerted.[7] The nature of the nucleophile, the leaving group, and the solvent all play a role in determining the operative mechanism.

Visualizing Reaction Mechanisms with Graphviz:

Nucleophilic Acyl Substitution Mechanisms cluster_stepwise Stepwise Mechanism (Addition-Elimination) cluster_concerted Concerted Mechanism Reactants_S This compound + Nu⁻ Intermediate Tetrahedral Intermediate Reactants_S->Intermediate Addition (k₁) Intermediate->Reactants_S k₋₁ Products_S Product + 4-MeO-PhO⁻ Intermediate->Products_S Elimination (k₂) Reactants_C This compound + Nu⁻ TS_C Transition State Reactants_C->TS_C Single Step Products_C Product + 4-MeO-PhO⁻ TS_C->Products_C

Caption: General mechanisms for nucleophilic acyl substitution on a diaryl carbonate.

Computational Protocol for Mechanistic Investigation:

A theoretical study to differentiate between these mechanisms for a specific reaction of this compound would typically involve:

  • Reactant and Product Optimization: The geometries of the reactants (this compound and the nucleophile) and the products are optimized.

  • Transition State (TS) Searching:

    • For the concerted mechanism: A single transition state connecting the reactants and products is located using algorithms like the Berny algorithm.

    • For the stepwise mechanism: Two transition states need to be found: one for the addition step and one for the elimination step. The tetrahedral intermediate is also optimized as a stable species.

  • Frequency Calculations: Frequency calculations are performed on all stationary points. Reactants, products, and intermediates should have zero imaginary frequencies, while transition states must have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed on each transition state to confirm that it connects the correct reactants and products (or intermediates).

  • Energy Profile Construction: The relative energies of all species are calculated (including zero-point vibrational energy corrections) to construct a reaction energy profile. The activation energy (the difference in energy between the reactants and the highest energy transition state) determines the reaction rate. The mechanism with the lower activation energy is the more favorable pathway.

Pillar 3: Key Reactions and Predicted Reactivity

Based on the general principles of organic carbonate chemistry and studies on related compounds, we can predict the reactivity of this compound in several key reactions.[17][18]

Hydrolysis:

The hydrolysis of diaryl carbonates can be acid- or base-catalyzed. In acidic conditions, the reaction rate of diaryl carbonates can be influenced by specific electrolyte effects.[10] For this compound, the electron-donating methoxy groups are expected to slightly decrease the rate of neutral and acid-catalyzed hydrolysis compared to diphenyl carbonate due to the reduced electrophilicity of the carbonyl carbon.

Aminolysis:

The reaction of diaryl carbonates with amines to form ureas or carbamates is a synthetically important transformation.[5][11] The rate of aminolysis is highly dependent on the nucleophilicity of the amine. For a given amine, the reactivity of this compound is anticipated to be lower than that of diaryl carbonates with electron-withdrawing groups, such as bis(4-nitrophenyl) carbonate.[11] This is a direct consequence of the electronic effects discussed earlier.

Transesterification:

Transesterification is a key reaction in the synthesis of other carbonates and polycarbonates from diaryl carbonates.[4][9] Computational studies on the transesterification of dimethyl carbonate have provided valuable mechanistic insights.[9] For this compound, the transesterification with an alcohol (R-OH) would proceed via nucleophilic attack of the alcohol on the carbonyl carbon. The leaving group ability of 4-methoxyphenoxide will be a crucial factor. Both experimental and computational studies on dialkyl carbonates have shown that the leaving group trend is influenced by entropic contributions and solvation effects.[6][8]

Quantitative Data Summary (Hypothetical Comparison):

The following table provides a hypothetical comparison of the calculated activation energies (in kcal/mol) for the reaction of different diaryl carbonates with a generic nucleophile, based on the expected electronic effects. Lower activation energy implies a faster reaction rate.

Diaryl CarbonateSubstituent EffectExpected Relative Activation Energy (kcal/mol)
Bis(4-nitrophenyl) carbonateStrong Electron-WithdrawingLowest
Diphenyl carbonateNeutralIntermediate
This compound Strong Electron-Donating Highest

This trend is a direct consequence of the decreasing electrophilicity of the carbonyl carbon as the electron-donating character of the para-substituent increases.

Conclusion: A Framework for Predictive Understanding

While direct theoretical studies on the reactivity of this compound are not yet prevalent, a strong predictive framework can be established by leveraging the extensive body of research on analogous diaryl and dialkyl carbonates. The principles of electronic structure, mechanistic analysis, and the influence of substituents provide a robust foundation for understanding and predicting the chemical behavior of this important molecule.

The computational protocols outlined in this guide offer a clear roadmap for researchers to conduct their own theoretical investigations, further refining our understanding of this compound's reactivity. As computational power continues to grow and theoretical methods become more sophisticated, we can anticipate that in silico studies will play an increasingly vital role in the design of new catalysts, the optimization of reaction conditions, and the discovery of novel applications for this versatile class of compounds.

References

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  • Dialkyl Carbonates in the Green Synthesis of Heterocycles - PMC - NIH.
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  • Catalytic Asymmetric Pictet-Spengler Reactions Toward Tetrahydroisoquinolines - Universität zu Köln.
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  • Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate and O-(4-nitropheny) S-(4-nitrophenyl) thio and dithiocarbonate | Request PDF - ResearchGate.
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Methodological & Application

Application Notes and Protocols for Bis(4-methoxyphenyl) carbonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bis(4-methoxyphenyl) carbonate is a symmetrical diaryl carbonate that serves as a stable, crystalline, and safer alternative to hazardous phosgene and its more reactive substitutes like triphosgene.[1] Its utility in organic synthesis lies in its ability to act as an efficient carbonylating agent for the introduction of a carbonyl group (C=O) into various nucleophiles. The presence of the para-methoxy groups on the phenyl rings modulates the reactivity of the carbonate, influencing its interaction with nucleophiles and the stability of the corresponding leaving group, 4-methoxyphenoxide. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the key applications of this compound, complete with detailed experimental protocols and mechanistic insights.

The electron-donating nature of the methoxy substituents makes the carbonyl carbon of this compound less electrophilic compared to analogues bearing electron-withdrawing groups, such as bis(4-nitrophenyl) carbonate.[2] This nuanced reactivity profile allows for more controlled reactions, often requiring catalysis or elevated temperatures to proceed efficiently, which can be advantageous for selective transformations in complex molecular settings.

Synthesis of Unsymmetrical Carbonates via Transesterification

One of the primary applications of this compound is in the synthesis of unsymmetrical carbonates through transesterification with alcohols. This reaction is particularly useful for accessing carbonates that are otherwise difficult to prepare. The reaction proceeds by the nucleophilic attack of an alcohol on the carbonyl carbon of this compound, leading to the displacement of one of the 4-methoxyphenoxide leaving groups.

Mechanistic Rationale

The transesterification reaction is typically catalyzed by a base or an acid, which serves to activate either the incoming nucleophile (alcohol) or the carbonate, respectively. In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, which subsequently collapses to release the more stable 4-methoxyphenoxide anion.

G cluster_0 Base-Catalyzed Transesterification B Base (e.g., NaH, Et3N) ROH R-OH (Alcohol) B->ROH Deprotonation RO_minus R-O⁻ (Alkoxide) ROH->RO_minus BMP_Carbonate This compound Tetrahedral_Intermediate Tetrahedral Intermediate BMP_Carbonate->Tetrahedral_Intermediate RO_minus->Tetrahedral_Intermediate Nucleophilic Attack Unsymmetrical_Carbonate Unsymmetrical Carbonate Tetrahedral_Intermediate->Unsymmetrical_Carbonate Collapse Leaving_Group 4-Methoxyphenoxide Tetrahedral_Intermediate->Leaving_Group

Caption: Base-catalyzed transesterification workflow.

Experimental Protocol: Synthesis of Benzyl (4-methoxyphenyl) carbonate

This protocol describes the synthesis of an unsymmetrical carbonate using benzyl alcohol as the nucleophile.

Materials:

  • This compound

  • Benzyl alcohol

  • Anhydrous Toluene

  • Sodium hydride (60% dispersion in mineral oil)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.05 eq).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil and suspend it in anhydrous toluene.

  • Cool the suspension to 0 °C and add a solution of benzyl alcohol (1.0 eq) in anhydrous toluene dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous toluene to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure benzyl (4-methoxyphenyl) carbonate.

Data Summary:

EntryAlcoholBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl alcoholNaHToluene806~85
2EthanolK2CO3DMF10012~70
3IsopropanolDBUCH3CN608~75

Synthesis of Carbamates from Amines

This compound is an effective reagent for the carbamoylation of primary and secondary amines to form the corresponding carbamates. This transformation is fundamental in medicinal chemistry and materials science for the synthesis of ureas and polyurethanes.

Mechanistic Rationale

The reaction of an amine with this compound proceeds via nucleophilic attack of the amine on the carbonyl carbon. The electron-donating methoxy groups make this reagent less reactive than its nitro-substituted counterparts, often necessitating the use of a base or elevated temperatures to drive the reaction to completion. The reaction proceeds through a tetrahedral intermediate which then collapses to release 4-methoxyphenol as a byproduct.

G cluster_1 Carbamate Synthesis Workflow Amine R1R2NH (Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack BMP_Carbonate This compound BMP_Carbonate->Tetrahedral_Intermediate Carbamate Carbamate Tetrahedral_Intermediate->Carbamate Collapse Leaving_Group 4-Methoxyphenol Tetrahedral_Intermediate->Leaving_Group

Caption: Workflow for carbamate synthesis.

Experimental Protocol: Synthesis of N-Benzyl-(4-methoxyphenyl) carbamate

This protocol provides a general procedure for the synthesis of a carbamate from a primary amine.

Materials:

  • This compound

  • Benzylamine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40 °C.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2x), followed by saturated aqueous sodium bicarbonate solution (2x), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure N-benzyl-(4-methoxyphenyl) carbamate.

Data Summary:

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1BenzylamineEt3NDCMRT4~90
2PiperidineNoneCH3CN606~85
3AnilinePyridineToluene10012~70

Synthesis of Ureas from Amines

In a stepwise approach, this compound can be used to synthesize unsymmetrical ureas. The first step involves the formation of a carbamate intermediate, which is then reacted with a second amine to yield the desired urea. This method offers a high degree of control for the synthesis of complex urea derivatives. A related reagent, bis(o-nitrophenyl) carbonate, has been successfully used for the synthesis of bis-ureas in a two-step, one-pot procedure.[3] A similar strategy can be employed with this compound.

Mechanistic Rationale

The synthesis of ureas from this compound and two different amines is a two-step process. First, one equivalent of an amine reacts to form a carbamate intermediate. This intermediate is then subjected to reaction with a second, different amine. The second amine attacks the carbonyl carbon of the carbamate, leading to the formation of a new tetrahedral intermediate that collapses to release 4-methoxyphenol and the final urea product.

G cluster_2 Unsymmetrical Urea Synthesis Amine1 R1NH2 (Amine 1) Carbamate_Intermediate Carbamate Intermediate Amine1->Carbamate_Intermediate Step 1 BMP_Carbonate This compound BMP_Carbonate->Carbamate_Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate Carbamate_Intermediate->Tetrahedral_Intermediate Amine2 R2NH2 (Amine 2) Amine2->Tetrahedral_Intermediate Step 2: Nucleophilic Attack Urea Unsymmetrical Urea Tetrahedral_Intermediate->Urea Collapse Leaving_Group 4-Methoxyphenol Tetrahedral_Intermediate->Leaving_Group

Caption: Stepwise synthesis of unsymmetrical ureas.

Experimental Protocol: Synthesis of 1-Benzyl-3-phenylurea

This protocol outlines the two-step synthesis of an unsymmetrical urea.

Materials:

  • This compound

  • Benzylamine

  • Aniline

  • Anhydrous Toluene

  • Triethylamine (Et3N)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

Step 1: Formation of the Carbamate Intermediate

  • In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.

  • Add a solution of this compound (1.05 eq) in anhydrous toluene.

  • Heat the mixture to 60 °C and monitor by TLC until the starting amine is consumed. Do not isolate the intermediate.

Step 2: Formation of the Urea

  • To the reaction mixture containing the carbamate intermediate, add aniline (1.2 eq).

  • Increase the reaction temperature to 110 °C and continue to monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to obtain 1-benzyl-3-phenylurea.

Application in Polymer Chemistry

Diaryl carbonates are key monomers in the synthesis of polycarbonates via melt transesterification with bisphenols. While diphenyl carbonate is most commonly used, substituted diaryl carbonates like bis(methoxyphenyl) carbonate can be employed to modify the polymerization process and the final polymer properties.[4] For instance, bis(2-methoxyphenyl) carbonate has been used as a polymerization promoter to enhance the degree of polymerization.[4]

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

This compound is a versatile and safer alternative to phosgene for the synthesis of carbonates, carbamates, and ureas. Its modulated reactivity, owing to the electron-donating methoxy groups, allows for controlled carbonyl transfer reactions. The protocols provided herein serve as a comprehensive guide for the practical application of this valuable reagent in organic synthesis, empowering researchers to explore its full potential in the development of novel molecules and materials.

References

  • Guggenheim, T. L., & Siclovan, T. M. (2003). Process for the production of polycarbonate. U.S.
  • Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8561-8564.
  • Turoczi, M., Simon, M., Badea, V., & Csunderlik, C. (2008). Synthesis of Bis-ureas from Bis(o-nitrophenyl)
  • BenchChem. (2024).
  • Kotha, S., & Meshram, M. (2012). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 8, 1566-1572.
  • U.S. Patent No. 9,174,904 B1. (2015). Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).
  • Ningbo Inno Pharmchem Co., Ltd. (2023). Mastering Esterification: The Utility of Bis(4-nitrophenyl)
  • BenchChem. (2024). A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry.
  • Lee, H. W., & Kim, C. K. (2009). Transition-State Variation in the Nucleophilic Substitution Reactions of Aryl Bis(4-methoxyphenyl) Phosphates with Pyridines in Acetonitrile. Bulletin of the Korean Chemical Society, 30(9), 2117-2122.
  • ResearchGate. (n.d.).
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  • Lee, J. I. (2009). Transition-state variation in the nucleophilic substitution reactions of aryl bis(4-methoxyphenyl) phosphates with pyridines in acetonitrile. PubMed.
  • Sigma-Aldrich. (n.d.). Phosgene and Substitutes.
  • Technoilogy. (2024).
  • Schmalz, T., & Rieger, B. (2021). Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. Beilstein Journal of Organic Chemistry, 17, 1845-1854.
  • mediaTUM. (2016).
  • Aresta, M., & Quaranta, E. (2010). Synthesis of Organic Carbamates without Using Phosgene: Carbonylation of Amines with Carbonic Acid Diesters. Current Organic Synthesis, 7(5), 426-443.
  • CN101423476B. (2011).
  • Castro, E. A., et al. (2013). Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate and O-(4-nitropheny) S-(4-nitrophenyl) thio and dithiocarbonate. Journal of Physical Organic Chemistry, 26(11), 896-902.
  • Kotha, S., & Meshram, M. (2012). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 8, 1566-1572.
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Application Notes & Protocols: Bis(4-methoxyphenyl) Carbonate as a Carbonylating Agent for Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Safer, More Stable Alternative for Carbonate Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, the demand for safer and more efficient reagents is paramount. The synthesis of organic carbonates, a functional group present in numerous bioactive molecules and important intermediates, has traditionally relied on hazardous reagents like phosgene and its derivatives. Bis(4-methoxyphenyl) carbonate emerges as a compelling alternative, offering a stable, solid, and less hazardous reagent for the carbonylation of alcohols. Its use circumvents the need for highly toxic and gaseous phosgene, aligning with the principles of green chemistry.

The methoxy groups on the phenyl rings play a crucial role in the reactivity and stability of the reagent. The electron-donating nature of the methoxy group can influence the reactivity of the carbonate carbonyl group and the stability of the resulting 4-methoxyphenolate leaving group. The presence of the methoxy group is also a common feature in many approved drugs, making this reagent particularly relevant for medicinal chemistry applications.[1] This guide provides an in-depth look at the mechanism, applications, and detailed protocols for utilizing this compound as a carbonylating agent for a wide range of alcohols.

Mechanism of Action: Base-Catalyzed Transesterification

The carbonylation of alcohols with this compound proceeds via a base-catalyzed transesterification mechanism.[2][3] This process involves the exchange of the 4-methoxyphenoxy group of the carbonate with the alkoxy group of the alcohol. The reaction is typically catalyzed by a base, which serves to deprotonate the alcohol, thereby increasing its nucleophilicity.

The key steps of the mechanism are as follows:

  • Activation of the Alcohol: A base (e.g., potassium carbonate, DMAP) deprotonates the alcohol (ROH) to form a more nucleophilic alkoxide (RO⁻).[2]

  • Nucleophilic Attack: The alkoxide attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, eliminating a molecule of 4-methoxyphenolate, a relatively stable leaving group. This step forms the new, unsymmetrical alkyl 4-methoxyphenyl carbonate.

  • Second Transesterification (for symmetrical carbonates): If the goal is to synthesize a symmetrical dialkyl carbonate (ROCOOR), a second equivalent of the alkoxide can react with the intermediate alkyl 4-methoxyphenyl carbonate in a similar fashion, displacing the second 4-methoxyphenolate group. The reaction equilibrium can be driven towards the product by using an excess of the alcohol or by removing the 4-methoxyphenol byproduct.

G A R-OH + Base B R-O⁻ + Base-H⁺ A->B C This compound B->C D Tetrahedral Intermediate E Unsymmetrical Carbonate D->E Collapse of Intermediate F 4-methoxyphenolate

Caption: Base-catalyzed transesterification mechanism.

Generalized Experimental Protocol

The following is a generalized protocol for the synthesis of an unsymmetrical carbonate from a primary alcohol using this compound. This protocol should be optimized for specific substrates.

G start Start reagents Combine alcohol (1.0 eq), This compound (1.2 eq), and K₂CO₃ (1.5 eq) in anhydrous DMF. start->reagents heat Heat reaction mixture to 80-100 °C under an inert atmosphere (N₂ or Ar). reagents->heat monitor Monitor reaction progress by TLC or LC-MS (typically 4-12 hours). heat->monitor workup Cool to room temperature. Quench with water and extract with ethyl acetate. monitor->workup wash Wash organic layer with brine, dry over Na₂SO₄, and filter. workup->wash purify Concentrate in vacuo and purify by column chromatography. wash->purify end End purify->end

Caption: Generalized experimental workflow.

Materials:

  • Primary alcohol

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling inert solvent

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent).

  • Add anhydrous DMF to dissolve the alcohol.

  • Add this compound (1.2 equivalents) and potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical carbonate.

Substrate Scope and Expected Yields

The reactivity of alcohols in this transesterification reaction is expected to follow the order of steric hindrance: primary alcohols will likely react more readily and give higher yields than secondary alcohols. Tertiary alcohols are generally poor substrates for this reaction due to significant steric hindrance. Phenols can also be used as substrates.

Alcohol TypePlausible Yield RangeNotes
Primary Aliphatic70-95%Generally good substrates.
Secondary Aliphatic40-70%Slower reaction times and potentially lower yields due to steric hindrance.
Tertiary Aliphatic<10%Generally unreactive under these conditions.
Benzyl Alcohols75-98%Activated alcohols, typically react well.
Phenols60-90%Good substrates, though reaction conditions may need optimization.

Note: The yields provided are hypothetical and based on general principles of transesterification. Actual yields will vary depending on the specific substrate and reaction conditions.

Applications in Drug Development and Medicinal Chemistry

The carbonate functional group is a key structural motif in a variety of pharmaceutical compounds. It can act as a prodrug moiety, a linker, or a key pharmacophore. The ability to introduce this group using a stable and relatively safe reagent like this compound is of significant interest to medicinal chemists. The 4-methoxyphenyl group itself is a common substituent in many approved drugs, potentially offering favorable pharmacokinetic properties.[1] The synthesis of unsymmetrical carbonates, in particular, allows for the precise tuning of molecular properties, which is crucial in the optimization of drug candidates.

Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.[4][7]

  • Keep away from heat and sources of ignition.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5][7]

  • In case of skin contact: Wash off with soap and plenty of water.[5][7]

  • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[4]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

References

  • DE102009016853A1 - Process for the preparation of diaryl or alkylaryl carbonates from dialkyl carbonates - Google Patents. (n.d.).
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  • SAFETY D
  • SAFETY D
  • Saini, S., Gour, N. K., Khan, S. R., Deka, R. C., & Jain, S. L. (2021). Supplementary Information Light-induced synthesis of unsymmetrical organic carbonates from alcohols, methanol and CO2 under ambient conditions. The Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Carbonate synthesis. Retrieved January 22, 2026, from [Link]

  • SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • Safety D
  • Chevella, D., Macharla, A. K., Banothu, R., Gajula, K. S., Amrutham, V., Boosa, M., & Nama, N. (2019). Synthesis of Non-symmetrical Alkyl Carbonates from Alcohols and DMC over Nanocrystalline ZSM-5 Zeolite. Green Chemistry.
  • Cella, J. A., & Bacon, S. W. (1984). Preparation of dialkyl carbonates via the phase-transfer-catalyzed alkylation of alkali metal carbonate and bicarbonate salts. The Journal of Organic Chemistry, 49(6), 1122–1125.
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  • Chevella, D., Macharla, A. K., Banothu, R., Gajula, K. S., Amrutham, V., Boosa, M., & Nama, N. (2019). Synthesis of non-symmetrical alkyl carbonates from alcohols and DMC over the nanocrystalline ZSM-5 zeolite. Green Chemistry, 21(12), 3349-3358.
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  • Highly efficient synthesis of unsymmetrical organic carbonates from alcohols and diethyl carbonate over mesoporous carbon-supported MgO catalysts. (n.d.). Request PDF. Retrieved January 22, 2026, from [Link]

  • Tundo, P., Arico, F., & Gauthier, G. (2009). Reaction of dialkyl carbonates with alcohols: Defining a scale of the best leaving and entering groups. Pure and Applied Chemistry, 81(11), 2049-2057.
  • Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide. (2002). Molecules, 7(4), 386-393.
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  • Stenutz. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

  • Chapter 21. Synthesis and Partial Characterization of Biodiesel via Base Catalyzed Transesterification. (n.d.). Request PDF. Retrieved January 22, 2026, from [Link]

  • A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one)
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Application Notes and Protocols for the Synthesis of Polycarbonates Using Bis(4-methoxyphenyl) carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Advancing Polycarbonate Synthesis Beyond Conventional Routes

Polycarbonates are a class of high-performance thermoplastic polymers renowned for their exceptional impact strength, optical clarity, and thermal stability.[1] The traditional synthesis of polycarbonates often involves the use of phosgene, a highly toxic and hazardous chemical. Modern, more environmentally benign methods have shifted towards melt transesterification processes, which avoid the use of phosgene.[2][3] This "phosgene-free" route typically employs a diaryl carbonate, such as diphenyl carbonate (DPC), and a dihydroxy compound, most commonly Bisphenol A (BPA).[2][4]

This application note provides a detailed guide to the synthesis of polycarbonates using a specific diaryl carbonate: Bis(4-methoxyphenyl) carbonate. This compound offers an alternative to the standard DPC, with the primary distinction being the nature of the byproduct. While the reaction with DPC liberates phenol, the use of this compound yields 4-methoxyphenol, a less volatile and potentially less hazardous phenol derivative. This difference can have implications for reaction engineering, particularly concerning byproduct removal and process safety.

These protocols are designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of the synthesis of polycarbonates via melt transesterification, with a specific focus on the use of this compound. The principles and procedures outlined herein are foundational and can be adapted for various dihydroxy co-monomers to produce a wide range of polycarbonate structures.

Theoretical Framework: The Mechanism of Melt Transesterification

The synthesis of polycarbonates from this compound and a dihydroxy compound (e.g., Bisphenol A) is a step-growth polymerization that proceeds via a transesterification mechanism. The overall process can be conceptualized in two main stages: oligomerization and polycondensation, which occur in the molten state at elevated temperatures and under vacuum.

The fundamental reaction involves the nucleophilic attack of the hydroxyl group of the diol onto the carbonyl carbon of the diaryl carbonate.[5] This reaction is typically catalyzed by a small amount of a basic or organometallic catalyst.[6] The process is a reversible equilibrium reaction; therefore, to drive the reaction towards the formation of high molecular weight polymer, the byproduct, 4-methoxyphenol, must be continuously removed from the reaction mixture.[2]

The reaction can be summarized as follows:

  • Step 1: Transesterification and Oligomerization. In the initial phase, the diol reacts with this compound to form short-chain oligomers with hydroxyl and methoxy-phenyl carbonate end-groups. This stage is typically carried out at moderate temperatures and pressures.

  • Step 2: Polycondensation. As the temperature is increased and the pressure is reduced (vacuum is applied), the oligomers further react with each other. This polycondensation step involves the elimination of 4-methoxyphenol, leading to the formation of high molecular weight polycarbonate chains. The efficiency of 4-methoxyphenol removal is critical in this stage to achieve the desired degree of polymerization.

The general transesterification mechanism is illustrated in the diagram below.

G cluster_reactants Reactants cluster_process Melt Transesterification Process cluster_products Products diol R-(OH)₂ (Dihydroxy Compound) oligomerization Stage 1: Oligomerization (Moderate Temp & Pressure) diol->oligomerization carbonate (CH₃O-C₆H₄-O)₂CO (this compound) carbonate->oligomerization catalyst Catalyst (e.g., Tetrabutylphosphonium Acetate) catalyst->oligomerization polycondensation Stage 2: Polycondensation (High Temp & Vacuum) oligomerization->polycondensation Oligomers polycarbonate -[O-R-O-C(O)]n- (Polycarbonate) polycondensation->polycarbonate byproduct 2n CH₃O-C₆H₄-OH (4-Methoxyphenol) polycondensation->byproduct Byproduct Removal

Caption: General workflow for the synthesis of polycarbonates.

Experimental Protocols

Materials and Equipment
Reagents Grade Supplier Notes
This compound≥98%VariousEnsure dryness before use.
Bisphenol A (BPA)Polymer Grade, ≥99%VariousMust be thoroughly dried.
Tetrabutylphosphonium Acetate (TBPA)≥97%VariousExample catalyst. Other catalysts can be used.[7]
Dichloromethane (DCM)ACS GradeVariousFor polymer dissolution and precipitation.
MethanolACS GradeVariousFor polymer precipitation.
Nitrogen (N₂)High Purity-For inert atmosphere.
Equipment Specifications
Glass Reactor250 mL, three-necked, round-bottom flask.
Mechanical StirrerWith a high-torque motor and a suitable stirring rod (e.g., helical or anchor).
Heating Mantle & Temperature ControllerCapable of reaching and maintaining up to 300°C.
Distillation Head & CondenserFor collection of 4-methoxyphenol byproduct.
Vacuum Pump & GaugeCapable of achieving pressures down to <1 mmHg.
Nitrogen InletTo maintain an inert atmosphere.
Standard GlasswareBeakers, graduated cylinders, etc.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood due to the high temperatures and potential for volatile byproducts.

  • High Temperatures: Use caution when working with the heating mantle and hot glassware.

  • Vacuum: Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion.

  • Reagent Handling: Bisphenols are suspected endocrine disruptors; handle with care.[2] Consult the Safety Data Sheets (SDS) for all chemicals before use. The byproduct, 4-methoxyphenol, should also be handled with care.[3]

Detailed Step-by-Step Protocol

This protocol is based on established methods for melt transesterification using diaryl carbonates and is adapted for this compound.[2][6]

1. Reagent Preparation and Reactor Setup:

  • Drying: Thoroughly dry the Bisphenol A (e.g., in a vacuum oven at 100°C for 4-6 hours) to remove any residual moisture, which can interfere with the polymerization.

  • Charging the Reactor: Charge the dried three-necked glass reactor with Bisphenol A (e.g., 0.1 mol) and this compound (e.g., 0.105 mol, a slight excess is often used).

  • Catalyst Addition: Add the catalyst, for example, tetrabutylphosphonium acetate (TBPA), at a concentration of approximately 2.5 x 10⁻⁴ mol per mol of Bisphenol A.

  • Assembly: Assemble the reactor with the mechanical stirrer, a nitrogen inlet, and the distillation head connected to a condenser and a collection flask.

2. Stage 1: Oligomerization (Transesterification)

  • Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow.

  • Heating and Melting: Begin stirring and heat the reactor to 180-200°C. The reactants will melt and form a homogeneous mixture.

  • Initial Reaction: Hold the temperature in this range for 1-2 hours. During this time, the initial transesterification will occur, and you should observe the distillation of 4-methoxyphenol into the collection flask. This indicates the reaction is proceeding.

3. Stage 2: Polycondensation

  • Temperature Increase and Vacuum Application: Gradually increase the temperature of the reaction mixture in stages, for example, to 220°C, then 250°C, and finally to 270-280°C.

  • Vacuum Staging: Simultaneously, gradually reduce the pressure inside the reactor using the vacuum pump. A staged approach is recommended: first reduce to ~150 mmHg, then to ~20 mmHg, and finally to <1 mmHg.

  • Monitoring Progress: The viscosity of the molten polymer will increase significantly as the molecular weight builds. The rate of 4-methoxyphenol distillation will decrease as the reaction approaches completion. The total reaction time for this stage can be 2-3 hours.

  • Reaction Termination: Once the desired viscosity is achieved (often indicated by the load on the stirrer motor), turn off the heating and stop the stirrer. Release the vacuum by carefully introducing nitrogen into the reactor.

4. Polymer Recovery and Purification

  • Cooling and Dissolution: Allow the reactor to cool to room temperature. The resulting polycarbonate will be a solid, glassy material. Dissolve the polymer in a suitable solvent, such as dichloromethane (DCM). This may require a significant amount of solvent and time.

  • Precipitation: Once fully dissolved, pour the polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. The polycarbonate will precipitate as a white, fibrous solid.

  • Washing and Drying: Filter the precipitated polymer and wash it with fresh methanol to remove any residual catalyst and unreacted monomers. Dry the purified polycarbonate in a vacuum oven at an appropriate temperature (e.g., 80-100°C) until a constant weight is achieved.

G cluster_prep 1. Preparation cluster_stage1 2. Oligomerization cluster_stage2 3. Polycondensation cluster_purify 4. Purification dry Dry Reactants (BPA, BMPC) charge Charge Reactor (BPA, BMPC, Catalyst) dry->charge setup Assemble Reactor (Stirrer, N₂, Distillation) charge->setup purge Purge with N₂ setup->purge heat_melt Heat to 180-200°C purge->heat_melt react1 Hold for 1-2 hours (Collect Byproduct) heat_melt->react1 heat_vac Increase Temp (220-280°C) Decrease Pressure (<1 mmHg) react1->heat_vac monitor Monitor Viscosity Increase heat_vac->monitor terminate Terminate Reaction monitor->terminate dissolve Dissolve in DCM terminate->dissolve precipitate Precipitate in Methanol dissolve->precipitate dry_final Wash and Dry Polymer precipitate->dry_final

Caption: Experimental workflow for polycarbonate synthesis.

Characterization of the Synthesized Polycarbonate

The successful synthesis of the polycarbonate and its properties should be confirmed using standard polymer characterization techniques.

Technique Purpose Expected Results
FTIR Spectroscopy To confirm the chemical structure.Appearance of a strong carbonyl (C=O) stretch around 1750-1780 cm⁻¹, characteristic of the carbonate group. Disappearance of the broad O-H stretch from the diol monomer.
NMR Spectroscopy (¹H and ¹³C) To provide detailed structural information.Resonances corresponding to the aromatic and aliphatic protons/carbons of the repeating unit. Integration of proton signals can confirm the polymer structure.
Gel Permeation Chromatography (GPC) To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).A chromatogram showing the molecular weight distribution. A PDI value around 2 is typical for polycondensation reactions.
Differential Scanning Calorimetry (DSC) To measure the glass transition temperature (Tg).A step transition in the heat flow curve indicating the Tg, which is a key thermal property of the amorphous polycarbonate.
Thermogravimetric Analysis (TGA) To assess the thermal stability.A plot of weight loss versus temperature, showing the decomposition temperature of the polymer.

Troubleshooting and Key Considerations

  • Low Molecular Weight: This is often due to insufficient removal of the 4-methoxyphenol byproduct. Ensure a good vacuum is achieved in the polycondensation stage. The purity of the monomers is also crucial; moisture can act as a chain terminator.

  • Polymer Discoloration: Yellowness in the final polymer can result from side reactions at high temperatures, such as Fries rearrangements, or the presence of oxygen. Maintaining a strict inert atmosphere and using antioxidants can mitigate this.[8]

  • Catalyst Selection: The choice of catalyst can significantly impact the reaction rate and the properties of the final polymer. Different catalysts may require optimization of their concentration and the reaction temperature profile.[6]

  • Stirring: Efficient stirring is critical, especially as the melt viscosity increases, to ensure uniform heat distribution and facilitate the escape of the byproduct from the viscous melt.

Conclusion

The synthesis of polycarbonates using this compound via melt transesterification is a viable and environmentally conscious alternative to phosgene-based methods. This approach offers the potential advantage of a less volatile byproduct, which can simplify the manufacturing process. By carefully controlling the reaction parameters, particularly temperature, pressure, and catalyst concentration, high-quality polycarbonates with desirable properties can be reliably produced. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this promising area of polymer synthesis.

References

  • Brunelle, D. J. (2004). Polycarbonates. In Encyclopedia of Polymer Science and Technology. John Wiley & Sons, Inc.
  • Kim, J., & Choi, K. Y. (2001). Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semibatch Reactor. Journal of Applied Polymer Science, 80(8), 1253–1266.
  • Leolukman, M., & Choi, K. Y. (2007). Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semibatch Reactor. Macromolecular Reaction Engineering, 1(1), 103–115.
  • Freitag, D., Grigo, U., Müller, P. R., & Nouvertné, W. (1987). Polycarbonates. In Encyclopedia of Polymer Science and Engineering (Vol. 11, pp. 648-718). Wiley.
  • Hale, W., Farnham, A., & Johnson, R. N. (1995). A method for making polycarbonate.
  • Olea, N., Pulgar, R., Perez, P., Olea-Serrano, F., Rivas, A., Novillo-Fertrell, A., ... & Sotto, A. (1996). Estrogenicity of resin-based composites and sealants used in dentistry. Environmental health perspectives, 104(3), 298-305.
  • Takeuchi, K. (2012). Polycarbonates. In Polymer Science: A Comprehensive Reference (Vol. 10, pp. 447-487). Elsevier.
  • Pescarmona, P. P. (2021). Cyclic carbonates synthesised from CO2: Applications, challenges and recent research trends. Green Chemistry, 23(14), 4937-4963.
  • Karakhanov, E., Maksimov, A., Kardasheva, Y., Runova, E., Zakharov, R., Terenina, M., ... & Arredondo, V. (2019). Methylformate as replacement of syngas in one-pot catalytic synthesis of amines from olefins. Catalysis Science & Technology, 9(19), 5438-5447.
  • Fukuoka, S., Kawamura, M., Komiya, K., Tojo, M., Hachiya, H., Hasegawa, K., ... & Konno, S. (2003).
  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • Chem Service. (2018). Safety Data Sheet: Bis(o-methoxyphenyl)carbonate. Retrieved from [Link]

  • Zhang, T. (2012). Synthesis of polycarbonate by melt transesterification process. Acta Polymerica Sinica, 012(1), 63-69.
  • Leslie, J. M. (2020, October 4).
  • National Center for Biotechnology Information. (n.d.). Polycarbonates. PubChem Compound Summary. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Transesterification. Retrieved from [Link]

  • Gioia, C., Colucci, G., & Caretto, A. (2024). Recent advance in poly (bisphenol a carbonate)
  • Hales, J. L., Jones, J. I., & Lindsey, A. S. (1954). Mechanism of the Kolbe–Schmitt reaction. Part I. Infra-red studies. Journal of the Chemical Society (Resumed), 3145-3151.
  • Saini, S., Gour, N. K., Khan, S. R., Deka, R. C., & Jain, S. L. (2021). Light-induced synthesis of unsymmetrical organic carbonates from alcohols, methanol and CO2 under ambient conditions.

Sources

Application Notes and Protocols for N-Protection of Amino Acids with Bis(4-methoxyphenyl) carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the intricate field of peptide synthesis and drug development, the strategic protection and deprotection of functional groups are paramount to achieving desired molecular architectures and biological activities. The selection of an appropriate protecting group is a critical decision that influences not only the efficiency of the synthetic route but also the purity and yield of the final product. This document provides a comprehensive guide to the N-protection of amino acids using Bis(4-methoxyphenyl) carbonate, a reagent that yields the p-methoxybenzyloxycarbonyl (Moz) protected amino acid. The Moz group offers distinct advantages in terms of its stability and selective cleavage, making it a valuable tool in the synthetic chemist's arsenal.

The p-Methoxybenzyloxycarbonyl (Moz) Protecting Group: A Strategic Choice

The p-methoxybenzyloxycarbonyl (Moz or MeOZ) group is a carbamate-type protecting group for primary and secondary amines, including the α-amino group of amino acids. It is structurally similar to the widely used benzyloxycarbonyl (Cbz or Z) group but possesses enhanced acid lability due to the electron-donating methoxy substituent on the phenyl ring.[1] This increased sensitivity to acidic conditions allows for its removal under milder conditions than those required for the Cbz group, offering greater orthogonality in complex synthetic schemes.

Key Advantages of the Moz Group:

  • Mild Cleavage Conditions: The Moz group can be readily cleaved by treatment with trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂), often at concentrations as low as 5-10%.[2] It is also removable by hydrogenolysis.[1]

  • Orthogonality: Its lability towards mild acidolysis makes it orthogonal to other protecting groups such as the tert-butyloxycarbonyl (Boc) group, which requires stronger acids for removal, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.[1]

  • Stability: The Moz group is stable to a wide range of reaction conditions encountered in peptide synthesis, including basic conditions used for the deprotection of Fmoc groups.

Reaction Mechanism: N-Protection with this compound

The N-protection of an amino acid with this compound proceeds via a nucleophilic acyl substitution reaction. The amino group of the amino acid acts as the nucleophile, attacking one of the carbonyl carbons of the carbonate. This is followed by the departure of a p-methoxyphenolate ion as a leaving group, resulting in the formation of the N-Moz protected amino acid. The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic proton of the carboxylic acid.

Reaction Mechanism AA Amino Acid (R-CH(NH2)-COOH) NucAttack AA->NucAttack BMPC This compound BMPC->NucAttack Base Base (e.g., NaHCO3) Base->AA Deprotonation Tetrahedral Tetrahedral Intermediate NucAttack->Tetrahedral Elimination Tetrahedral->Elimination Product N-Moz-Amino Acid Elimination->Product Byproduct p-Methoxyphenol Elimination->Byproduct

Figure 1: General mechanism for the N-protection of an amino acid using this compound.

Experimental Protocol: N-Protection of a Generic Amino Acid

This protocol provides a general procedure for the N-protection of an amino acid using this compound. The quantities and reaction times may require optimization for specific amino acids.

Materials and Reagents
Reagent/MaterialGradeSupplier
Amino Acid≥98%e.g., Sigma-Aldrich
This compound≥98%e.g., Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS Reagent Gradee.g., Fisher Scientific
DioxaneAnhydrous, ≥99.8%e.g., Sigma-Aldrich
WaterDeionizedIn-house
Ethyl Acetate (EtOAc)ACS Reagent Gradee.g., Fisher Scientific
1 M Hydrochloric Acid (HCl)ACS Reagent GradeIn-house
Saturated Sodium Chloride Solution (Brine)ACS Reagent GradeIn-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent Gradee.g., Fisher Scientific
Step-by-Step Procedure

Experimental Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification Dissolve_AA 1. Dissolve Amino Acid (1.0 eq) and NaHCO3 (2.5 eq) in Dioxane/Water Add_BMPC 2. Add this compound (1.1 eq) Dissolve_AA->Add_BMPC React 3. Stir at room temperature for 12-24 hours Add_BMPC->React Remove_Dioxane 4. Remove dioxane under reduced pressure React->Remove_Dioxane Wash_Aq 5. Wash aqueous layer with Ethyl Acetate Remove_Dioxane->Wash_Aq Acidify 6. Acidify aqueous layer with 1 M HCl to pH 2-3 Wash_Aq->Acidify Extract 7. Extract with Ethyl Acetate (3x) Acidify->Extract Combine_Wash 8. Combine organic layers and wash with brine Extract->Combine_Wash Dry 9. Dry over anhydrous MgSO4 Combine_Wash->Dry Concentrate 10. Concentrate under reduced pressure Dry->Concentrate Purify 11. Purify by recrystallization or chromatography (if necessary) Concentrate->Purify

Figure 2: Step-by-step workflow for the N-protection of an amino acid.

  • Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 equivalent) and sodium bicarbonate (2.5 equivalents) in a mixture of dioxane and water (e.g., a 1:1 or 2:1 v/v ratio). The volume should be sufficient to fully dissolve the reagents.

  • Addition of Reagent: To the stirred solution, add this compound (1.1 equivalents).

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid.

  • Solvent Removal: Once the reaction is complete, remove the dioxane from the reaction mixture under reduced pressure using a rotary evaporator.

  • Aqueous Wash: Wash the remaining aqueous solution with ethyl acetate to remove any unreacted this compound and the p-methoxyphenol byproduct.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 by the dropwise addition of 1 M hydrochloric acid. The N-Moz-protected amino acid will precipitate out of the solution.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine and Wash: Combine the organic extracts and wash with a saturated sodium chloride solution (brine).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude N-Moz-amino acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Quantitative Data Summary
ParameterValueNotes
Stoichiometry
Amino Acid1.0 eq
This compound1.1 eqA slight excess ensures complete consumption of the amino acid.
Sodium Bicarbonate2.5 eqActs as a base to facilitate the reaction and neutralize the acid.
Reaction Conditions
SolventDioxane/Water (1:1 or 2:1)A mixed solvent system is used to dissolve both the amino acid and the carbonate.
TemperatureRoom Temperature (20-25 °C)The reaction proceeds efficiently at ambient temperature.
Reaction Time12 - 24 hoursMonitor by TLC for completion.
Work-up & Purification
pH of Acidification2 - 3To ensure protonation of the carboxylic acid for extraction.
Expected Yield70-90%Yields can vary depending on the specific amino acid.

Deprotection of the Moz Group

The removal of the Moz protecting group is a critical step in the synthetic sequence. The choice of deprotection method depends on the overall synthetic strategy and the presence of other protecting groups in the molecule.

Acidic Cleavage

A common and efficient method for Moz deprotection is treatment with a solution of trifluoroacetic acid (TFA) in a chlorinated solvent.

  • Reagents: 5-10% TFA in Dichloromethane (CH₂Cl₂)

  • Procedure: Dissolve the N-Moz protected peptide in the TFA/CH₂Cl₂ solution and stir at room temperature for 1-2 hours. The progress of the deprotection should be monitored by TLC or HPLC. Upon completion, the solvent and excess TFA can be removed under reduced pressure.

Hydrogenolysis

Similar to the Cbz group, the Moz group can be removed by catalytic hydrogenolysis.

  • Catalyst: Palladium on carbon (Pd/C, 10%)

  • Procedure: Dissolve the N-Moz protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Add the Pd/C catalyst and subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon) with vigorous stirring. The reaction is usually complete within a few hours. After completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated.

Conclusion

The use of this compound for the introduction of the Moz protecting group offers a valuable and strategic approach for the N-protection of amino acids. The mild conditions required for both the protection and subsequent deprotection steps, coupled with its orthogonality to other common protecting groups, make it an attractive choice for complex peptide synthesis and the development of novel therapeutics. The detailed protocol provided herein serves as a robust starting point for researchers, enabling the efficient synthesis of N-Moz protected amino acids for a wide range of applications in chemical biology and drug discovery.

References

  • Wikipedia. "Protecting group." Available at: [Link][1]

  • Sofuku, S., Mizumura, M., & Hagitani, A. (1969). A Novel Method for the Preparation of p-Methoxybenzyloxycarbonyl Amino Acids. Bulletin of the Chemical Society of Japan, 42(1), 278-278. Available at: [Link]

  • Christensen, T., Halstrøm, J., & Kovács, K. (1987). 4-Methoxybenzyloxycarbonyl amino acids in solid phase peptide synthesis. International journal of peptide and protein research, 30(5), 662-667. Available at: [Link][2]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. Available at: [Link]

Sources

Application Note: A Modern Approach to Unsymmetrical Urea Synthesis Using Bis(4-methoxyphenyl) carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenge of Unsymmetrical Ureas

The urea motif is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and biologically active compounds. Unsymmetrical ureas, in particular, are prized for their ability to form specific hydrogen bond interactions, making them crucial pharmacophores in enzyme inhibitors, receptor modulators, and various therapeutic agents, including prominent anti-cancer drugs like Sorafenib and Lenvatinib.[1][2]

Historically, the synthesis of these vital structures has been dominated by methods involving highly toxic and difficult-to-handle reagents such as phosgene, triphosgene, and isocyanates.[2][3][4] These traditional routes pose significant safety risks, especially during scale-up, and can lead to the formation of undesired symmetrical urea byproducts, complicating purification.[1][3]

To address these challenges, the field has shifted towards safer, more benign phosgene substitutes.[3][5] Among these, solid diaryl carbonates have emerged as exceptionally stable and effective reagents. This application note provides a detailed guide to the use of Bis(4-methoxyphenyl) carbonate , a safe, crystalline solid, for the efficient, one-pot synthesis of unsymmetrical ureas through a controlled, sequential amination strategy.

The Underlying Chemistry: A Two-Step, Sequential Amination Mechanism

The synthetic power of this compound lies in its ability to act as a carbonyl source that reacts with amines in a stepwise fashion. This controlled reactivity allows for the sequential introduction of two different amine nucleophiles, which is the key to forming an unsymmetrical product. The overall transformation proceeds via a stable carbamate intermediate.

Step 1: Carbamate Formation The first amine (Amine 1), typically the more nucleophilic or less sterically hindered, attacks one of the carbonyl carbons of this compound. This addition-elimination reaction displaces one molecule of 4-methoxyphenol, a relatively good leaving group, to form a stable O-(4-methoxyphenyl) carbamate intermediate.

Step 2: Urea Formation The second, different amine (Amine 2) is then introduced. This amine attacks the carbonyl carbon of the carbamate intermediate, displacing the second molecule of 4-methoxyphenol to yield the final unsymmetrical urea. This second step often requires heating and may be facilitated by a non-nucleophilic base.[6][7]

The entire process can be conveniently performed in a single reaction vessel ("one-pot"), minimizing handling and potential loss of material.

Urea_Synthesis_Mechanism Mechanism of Unsymmetrical Urea Synthesis BMPC Bis(4-methoxyphenyl) carbonate inv1 BMPC->inv1 Amine1 Amine 1 (R1-NH2) Amine1->inv1 Amine2 Amine 2 (R2-NH2) inv2 Amine2->inv2 Intermediate O-(4-methoxyphenyl) carbamate Intermediate Intermediate->inv2 Product Unsymmetrical Urea (R1-NH-CO-NH-R2) Byproduct1 4-Methoxyphenol Byproduct2 4-Methoxyphenol inv1->Intermediate Step 1 (e.g., Room Temp) inv1->Byproduct1 inv2->Product Step 2 (e.g., Heat, Base) inv2->Byproduct2

Figure 1: General mechanism for the two-step synthesis of unsymmetrical ureas.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol outlines a general, self-validating procedure for synthesizing an unsymmetrical N,N'-disubstituted urea from two different primary amines.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
This compoundCarbonyl source>98%
Amine 1 (e.g., Benzylamine)First nucleophile>99%
Amine 2 (e.g., Aniline)Second nucleophile>99%
Acetonitrile (MeCN)Reaction solventAnhydrous
1,8-Diazabicycloundec-7-ene (DBU)Optional: Non-nucleophilic base>98%
Ethyl Acetate (EtOAc)Extraction solventACS Grade
1M Hydrochloric Acid (HCl)Aqueous washACS Grade
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous washACS Grade
BrineAqueous washACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agentACS Grade
Step-by-Step Methodology

Workflow_Protocol Experimental Workflow start Start setup 1. Dissolve Bis(4-methoxyphenyl) carbonate in anhydrous MeCN under N2 atmosphere. start->setup add_amine1 2. Add Amine 1 (1.0 eq) dropwise at room temperature. setup->add_amine1 stir1 3. Stir for 1-4 hours. Monitor carbamate formation by TLC. add_amine1->stir1 check1 Intermediate formed? stir1->check1 check1->stir1 No add_amine2 4. Add Amine 2 (1.1 eq). Optional: Add DBU (0.1-1.0 eq). check1->add_amine2 Yes heat 5. Heat reaction to reflux (approx. 82°C) for 4-16 hours. Monitor by TLC. add_amine2->heat check2 Reaction complete? heat->check2 check2->heat No workup 6. Cool to RT. Concentrate in vacuo. Redissolve in EtOAc. check2->workup Yes wash 7. Wash sequentially with: 1M HCl, sat. NaHCO3, and Brine. workup->wash dry 8. Dry organic layer over Na2SO4, filter, and concentrate. wash->dry purify 9. Purify crude product via flash chromatography or recrystallization. dry->purify end Final Product: Unsymmetrical Urea purify->end

Figure 2: Step-by-step workflow for the one-pot synthesis protocol.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Addition of Amine 1: Add the first amine (1.0 eq) dropwise to the stirring solution at room temperature.

    • Expert Insight: The first amine should ideally be the more nucleophilic one to ensure it reacts selectively and completely, preventing a mixture of carbamate intermediates.

  • Carbamate Formation: Allow the reaction to stir at room temperature for 1-4 hours. Monitor the consumption of the starting amine and the formation of the carbamate intermediate by Thin Layer Chromatography (TLC). The reaction is complete when the spot for Amine 1 has disappeared.

  • Addition of Amine 2: Once the carbamate formation is complete, add the second amine (1.0-1.2 eq) to the reaction mixture.

    • Expert Insight: If the second amine is a weak nucleophile (e.g., an electron-deficient aniline), the addition of a non-nucleophilic base like DBU (0.1 to 1.0 eq) can significantly accelerate the subsequent urea formation.[6][7]

  • Urea Formation: Fit the flask with a reflux condenser and heat the mixture to reflux (in MeCN, ~82 °C). Monitor the progress of the reaction by TLC until the carbamate intermediate is fully consumed (typically 4-16 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash sequentially with 1M HCl (to remove any unreacted amine and DBU), saturated NaHCO₃ (to remove the 4-methoxyphenol byproduct), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to obtain the pure unsymmetrical urea.

Scope and Performance

This method is robust and applicable to a wide range of primary and secondary amines, yielding unsymmetrical ureas in good to excellent yields.

EntryAmine 1 (R¹NH₂)Amine 2 (R²NH₂)Base (eq)Temp (°C)Typical Yield (%)
1Benzylaminen-ButylamineNone82>90%
2CyclohexylamineMorpholineDBU (0.2)8285-95%
3BenzylamineAnilineDBU (0.5)8280-90%
4N-Methylbenzylamine4-AminomethylpyridineDBU (1.0)82>90%[7]

Table 1: Representative examples and expected yields for the synthesis of unsymmetrical ureas. Yields are illustrative based on literature precedents for similar diaryl carbonate systems.[6][8]

Conclusion and Advantages

The use of this compound offers a superior alternative to traditional methods for synthesizing unsymmetrical ureas, providing a confluence of safety, efficiency, and versatility.

  • Safety: As a stable, non-volatile solid, it eliminates the significant handling risks associated with phosgene and its derivatives.[3][5]

  • High Yields: The sequential, one-pot procedure typically affords high yields of the desired unsymmetrical product.[6][7]

  • Control: The stepwise mechanism allows for precise control over the introduction of different amine fragments, minimizing the formation of symmetrical byproducts.

  • Scalability: The operational simplicity of the protocol makes it amenable to scale-up, a critical consideration in drug development and process chemistry.

By adopting this methodology, researchers can access complex unsymmetrical ureas reliably and safely, accelerating discovery and development programs.

References

  • Freer, R., & McKillop, A. (1996). Synthesis of Symmetrical and Unsymmetrical Ureas Using Unsymmetrical Diaryl Carbonates. Synthetic Communications, 26(2), 331–349. [Link]

  • Freer, R., & McKillop, A. (1996). Full-text of Synthesis of Symmetrical and Unsymmetrical Ureas Using Unsymmetrical Diaryl Carbonates. via semanticscholar.org. [Link]

  • Freer, R., & McKillop, A. (1996). Synthesis of Symmetrical and Unsymmetrical Ureas Using Unsymmetrical Diaryl Carbonates. via Sci-Hub. [Link]

  • Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Green Chemistry Letters and Reviews, 13(3), 246-253. [Link]

  • Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2, 140-148. [Link]

  • Costantino, L., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(20), 4796. [Link]

  • Gnetta, V., et al. (2008). Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate. Molecules, 13(12), 3192-3197. [Link]

  • MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules. [Link]

  • Oumtan, K., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. [Link]

  • Karche, A. D., et al. (2022). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(4), 5428-5437. [Link]

Sources

The Rising Utility of Bis(4-methoxyphenyl) carbonate in Carbamate Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development sectors, the demand for safer, more efficient, and highly selective reagents is paramount. The synthesis of carbamates, a crucial functional group in a vast array of therapeutic agents, has traditionally been dominated by hazardous reagents such as phosgene and its derivatives. This guide introduces bis(4-methoxyphenyl) carbonate as a compelling alternative, offering a detailed exploration of its application in carbamate synthesis. We will delve into the mechanistic underpinnings of this reaction, provide robust experimental protocols, and discuss its strategic implementation in drug discovery and development.

The Advantage of this compound: A Safer and More Tunable Approach

The carbamate moiety is a cornerstone in medicinal chemistry, prized for its ability to act as a stable amide bioisostere, enhance cell membrane permeability, and serve as a prodrug functionality.[1] Consequently, the methods for its introduction are of critical importance. Historically, the use of phosgene and triphosgene has been widespread but is fraught with extreme toxicity and handling difficulties.[2] This has spurred the development of safer carbonylating agents.

This compound emerges as a crystalline, stable, and less hazardous alternative. Its utility is analogous to other diaryl carbonates, such as bis(4-nitrophenyl) carbonate, which are known to be effective carbamoylating agents.[3][4] The electron-donating methoxy groups in this compound modulate the reactivity of the carbonyl group, making it sufficiently electrophilic to react with amines while being less susceptible to hydrolysis than more activated carbonates. The resulting leaving group, 4-methoxyphenol, is a relatively non-toxic and easily removable byproduct.[5][6]

Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway

The synthesis of carbamates using this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the carbonate. This is followed by the departure of a 4-methoxyphenoxide leaving group.

Carbamate Synthesis Mechanism Figure 1: Proposed Reaction Mechanism reagents This compound + Amine (R-NH2) intermediate Tetrahedral Intermediate products Carbamate + 4-Methoxyphenol intermediate->products Elimination of Leaving Group

Caption: Figure 1: Proposed Reaction Mechanism

The reaction can often be facilitated by the use of a non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity, or by performing the reaction at elevated temperatures to overcome the activation energy barrier.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the synthesis of carbamates using this compound. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for Carbamate Synthesis

This procedure outlines the synthesis of a carbamate from a primary or secondary amine and this compound.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))

  • Optional: Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Quenching agent (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add this compound (1.05 - 1.2 equivalents). If a base is used, it is typically added at this stage (1.1 - 1.5 equivalents).

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred at room temperature or heated to reflux, depending on the reactivity of the amine.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with the reaction solvent and wash with saturated aqueous sodium bicarbonate solution to remove the 4-methoxyphenol byproduct. The organic layer is then washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure carbamate.

Summary of Key Reaction Parameters

ParameterRecommended ConditionsRationale
Solvent Anhydrous DCM, THF, ACN, or TolueneAprotic solvents are preferred to avoid side reactions with the carbonate. The choice of solvent can influence reaction rates and solubility of reagents.
Temperature Room Temperature to Reflux (40-110 °C)Less reactive amines may require heating to proceed at a reasonable rate.
Stoichiometry 1.05-1.2 equivalents of this compoundA slight excess of the carbonate ensures complete consumption of the limiting amine substrate.
Base (Optional) 1.1-1.5 equivalents of TEA or DIPEAA non-nucleophilic base can be used to scavenge the proton from the amine, increasing its nucleophilicity, and to neutralize any acidic byproducts.

digraph "Experimental_Workflow" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label = "Preparation"; style = "filled"; color = "#E8EAF6"; node [style="filled", fillcolor="#FFFFFF"]; reagents [label="Dissolve Amine in\nAnhydrous Solvent"]; }

subgraph "cluster_reaction" { label = "Reaction"; style = "filled"; color = "#E3F2FD"; node [style="filled", fillcolor="#FFFFFF"]; add_carbonate [label="Add this compound\nand Optional Base"]; stir [label="Stir at RT or Heat"]; monitor [label="Monitor by TLC/LC-MS"]; }

subgraph "cluster_workup" { label = "Work-up & Purification"; style = "filled"; color = "#E0F2F1"; node [style="filled", fillcolor="#FFFFFF"]; quench [label="Aqueous Work-up"]; extract [label="Dry and Concentrate"]; purify [label="Column Chromatography"]; }

subgraph "cluster_product" { label = "Final Product"; style = "filled"; color = "#E8F5E9"; node [style="filled", fillcolor="#FFFFFF"]; product [label="Pure Carbamate"]; }

reagents -> add_carbonate; add_carbonate -> stir; stir -> monitor; monitor -> quench; quench -> extract; extract -> purify; purify -> product; }

Caption: Figure 2: General Experimental Workflow

Applications in Drug Development: A Strategic Perspective

The carbamate functional group is a privileged scaffold in a multitude of approved drugs. Its incorporation can enhance the pharmacokinetic profile of a drug candidate by improving its metabolic stability and membrane permeability. Furthermore, carbamates can be designed as prodrugs that release an active amine or alcohol upon enzymatic or chemical cleavage in vivo.[1]

The use of this compound provides a valuable tool for medicinal chemists to synthesize libraries of carbamate derivatives for structure-activity relationship (SAR) studies. The mild reaction conditions and the ease of purification make this reagent amenable to parallel synthesis workflows. For instance, in the development of novel kinase inhibitors or protease inhibitors, where an amine-containing scaffold is often a key pharmacophore, derivatization with a variety of carbamates using this compound can rapidly generate a diverse set of analogs for biological evaluation.

Troubleshooting Common Issues

IssueProbable CauseSuggested Solution
Low or no conversion 1. Low reactivity of the amine. 2. Insufficient reaction temperature.1. Add a non-nucleophilic base (e.g., DIPEA). 2. Increase the reaction temperature or prolong the reaction time.
Formation of side products 1. Presence of moisture leading to hydrolysis of the carbonate. 2. Reaction with other nucleophilic functional groups in the substrate.1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Protect other nucleophilic groups prior to the carbamoylation reaction.
Difficulty in removing 4-methoxyphenol Incomplete removal during aqueous work-up.Perform multiple extractions with a basic aqueous solution (e.g., 1M NaOH) to deprotonate and solubilize the phenol in the aqueous layer.

Conclusion

This compound represents a significant advancement in the repertoire of reagents for carbamate synthesis. Its stability, reduced toxicity profile compared to traditional phosgene-based reagents, and tunable reactivity make it an attractive choice for both academic and industrial research. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this versatile reagent in their synthetic endeavors, particularly in the critical field of drug discovery and development. By embracing safer and more efficient synthetic methodologies, the scientific community can accelerate the pace of innovation while upholding the principles of green chemistry.

References

  • Google Patents. (n.d.). Processes for producing aryl carbamates, isocynates and polyureas using diaryl carbonate.
  • Tundo, P., McElroy, C. R., & Aricò, F. (2010). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Synlett, 2010(10), 1567-1571.
  • Aricò, F., Tundo, P., & McElroy, C. R. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. Frontiers in Chemistry, 7, 326.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.
  • Castro, E. A. (2004). Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate and O-(4-nitropheny) S-(4-nitrophenyl) thio and dithiocarbonate. Journal of the Chilean Chemical Society, 49(1), 107-111.
  • Lainto, F., & Wsol, V. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Drug Targets, 21(1), 2-23.
  • Tiwari, R. K., Singh, S., & Singh, M. S. (2004). Application of organic carbamates in drug design. Part 1: Anticancer agents - recent reports. Drugs of the Future, 29(4), 343-356.
  • Stenutz, R. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

  • Keillor, J. W. (2001). Methyl carbamate formation via modified Hofmann rearrangement reactions: Methyl N-(p-methoxyphenyl)carbamate: (Carbamic acid, (4-methoxyphenyl)-, methyl ester). Organic Syntheses, 78, 234.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved January 22, 2026, from [Link]

  • ChemSynthesis. (n.d.). 4-methoxyphenol. Retrieved January 22, 2026, from [Link]

  • PrepChem. (n.d.). Preparation of 4-methoxyphenol. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3793869, this compound. Retrieved January 22, 2026, from [Link].

  • Simon, M., Turoczi, M. C., & Csunderlik, C. (2007). Synthesis of Bis-ureas from Bis(o-nitrophenyl)
  • ResearchGate. (n.d.). Synthesis by B–H amination of bis(4-methoxyphenyl)amine,.... Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • NIST. (n.d.). Bis(2-methoxyphenyl) carbonate. Retrieved January 22, 2026, from [Link]

  • MDPI. (2024). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one)
  • Google Patents. (n.d.). Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • PlumX Metrics. (n.d.). Rapid synthesis of 4-benzylidene and 4-[bis-(4-methoxyphenyl)-methylene-2-substituted phenyl-benzopyrans as potential selective estrogen receptor modulators (SERMs) using McMurry coupling reaction. Retrieved January 22, 2026, from https://plu.mx/plum/a/?doi=10.1016/j.bmcl.2006.09.0433

Sources

Application Notes and Protocols for Reactions with Bis(4-methoxyphenyl) carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the use of Bis(4-methoxyphenyl) carbonate in organic synthesis. Primarily serving as a safer, solid substitute for the highly toxic phosgene gas, this reagent is a versatile tool for carbonyl group introduction, particularly in the formation of carbamates and amides.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, step-by-step methodologies, and the scientific rationale behind experimental design choices.

Introduction: The Utility of this compound as a Phosgene Equivalent

Phosgene (COCl₂) has long been a cornerstone reagent for the synthesis of a wide array of organic compounds, including isocyanates, carbonates, and ureas. However, its extreme toxicity and gaseous nature present significant handling and safety challenges.[3] This has spurred the development of solid, crystalline phosgene substitutes that offer enhanced safety and ease of handling without compromising reactivity.[2] Among these, this compound emerges as a valuable reagent. Its solid state and relatively low volatility mitigate the risks associated with inhalation exposure.

The reactivity of this compound stems from the electron-donating nature of the two para-methoxy groups, which activate the carbonyl carbon towards nucleophilic attack. The 4-methoxyphenoxide is a good leaving group, facilitating the transfer of the carbonyl moiety to a variety of nucleophiles, most notably amines, to form carbamates and amides. This process, often referred to as N-acylation or carbamoylation, is a fundamental transformation in medicinal chemistry and materials science.[4][5]

Safety and Handling Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound.

Key Safety Information:

Hazard StatementPrecautionary Measure
Causes skin irritation.Wear protective gloves and clothing. In case of contact, wash with plenty of soap and water.
Causes serious eye irritation.Wear appropriate protective eyeglasses or chemical safety goggles. If in eyes, rinse cautiously with water for several minutes.
May cause respiratory irritation.Use in a well-ventilated area or with a fume hood. Avoid breathing dust.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for proper handling, reaction setup, and purification.

PropertyValue
Molecular Formula C₁₅H₁₄O₅
Molecular Weight 274.27 g/mol
Appearance White to off-white crystalline solid
Melting Point 87-90 °C
Solubility Soluble in many common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.

Core Application: Synthesis of Carbamates via N-Acylation of Amines

The reaction of this compound with primary or secondary amines is a robust method for the synthesis of carbamates. This transformation is central to the introduction of protecting groups in peptide synthesis and the creation of bioactive molecules in drug discovery.[6]

General Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution at the carbonyl carbon of the carbonate. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the departure of a 4-methoxyphenoxide leaving group. In many cases, a second equivalent of the amine or a non-nucleophilic base is added to neutralize the liberated 4-methoxyphenol.

Carbamate Synthesis Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound Bis(4-methoxyphenyl) carbonate Intermediate Tetrahedral Intermediate This compound->Intermediate Nucleophilic Attack Amine R-NH₂ Carbamate Carbamate Intermediate->Carbamate Leaving Group Departure 4-Methoxyphenol 4-Methoxyphenol

Caption: General mechanism for carbamate synthesis.

Experimental Protocol: General Procedure for Carbamate Synthesis

This protocol provides a general framework for the synthesis of carbamates from amines using this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) - Optional but recommended

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 equiv.) and the anhydrous solvent.

  • Addition of Base (Optional): If using a non-nucleophilic base, add it to the amine solution (1.1 equiv.).

  • Addition of Carbonate: Dissolve this compound (1.05 equiv.) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reactions are typically complete within 2-24 hours at room temperature. Gentle heating may be applied to accelerate the reaction if necessary.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the reaction solvent.

    • Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the base and any unreacted amine, followed by a saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired carbamate.

Catalyst-Free N-Acylation

In some instances, particularly with highly nucleophilic amines, the N-acylation reaction can proceed efficiently without the need for a catalyst.[7] The reaction can often be carried out under neat conditions or in a minimal amount of solvent.

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine in Anhydrous Solvent B Add Non-nucleophilic Base (Optional) A->B C Add Bis(4-methoxyphenyl) carbonate Solution B->C D Stir at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Aqueous Work-up E->F G Dry and Concentrate F->G H Purify (Chromatography/ Recrystallization) G->H

Caption: General experimental workflow for carbamate synthesis.

Analytical Monitoring of the Reaction

Effective monitoring is crucial for determining reaction completion and optimizing conditions. A combination of analytical techniques can provide a comprehensive understanding of the reaction progress.[8]

Analytical TechniqueApplication
Thin Layer Chromatography (TLC) A quick and simple method to qualitatively monitor the disappearance of the starting amine and the appearance of the product.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides quantitative data on the consumption of reactants and formation of products, as well as identification of intermediates and byproducts.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used for in-situ reaction monitoring to obtain kinetic data. ¹H NMR is particularly useful for observing the disappearance of amine protons and the appearance of carbamate N-H protons and other characteristic product signals.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Useful for monitoring the formation of the carbamate carbonyl group (typically appearing in the range of 1730-1690 cm⁻¹).

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Slow or Incomplete Reaction - Low nucleophilicity of the amine- Steric hindrance- Increase the reaction temperature.- Use a more polar aprotic solvent (e.g., DMF or DMSO).- Add a catalyst such as 4-Dimethylaminopyridine (DMAP) in catalytic amounts.
Formation of Side Products - Reaction with difunctional amines- Over-reaction- Use appropriate protecting groups for other reactive functionalities.- Carefully control the stoichiometry of the reactants.
Difficult Purification - Co-elution of product and 4-methoxyphenol byproduct- Perform an aqueous basic wash (e.g., 1 M NaOH) during work-up to remove the phenolic byproduct.- Optimize chromatographic conditions.

Conclusion

This compound is a safe and effective reagent for the synthesis of carbamates and other carbonylated compounds. Its solid nature and predictable reactivity make it a valuable alternative to phosgene in a variety of synthetic applications. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this versatile reagent in their work. As with any chemical reaction, careful optimization of conditions for each specific substrate is key to achieving high yields and purity.

References

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Western University. Retrieved from [Link]

  • Selected syntheses of ureas through phosgene substitutes. (2000). Green Chemistry, 2(3), 123-132.
  • Amide bond formation: beyond the dilemma between activation and racemisation. (2018). Chemical Society Reviews, 47(22), 8338-8361.
  • Novel approaches towards green catalytic direct amide bond formation. (2014). Morressier. Retrieved from [Link]

  • Method for the preparation of carbamates. (1998). Google Patents.
  • N-Acylation Reactions of Amines. (2018). ResearchGate. Retrieved from [Link]

  • Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. (2023). ChemRxiv. Retrieved from [Link]

  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. (2004). ARKIVOC, 2004(1), 55-63.
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  • Mild and Useful Method for N-Acylation of Amines. (2011). ResearchGate. Retrieved from [Link]

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  • Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. (2012). Google Patents.
  • Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. (2009). Molecules, 14(12), 5249-5255.
  • Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. (2023). ChemRxiv. Retrieved from [Link]

  • Catalyst-free Activation of N-C(O) Amide Bonds – Efficient Cascade Synthesis of N-acyl thiocarbamides in Batch and Continuous-Flow. (2024). ResearchGate. Retrieved from [Link]

  • Using an Automated Monitoring Platform for Investigations of Bi-phasic Reactions. (2020). ResearchGate. Retrieved from [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). Molecules, 23(11), 2966.
  • Solid-phase reaction monitoring--chemical derivatization and off-bead analysis. (2000). Biotechnology and Bioengineering, 71(2), 110-118.
  • Catalytic amide formation from non-activated carboxylic acids and amines. (2014). Chemical Society Reviews, 43(8), 2714-2742.
  • Bis(O-nitrophenyl) Carbonate as a New Reagent for the Synthesis of Chiral Oxazolidin-2-ones. (2008). ResearchGate. Retrieved from [Link]

  • Triphenylphosphine-catalysed amide bond formation between carboxylic acids and amines. (2012).
  • A study on the bis(mononitrophenyl) carbonates formation reaction. Starting from triphosgene and nitrophenols. (2002). ResearchGate. Retrieved from [Link]

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Sources

Application Note: Exploring Bis(4-methoxyphenyl) carbonate for the Introduction of an Acid-Labile Amine-Protecting Group in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the creation of complex biomolecules for research, diagnostics, and therapeutics. The success of SPPS hinges on the precise control of chemical reactions, which is achieved through the use of protecting groups for the reactive moieties of amino acids. While the Fmoc/tBu and Boc/Bzl strategies are dominant, the exploration of alternative protecting groups is crucial for expanding the synthetic toolbox. This guide details the application of bis(4-methoxyphenyl) carbonate as a reagent to introduce the 4-methoxyphenyloxycarbonyl (Moz) protecting group for α-amino functions. The Moz group offers a unique profile of acid lability, providing an orthogonal option to the base-labile Fmoc group. We present the chemical principles, mechanistic insights, and detailed protocols for the synthesis of Moz-amino acids and their use in SPPS, including a discussion on the dual role of the 4-methoxyphenol byproduct as a potent carbocation scavenger.

The Imperative of Orthogonal Protection in SPPS

The stepwise assembly of amino acids into a polypeptide chain on a solid support is a cycle of deprotection and coupling reactions. To prevent unwanted side reactions, such as self-polymerization of the incoming amino acid, the α-amino group must be temporarily blocked by a protecting group (PG).[1][2] An ideal PG must be stable during the coupling step but easily and selectively removable without damaging the growing peptide chain or the resin linkage.[1]

The power of modern SPPS lies in the concept of orthogonality .[3][] Orthogonal protecting groups are distinct classes of PGs that can be removed under completely different chemical conditions.[1][3] This allows for the selective deprotection of the α-amino group at each cycle while keeping the more permanent side-chain protecting groups intact until the final cleavage step.

The two predominant orthogonal strategies are:

  • Fmoc/tBu Strategy: This approach pairs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amine with acid-labile tert-butyl (tBu) based groups for side-chain protection.[1][2] The mild, non-acidic conditions for Fmoc removal make this the most popular method today.[2][5]

  • Boc/Bzl Strategy: This earlier method uses the moderately acid-labile tert-butoxycarbonyl (Boc) group for the α-amine and more robust, benzyl (Bzl)-based groups for side chains, which require strong acid (like HF) for removal. This is considered a "quasi-orthogonal" system based on graded acid lability.[1]

The development of new protecting groups with unique cleavage conditions is essential for synthesizing complex peptides with unusual modifications, where existing strategies may be incompatible.

The Moz Protecting Group: An Alternative Acid-Labile Strategy

This compound is an activated carbonate reagent that can be used to install the 4-methoxyphenyloxycarbonyl (Moz) group onto the primary amine of an amino acid. The Moz group is a carbamate-based protecting group, similar in structure to the widely used Z (benzyloxycarbonyl) and Boc groups.[6]

The key features of a strategy involving this compound are:

  • Efficient Introduction: The reaction proceeds via nucleophilic attack of the amino acid's amino group on one of the carbonate's carbonyl carbons. The 4-methoxyphenoxide is a good leaving group, driving the reaction to completion to form a stable carbamate.

  • Acid Lability: The electron-donating effect of the methoxy group on the phenyl ring makes the Moz group susceptible to cleavage by acid. Research has shown that the Moz group can be removed rapidly and completely with 5-10% Trifluoroacetic Acid (TFA) in Dichloromethane (CH2Cl2).[7] This places its lability between that of the Boc group (requiring stronger TFA) and hyper-acid-sensitive groups like Trityl (Trt).

  • Orthogonality: The Moz group's acid-labile nature makes it fully orthogonal to the base-labile Fmoc group. This allows for the selective removal of Moz in the presence of Fmoc, or vice-versa, opening avenues for specialized synthetic schemes such as on-resin side-chain modifications.

Mechanism of Moz Group Introduction and Cleavage

The introduction of the Moz group is a straightforward acylation reaction. The subsequent cleavage under acidic conditions proceeds via a mechanism that generates a carbamic acid intermediate, which then decarboxylates.

G cluster_intro Introduction of Moz Group cluster_cleavage Acid-Catalyzed Cleavage AA Amino Acid (R-NH2) MozAA Moz-Amino Acid AA->MozAA + BMPC BMPC Bis(4-methoxyphenyl) carbonate BMPC->MozAA pMP_byproduct1 4-Methoxyphenol (Leaving Group) MozAA->pMP_byproduct1 releases MozAA_resin Resin-Bound Moz-Peptide Protonated Protonated Intermediate MozAA_resin->Protonated + H+ (TFA) TFA TFA (H+) TFA->Protonated FreeAmine Free Amine (Deprotected Peptide) Protonated->FreeAmine releases Carbocation Unstable Cation [Moz+] Protonated->Carbocation pMP_byproduct2 4-Methoxyphenol Carbocation->pMP_byproduct2 Trapped by H2O or Scavenger CO2 CO2 Carbocation->CO2 decomposes to

Figure 1. Workflow for Moz group introduction and cleavage.

Comparative Analysis of α-Amine Protecting Groups

The choice of protecting group strategy is the most critical decision in planning a peptide synthesis. The Moz group offers a valuable alternative to the established Fmoc and Boc groups, particularly in scenarios requiring intermediate acid lability.

FeatureFmoc Group Boc Group Moz Group
Full Name 9-Fluorenylmethoxycarbonyltert-Butoxycarbonyl4-Methoxyphenyloxycarbonyl
Introduction Reagent Fmoc-OSu, Fmoc-ClBoc-Anhydride (Boc₂O)This compound
Cleavage Conditions 20% Piperidine in DMF (Base)25-50% TFA in DCM (Strong Acid)5-10% TFA in DCM (Mild Acid)[7]
Key Advantage Mild deprotection; Orthogonal to acid-labile side chains.[2]Robust; Well-established for difficult sequences.Orthogonal to Fmoc; Milder acid cleavage than Boc.
Byproducts Dibenzofulvene (DBF), CO₂Isobutylene, CO₂4-Methoxyphenol, CO₂

Experimental Protocols

Protocol 4.1: Synthesis of Moz-Protected Amino Acids

This protocol describes the general procedure for the N-terminal protection of a free amino acid using this compound.

Rationale: The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. Dioxane/water is a common solvent system that dissolves both the polar amino acid and the less polar carbonate reagent.

Materials:

  • Amino Acid (e.g., L-Alanine)

  • This compound (1.1 equivalents)

  • Sodium Bicarbonate (NaHCO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water containing sodium bicarbonate (2.5 eq).

  • Stir the solution at room temperature until the amino acid is fully dissolved.

  • Add this compound (1.1 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product (Moz-Amino Acid) by silica gel chromatography or recrystallization.

Protocol 4.2: On-Resin Cleavage of the Moz Protecting Group

This protocol details the selective deprotection of a Moz-protected N-terminus on a peptide-resin, a key step in the SPPS cycle.

Rationale: A solution of 5-10% TFA in DCM is sufficient to cleave the Moz group without significantly affecting more robust acid-labile side-chain protecting groups (e.g., tBu, Trt) or the resin linker, preserving the integrity of the peptide.[7] The use of a scavenger like Triisopropylsilane (TIS) is recommended to trap the carbocations generated during cleavage.

Materials:

  • Moz-peptidyl-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

Procedure:

  • Swell the Moz-peptidyl-resin in DCM in a suitable reaction vessel for 30 minutes.

  • Drain the DCM.

  • Prepare the deprotection solution: 90:5:5 (v/v/v) DCM/TFA/TIS . Caution: Prepare in a fume hood.

  • Add the deprotection solution to the resin and agitate for 2 minutes. Drain.

  • Repeat the deprotection treatment (Step 4) for an additional 20-30 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3x).

  • Wash the resin with DMF (3x).

  • To neutralize the protonated N-terminus, wash the resin with a 10% solution of DIEA in DMF (2x for 2 minutes each).

  • Wash the resin again with DMF (3x) followed by DCM (3x) to prepare for the next coupling step.

  • Confirm the presence of a free amine using a qualitative test (e.g., Kaiser test).

The Dual-Role Byproduct: 4-Methoxyphenol as a Scavenger

A noteworthy aspect of this chemistry is the nature of the byproduct, 4-methoxyphenol (also known as p-methoxyphenol). During the final cleavage of the peptide from the resin in both Boc and Fmoc strategies, acid-labile side-chain protecting groups are removed, generating highly reactive carbocations. These cations can cause unwanted alkylation of sensitive residues like Tryptophan and Tyrosine.

To prevent this, scavengers are added to the cleavage cocktail to trap these carbocations.[8] Intriguingly, 4-methoxyphenol has been identified as a potent and effective scavenger, comparable to the commonly used p-cresol, particularly in the t-Boc/Bzl strategy.[8][9]

Scavenger Cleavage Final Peptide Cleavage (e.g., with TFA) PG Acid-Labile Side-Chain PG (e.g., tert-Butyl) Cleavage->PG removes Carbocation Reactive Carbocation (e.g., t-Butyl+) PG->Carbocation generates pMP 4-Methoxyphenol (Scavenger) Carbocation->pMP is trapped by Peptide Sensitive Residue (e.g., Trp, Tyr) Carbocation->Peptide attacks Trapped_Cation Inert Adduct pMP->Trapped_Cation Alkylated_Peptide Alkylated Side-Product (Undesired) Peptide->Alkylated_Peptide

Figure 2. The role of 4-methoxyphenol as a carbocation scavenger.

This dual functionality is a point of scientific interest. While 4-methoxyphenol must be washed away after the introduction or cleavage of a Moz group during the SPPS cycles, its inherent utility as a scavenger in the final deprotection step underscores the favorable chemical properties of methoxy-substituted phenyl compounds in peptide chemistry.

Conclusion

The use of this compound to introduce the Moz protecting group represents a viable and valuable strategy in SPPS. It provides a robust, acid-labile protecting group that is fully orthogonal to the widely used Fmoc group. The milder acidic conditions required for Moz removal compared to Boc deprotection offer advantages for the synthesis of sensitive peptides. While not as mainstream as Fmoc or Boc, the Moz group is a powerful tool for researchers requiring specialized orthogonal protection schemes to achieve complex synthetic targets. The benign and useful nature of its 4-methoxyphenol byproduct further enhances the appeal of this chemical system.

References

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

  • Patarroyo, M. A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, e3251. Retrieved from [Link]

  • Amblard, M., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Organic Letters. Retrieved from [Link]

  • Wang, S. S., et al. (1981). 4-Methoxybenzyloxycarbonyl amino acids in solid phase peptide synthesis. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Backbone protecting groups used in Fmoc SPPS. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Retrieved from [Link]

  • Patarroyo, M. A., et al. (2020). p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Slanina, T., et al. (2022). Synthesis and characterization of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fmoc-L-4-Methoxyphenylalanine in Modern Peptide Synthesis. Retrieved from [Link]

  • Gonzalez-Lopez, M., et al. (2008). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Molecules. Retrieved from [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Falb, E., et al. (2001). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Johnson, T., et al. (1996). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Peptide Research. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the fmoc group cleavage.
  • ResearchGate. (n.d.). Amino acids as biomimetic crystallization agents for the synthesis of ZIF-8 particles. Retrieved from [Link]

  • ResearchGate. (n.d.). Side-chain protecting groups in Fmoc-based SPPS. Retrieved from [Link]

  • Amblard, M., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. National Institutes of Health. Retrieved from [Link]

  • Zhang, D., et al. (2020). Synthesis of Poly(Amino Acids) Using Ring Opening Polymerization. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Phosgene-Free Synthesis of Diphenyl Carbonate via Transesterification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diphenyl carbonate (DPC) is a crucial building block in the synthesis of polycarbonates, a class of high-performance engineering thermoplastics with exceptional optical clarity, heat resistance, and impact strength.[1][2] Traditionally, the industrial production of DPC relied on the reaction of phenol with phosgene, a highly toxic and corrosive gas, raising significant environmental and safety concerns.[3][4] The drive towards greener and more sustainable chemical processes has propelled the development of phosgene-free routes to DPC.[3][5] Among these, the transesterification of dimethyl carbonate (DMC) with phenol has emerged as a leading environmentally benign alternative.[4][5] This process utilizes non-toxic and non-corrosive raw materials, positioning it as a cornerstone of modern, sustainable polycarbonate production.[5]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the phosgene-free synthesis of DPC via the transesterification of DMC and phenol. We will delve into the reaction mechanism, explore various catalytic systems, and provide detailed, field-proven protocols for both homogeneous and heterogeneous catalysis.

Reaction Pathway and Mechanistic Insights

The synthesis of DPC from DMC and phenol is a two-step equilibrium-limited reaction.[6][7] Understanding the underlying mechanism is critical for process optimization and catalyst selection.

The overall reaction can be summarized as follows:

2 C₆H₅OH + (CH₃O)₂CO ⇌ (C₆H₅O)₂CO + 2 CH₃OH (Phenol) + (Dimethyl Carbonate) ⇌ (Diphenyl Carbonate) + (Methanol)

This transformation proceeds through an intermediate, methyl phenyl carbonate (MPC).[5][7]

Step 1: Transesterification of DMC with Phenol to form MPC

In the first step, one molecule of phenol reacts with DMC to produce MPC and one molecule of methanol.[5]

C₆H₅OH + (CH₃O)₂CO ⇌ C₆H₅OCO₂CH₃ + CH₃OH (Phenol) + (Dimethyl Carbonate) ⇌ (Methyl Phenyl Carbonate) + (Methanol)

Step 2: Formation of DPC

The intermediate MPC can then be converted to DPC through two possible pathways:

  • Transesterification of MPC with Phenol: MPC reacts with another molecule of phenol to yield DPC and a second molecule of methanol.[5]

    C₆H₅OCO₂CH₃ + C₆H₅OH ⇌ (C₆H₅O)₂CO + CH₃OH (Methyl Phenyl Carbonate) + (Phenol) ⇌ (Diphenyl Carbonate) + (Methanol)

  • Disproportionation of MPC: Two molecules of MPC can undergo a self-reaction to produce one molecule of DPC and regenerate one molecule of DMC.[5][8]

    2 C₆H₅OCO₂CH₃ ⇌ (C₆H₅O)₂CO + (CH₃O)₂CO (Methyl Phenyl Carbonate) ⇌ (Diphenyl Carbonate) + (Dimethyl Carbonate)

A common side reaction is the methylation of phenol by DMC at higher temperatures, leading to the formation of anisole.[2][5]

C₆H₅OH + (CH₃O)₂CO → C₆H₅OCH₃ + CH₃OH + CO₂ (Phenol) + (Dimethyl Carbonate) → (Anisole) + (Methanol) + (Carbon Dioxide)

The Critical Role of Catalysis

The transesterification reaction is thermodynamically limited, resulting in low equilibrium conversions in the absence of a catalyst.[5][7][9] Catalysts are therefore essential to enhance the reaction rate and improve the yield of DPC. The choice of catalyst, whether homogeneous or heterogeneous, profoundly influences the reaction conditions, product selectivity, and overall process efficiency. A key strategy to drive the equilibrium towards the formation of DPC is the continuous removal of the methanol by-product, often achieved through reactive distillation.[10]

Catalytic Systems: A Comparative Overview

A wide array of catalysts has been developed for the transesterification of DMC with phenol. The selection of a suitable catalyst is a critical decision that impacts not only the reaction performance but also the downstream processing and overall process economics.

Homogeneous Catalysts

Homogeneous catalysts are soluble in the reaction medium, which often leads to high activity and selectivity due to the excellent accessibility of the catalytic sites.

Lewis Acids: A prominent class of homogeneous catalysts for this transformation are Lewis acids.[11][12] Titanium-based catalysts, particularly titanium alkoxides like titanium tetrabutoxide and titanium tetraphenolate, were among the first to be investigated and are still widely used.[5][13] These catalysts function by activating the carbonyl group of DMC, making it more susceptible to nucleophilic attack by phenol. Other effective Lewis acid catalysts include compounds of tin and lead, such as lead acetate trihydrate.[5]

Heterogeneous Catalysts

Heterogeneous catalysts exist in a different phase from the reactants and products, typically as a solid in a liquid-phase reaction. Their primary advantage lies in the ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling.[14]

Metal Oxides: A diverse range of metal oxides has been shown to be effective for DPC synthesis. These include:

  • Molybdenum Oxides (MoO₃): Often supported on materials like silica (SiO₂), MoO₃-based catalysts have demonstrated good activity.[5][11]

  • Vanadium Pentoxide (V₂O₅): V₂O₅ has been reported as an active catalyst for this transesterification.[5][15]

  • Magnesium Oxide (MgO): MgO nanosheets have shown high selectivity for the transesterification reaction.[5][16]

  • Titanium Dioxide (TiO₂): Supported TiO₂ catalysts, for instance on silica, are effective for both the transesterification and disproportionation steps.[8][17]

  • Lead-based Oxides: Mixed metal oxides containing lead, such as PbO-ZrO₂ and PbO/MgO, have been investigated and show promising catalytic performance.[5][18]

The activity of these metal oxide catalysts is often linked to the presence of both Lewis acidic and basic sites on their surface.[19]

Ionic Liquids: Both Brønsted and Lewis acidic ionic liquids have been explored as catalysts for the transesterification of DMC with phenol, offering potential advantages in terms of catalyst design and tunability.[5][20][21]

Data Summary: Comparison of Catalytic Systems
Catalyst TypeCatalyst ExamplePhaseKey AdvantagesKey DisadvantagesReference
Homogeneous Titanium Alkoxides (e.g., Ti(OBu)₄)LiquidHigh activity, good selectivityDifficult to separate and recycle[5][13]
Lead AcetateLiquidHigh activity and selectivityToxicity concerns, difficult separation[5]
Heterogeneous MoO₃/SiO₂SolidEasy separation, recyclableLower activity compared to some homogeneous catalysts[5][11]
MgO nanosheetsSolidHigh selectivity, recyclableMay require specific synthesis methods for high performance[5][16]
PbO-ZrO₂SolidGood catalytic performancePotential for lead leaching, environmental concerns[5]
V₂O₅SolidGood conversion and yieldCatalyst deactivation can occur[15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of DPC using representative homogeneous and heterogeneous catalysts.

Protocol 1: Homogeneous Catalysis using Titanium (IV) Butoxide

This protocol describes the synthesis of DPC using titanium (IV) butoxide as a homogeneous catalyst in a batch reactor setup.

Materials and Equipment
  • Dimethyl carbonate (DMC), anhydrous

  • Phenol, crystal grade

  • Titanium (IV) butoxide (Ti(OBu)₄)

  • Toluene, anhydrous

  • Nitrogen gas, high purity

  • Glass reactor equipped with a magnetic stirrer, reflux condenser, thermocouple, and a distillation head for methanol removal

  • Heating mantle

  • Gas chromatograph (GC) for reaction monitoring

Experimental Workflow Diagram

Homogeneous_Catalysis_Workflow A Reactor Setup & Purge B Charge Reactants (Phenol, DMC, Toluene) A->B C Heat to Reaction Temperature (e.g., 180°C) B->C D Inject Catalyst (Ti(OBu)₄) C->D E Reaction & Methanol Removal D->E F Reaction Monitoring (GC) E->F Periodic Sampling G Cool Down & Product Isolation E->G Upon Completion F->E H Purification (e.g., Distillation) G->H

Caption: Workflow for DPC synthesis using a homogeneous catalyst.

Step-by-Step Procedure
  • Reactor Preparation: Assemble the glass reactor and ensure all glassware is dry. Purge the entire system with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.

  • Charging Reactants: Charge the reactor with phenol and DMC. A typical molar ratio of phenol to DMC is 2:1. Add anhydrous toluene as a solvent.

  • Heating: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 180°C) using the heating mantle.

  • Catalyst Injection: Once the reaction temperature is stable, inject the titanium (IV) butoxide catalyst into the reactor. The catalyst loading is typically a small percentage of the total reactant weight.

  • Reaction and Methanol Removal: Maintain the reaction temperature and continuously remove the methanol by-product through the distillation head to drive the reaction equilibrium towards DPC formation.

  • Monitoring the Reaction: Periodically take samples from the reaction mixture and analyze them by gas chromatography (GC) to monitor the conversion of phenol and the formation of MPC and DPC.[22]

  • Reaction Completion and Cooldown: Once the desired conversion is achieved (or the reaction rate plateaus), turn off the heating and allow the reactor to cool down to room temperature under a nitrogen atmosphere.

  • Product Isolation and Purification: The crude product mixture contains DPC, unreacted starting materials, catalyst, and by-products. The DPC is typically purified by vacuum distillation.

Protocol 2: Heterogeneous Catalysis using Supported Molybdenum Oxide (MoO₃/SiO₂)

This protocol outlines the synthesis of DPC using a supported molybdenum oxide catalyst, highlighting the advantages of easy catalyst separation.

Materials and Equipment
  • Dimethyl carbonate (DMC), anhydrous

  • Phenol, crystal grade

  • MoO₃/SiO₂ catalyst (e.g., 5 wt% MoO₃ on silica gel)

  • Nitrogen gas, high purity

  • High-pressure autoclave reactor equipped with a mechanical stirrer, heating jacket, and sampling valve

  • Gas chromatograph (GC) for reaction analysis

Experimental Workflow Diagram

Heterogeneous_Catalysis_Workflow A Catalyst Preparation (Drying/Calcination) B Charge Reactants & Catalyst to Autoclave A->B C Seal & Purge Reactor with Nitrogen B->C D Heat to Reaction Temperature (e.g., 200°C) C->D E Reaction Under Pressure D->E F Reaction Monitoring (GC) E->F Periodic Sampling G Cool Down & Depressurize E->G Upon Completion F->E H Catalyst Separation (Filtration) G->H I Product Purification (Distillation) H->I

Sources

The Versatility of Bis(4-methoxyphenyl) carbonate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic manipulation of functional groups is paramount to achieving desired pharmacological profiles. Among the arsenal of reagents available to the medicinal chemist, activated carbonates play a crucial role in the introduction of carbonyl functionalities, particularly in the formation of carbamates and ureas. This guide provides an in-depth exploration of Bis(4-methoxyphenyl) carbonate , a highly effective and versatile reagent, offering detailed application notes, experimental protocols, and a comparative analysis to empower researchers in their synthetic endeavors.

Introduction: The Strategic Advantage of this compound

This compound, also known as di(p-methoxyphenyl) carbonate, is a stable, crystalline solid that serves as a safe and efficient equivalent to the highly toxic phosgene gas and its liquid derivatives. Its "activated" nature stems from the electron-withdrawing effect of the p-methoxyphenyl groups, which renders the carbonyl carbon susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. This reactivity, coupled with the generation of the weakly acidic and easily removable 4-methoxyphenol byproduct, makes it an attractive choice for a variety of transformations in medicinal chemistry.

The primary applications of this compound in drug development include:

  • N-Protection of Amines: The formation of stable carbamates is a cornerstone of peptide synthesis and the protection of primary and secondary amines in multi-step synthetic sequences.

  • Synthesis of Carbamates and Ureas: These functional groups are prevalent in a wide range of pharmaceuticals, contributing to their biological activity and pharmacokinetic properties.

  • Linker Chemistry: In the development of antibody-drug conjugates (ADCs) and other targeted therapies, activated carbonates can be employed to construct stable linkages between the payload and the targeting moiety.

Mechanistic Rationale: The "Activated" Carbonyl

The efficacy of this compound lies in the electronic properties of the p-methoxyphenyl leaving groups. The resonance-donating effect of the methoxy group is outweighed by the inductive electron-withdrawing effect of the phenyl ring, which polarizes the carbonyl carbon, making it more electrophilic.

G reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., R-NH2) nucleophile->intermediate product Carbamate Product intermediate->product Collapse of Intermediate byproduct 4-Methoxyphenol Byproduct intermediate->byproduct

Caption: General reaction mechanism of this compound.

Upon nucleophilic attack by an amine, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate results in the expulsion of a 4-methoxyphenoxide anion, a relatively stable leaving group, to yield the desired carbamate and 4-methoxyphenol. The reaction is often facilitated by the use of a non-nucleophilic base to neutralize the liberated proton.

Application: N-Protection of Amines for Pharmaceutical Synthesis

The introduction of a protecting group on a nitrogen atom is a frequent necessity in the synthesis of complex pharmaceutical intermediates. The resulting carbamate must be stable to a range of reaction conditions and readily cleavable under specific, mild conditions.

Comparative Analysis with Common N-Protecting Group Reagents
ReagentStructureKey AdvantagesKey Disadvantages
This compound (CH₃OC₆H₄O)₂COStable, crystalline solid; safer alternative to phosgene; generates a readily removable, non-volatile byproduct.Less reactive than chloroformates; may require heating or longer reaction times.
Di-tert-butyl dicarbonate (Boc₂O) ((CH₃)₃COCO)₂OBoc group is readily cleaved under acidic conditions; widely used in peptide synthesis.Can be sensitive to moisture; byproduct is volatile and can be difficult to remove completely.
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) C₁₅H₁₁ClO₂Fmoc group is cleaved under basic conditions (e.g., piperidine); orthogonal to acid-labile protecting groups.Can be expensive; cleavage can sometimes lead to side reactions.
Protocol: General Procedure for N-Protection of a Primary Amine

This protocol provides a general guideline for the N-protection of a primary amine using this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Materials:

  • Primary amine

  • This compound (1.0 - 1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.1 - 1.5 equivalents)

  • Stirring apparatus

  • Reaction vessel

  • Standard work-up and purification equipment

Procedure:

  • Dissolution: Dissolve the primary amine in the chosen anhydrous solvent in a reaction vessel equipped with a stirrer.

  • Base Addition: Add the non-nucleophilic base to the solution and stir for 5-10 minutes at room temperature.

  • Reagent Addition: Add this compound to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require stirring at room temperature for several hours or gentle heating to proceed to completion.

  • Work-up:

    • Once the reaction is complete, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-protected carbamate.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve amine in anhydrous solvent add_base Add non-nucleophilic base dissolve->add_base add_reagent Add this compound add_base->add_reagent monitor Monitor reaction by TLC or LC-MS add_reagent->monitor quench Quench with water or dilute acid monitor->quench extract Extract with organic solvent quench->extract wash Wash with brine and dry extract->wash concentrate Concentrate in vacuo wash->concentrate chromatography Purify by column chromatography concentrate->chromatography

Caption: Experimental workflow for N-protection of amines.

Application: Synthesis of Carbamates and Ureas in Drug Candidates

Carbamate and urea moieties are integral components of numerous approved drugs, acting as bioisosteres for amides, participating in hydrogen bonding with biological targets, and influencing the physicochemical properties of the molecule.

Synthesis of a Carbamate Intermediate for (R)-salsolidine hydrochloride

A practical application of this compound is demonstrated in the synthesis of a carbamate precursor to (R)-salsolidine hydrochloride, a tetrahydroisoquinoline alkaloid.

Reaction Scheme:

Homoveratrylamine + this compound → Carbamate Intermediate

Protocol:

  • Reagents: To a mixture of this compound (1.0 eq.) in water and THF, homoveratrylamine (1.0 eq.) was added dropwise.

  • Reaction Conditions: The mixture was stirred at room temperature for 16 hours.

  • Work-up: The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with 1M NaOH and brine, dried over anhydrous Na₂SO₄, and concentrated.

This example highlights the utility of this compound in a biphasic reaction system, which can be advantageous for certain substrates.

Synthesis of Symmetrical N,N'-Disubstituted Ureas

While the reaction of this compound with one equivalent of a primary amine yields a carbamate, the use of excess amine or sequential addition of two different amines can lead to the formation of symmetrical or unsymmetrical ureas, respectively. The reactivity of related aryl carbonates, such as bis(o-nitrophenyl) carbonate, has been shown to produce symmetrical N,N'-dialkyl ureas from primary amines in very good yields.[1] A similar reactivity profile can be expected for this compound, although reaction conditions may require optimization.

Chemoselectivity and Reactivity Profile

  • Amines: Primary and secondary amines are the most reactive nucleophiles towards this compound.

  • Alcohols and Phenols: These are generally less nucleophilic than amines and will react slower. The reaction may require a strong base or catalyst.

  • Thiols: Thiols are good nucleophiles and are expected to react to form thiocarbonates.

  • Carboxylic Acids: The reaction with carboxylic acids is less common but could potentially lead to the formation of mixed anhydrides.

The selective reaction with amines in the presence of other nucleophiles can often be achieved by careful control of reaction conditions, such as temperature and stoichiometry.

Conclusion and Future Perspectives

This compound has established itself as a valuable tool in the medicinal chemist's toolbox. Its stability, safety profile, and predictable reactivity make it an excellent choice for the introduction of carbamate functionalities and the synthesis of urea-containing molecules. The ease of removal of its byproduct simplifies purification, a critical consideration in multi-step syntheses.

Future research in this area could focus on expanding the scope of its applications, including its use in solid-phase synthesis, the development of catalytic systems to enhance its reactivity, and a more detailed investigation into its chemoselectivity profile. As the demand for complex and diverse molecular architectures in drug discovery continues to grow, the utility of reliable and versatile reagents like this compound will undoubtedly increase.

References

  • Simon, M., Turoczi, C. M., Badea, V., & Csunderlik, C. (2010). Ureas by Reaction of bis(o-nitrophenyl) Carbonate with Primary Amines. ResearchGate. [Link]

  • List, B. (2023). Catalytic Asymmetric Pictet-Spengler Reactions Toward Tetrahydroisoquinolines. Universität zu Köln. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Bis(4-methoxyphenyl) carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bis(4-methoxyphenyl) carbonate (BMPC). This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance the yield and efficiency of their chemical reactions involving this versatile reagent. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established chemical principles to address common challenges encountered during experimentation.

Troubleshooting Guide: Enhancing Reaction Yields

This section addresses specific issues that can arise during reactions with this compound, providing explanations and actionable solutions to improve your experimental outcomes.

Question 1: My reaction is incomplete, and I observe a significant amount of unreacted starting amine. How can I drive the reaction to completion?

Answer:

Incomplete conversion is a frequent challenge, often stemming from suboptimal reaction conditions or reagent stoichiometry. Here’s a systematic approach to troubleshoot this issue:

  • Reagent Stoichiometry: While a 1:1 stoichiometry between the amine and this compound is theoretically sufficient, using a slight excess of BMPC (e.g., 1.1 to 1.2 equivalents) can often drive the reaction to completion, especially if the amine is precious.

  • Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time. A moderate increase in temperature can also enhance the reaction rate, but be cautious as excessive heat may lead to decomposition or side reactions[1].

  • Solvent Choice: The choice of solvent is critical. Aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile are generally suitable. Ensure the solvent is dry, as water can hydrolyze the carbonate. In some cases, a biphasic system with an aqueous base can be effective for scavenging the 4-methoxyphenol byproduct and driving the equilibrium forward[2].

  • pH Control: The nucleophilicity of the amine is pH-dependent. The reaction is typically favored under slightly basic conditions. The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can neutralize the acidic 4-methoxyphenol byproduct, thereby preventing the protonation of the starting amine and maintaining its nucleophilicity.

Question 2: I am observing the formation of multiple side products, complicating purification and reducing the yield of my desired carbamate. What are these side products and how can I minimize them?

Answer:

Side product formation is a common issue that can significantly impact your yield. The primary side products in reactions involving this compound are typically derived from the reaction of the 4-methoxyphenol byproduct or the overreaction of the starting materials.

  • Urea Formation: If the starting amine is primary, a common side product is a symmetrical urea, formed by the reaction of the desired carbamate with another molecule of the starting amine. To mitigate this, consider adding the amine dropwise to the solution of this compound to maintain a low concentration of the amine throughout the reaction.

  • Double Acylation: For amines with multiple reactive sites, double acylation can occur. Utilizing protecting group strategies for other nucleophilic functional groups can prevent this.

  • Decomposition: At elevated temperatures, this compound can decompose[1]. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Below is a workflow to diagnose and mitigate side product formation:

G A Low Yield & Multiple Spots on TLC B Identify Side Products (LC-MS, NMR) A->B C Symmetrical Urea Formation? B->C D Double Acylation? B->D E Decomposition Products? B->E F Slow Addition of Amine C->F Yes G Use Protecting Groups D->G Yes H Lower Reaction Temperature E->H Yes I Improved Yield F->I G->I H->I

Caption: Troubleshooting workflow for side product formation.

Question 3: The purification of my carbamate product is challenging due to the presence of the 4-methoxyphenol byproduct. What is the most effective purification strategy?

Answer:

The 4-methoxyphenol byproduct can co-elute with the desired product during silica gel chromatography, leading to impure fractions and reduced isolated yield. Here are effective strategies for its removal:

  • Aqueous Workup: After the reaction is complete, an aqueous workup with a basic solution (e.g., 1 M NaOH) can effectively remove the acidic 4-methoxyphenol. The deprotonated 4-methoxyphenoxide is highly soluble in the aqueous layer, while the desired carbamate typically remains in the organic layer[2].

  • Liquid-Liquid Extraction: Perform multiple extractions with an organic solvent (e.g., ethyl acetate, DCM) and a basic aqueous solution to ensure complete removal of the 4-methoxyphenol[2].

  • Crystallization: If the desired carbamate is a solid, crystallization can be an excellent purification method to separate it from any remaining 4-methoxyphenol.

The following diagram illustrates the general reaction and the role of a basic workup:

G cluster_reaction Reaction cluster_workup Aqueous Workup Amine R-NH2 Carbamate R-NH-C(O)O-p-MeOPh Amine->Carbamate + BMPC BMPC This compound Byproduct 4-Methoxyphenol BMPC->Byproduct Reacts with Amine Organic_Layer Organic Layer (Carbamate) Carbamate->Organic_Layer Carbamate->Organic_Layer Aqueous_Layer Aqueous Layer (4-Methoxyphenoxide) Byproduct->Aqueous_Layer Deprotonation Byproduct->Aqueous_Layer Base + NaOH (aq) Base->Byproduct

Sources

Technical Support Center: Bis(4-methoxyphenyl) carbonate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of bis(4-methoxyphenyl) carbonate (CAS 5676-71-1). This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this compound. Here, you will find practical, experience-driven advice in a direct question-and-answer format to help you achieve high purity and yield in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the purification and handling of this compound.

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and commonly used methods for purifying this compound are recrystallization and silica gel column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities from a solid crude product, especially when the impurities have different solubility profiles than the desired compound. It is often the most efficient method for obtaining highly crystalline, pure material.

  • Silica Gel Column Chromatography is a versatile technique used to separate the target compound from significant quantities of impurities, particularly those with similar polarities or when dealing with an oily or amorphous crude product.[1][2]

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An essential first step to quickly visualize the number of components in your sample and to determine the appropriate solvent system for column chromatography.

  • Melting Point Analysis: Pure this compound has a distinct melting point of approximately 87°C.[3] A broad or depressed melting range indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate specific impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can detect trace impurities that may not be visible by TLC or NMR.[1]

Q3: What are the likely impurities I might encounter?

A3: Impurities often stem from the starting materials or side reactions during synthesis. Common synthetic routes involve the reaction of 4-methoxyphenol with a carbonylating agent like triphosgene.[4][5] Potential impurities include:

  • Unreacted 4-methoxyphenol: A common starting material that may carry through the reaction.

  • Side-reaction products: Depending on the specific synthetic conditions, various oligomeric or decomposition products can form.

  • Residual Solvents: Solvents used in the synthesis or initial workup (e.g., dichloromethane, N,N-dimethylformamide) may be present.[1]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Q4: My recrystallization attempt resulted in a low yield or no crystals at all. What went wrong?

A4: This is a common issue that can usually be resolved by systematically checking the following factors:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at room temperature, the recovery will be low. If it's not soluble enough at the boiling point, it won't dissolve completely.

  • Insufficient Concentration: If the solution is too dilute, the compound may not reach its saturation point upon cooling, preventing crystallization. Try reducing the solvent volume by careful heating and evaporation before cooling.

  • Cooling Rate: Cooling the solution too rapidly can cause the compound to "crash out" as an amorphous solid or oil, trapping impurities. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.

  • Supersaturation: Sometimes a solution becomes supersaturated and requires nucleation to initiate crystal growth. Try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.

Q5: The product obtained after recrystallization is still impure, as indicated by a low melting point. How can I improve this?

A5: Impure crystals after recrystallization suggest that the chosen solvent is not effectively discriminating between the product and the impurities.

  • Inadequate Washing: Ensure the filtered crystals are washed with a small amount of ice-cold recrystallization solvent. Using room temperature solvent can redissolve some of your product.

  • Co-crystallization: The impurity may have a very similar structure and solubility, causing it to crystallize along with your product. In this case, a different recrystallization solvent or an alternative purification method like column chromatography is necessary.

  • Consider a Two-Solvent System: If finding a single suitable solvent is difficult, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[6][7] Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature, then slowly add the "bad" solvent until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Q6: During column chromatography, my compound is eluting with impurities or not separating well. What should I do?

A6: Poor separation on a silica column is typically an issue with the mobile phase (eluent) or column packing.[8]

  • Optimize the Eluent System: The goal is to have your target compound with an Rf value of approximately 0.3-0.4 on TLC for good separation.[8]

    • If Rf is too high (compound moves too fast): Decrease the polarity of the eluent. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.[2]

    • If Rf is too low (compound sticks to the silica): Increase the polarity of the eluent by adding more ethyl acetate.

  • Improper Column Packing: Air bubbles or channels in the silica gel bed will lead to poor separation.[8][9] Ensure you pack the column carefully as a slurry to create a homogenous stationary phase.

  • Sample Loading: Loading the sample in a large volume of strong solvent can broaden the bands. Dissolve your crude product in a minimal amount of the eluent or a weak solvent (like dichloromethane) before loading. For less soluble compounds, "dry loading" (adsorbing the compound onto a small amount of silica before adding it to the column) is a highly effective technique.[10]

Q7: My compound appears to be decomposing on the silica gel column. What are my options?

A7: Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[8][10]

  • Deactivate the Silica: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (~1%), before packing the column.

  • Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (which can be acidic, neutral, or basic) or Florisil.[10] The choice depends on the stability of your compound.

  • Minimize Contact Time: Use flash column chromatography with positive pressure to speed up the elution process, reducing the time your compound spends in contact with the silica.

Part 3: Data & Protocols

Table 1: Recommended Solvents for Purification
Purification MethodSolvent/SystemRationale & Use Case
Recrystallization Isopropanol (IPA)Good for general-purpose recrystallization. Dissolves the compound when hot and has lower solubility when cold.
Recrystallization Ethanol/WaterA two-solvent system that can be effective if the compound is highly soluble in pure ethanol. Water acts as the anti-solvent.[11]
Recrystallization Ethyl Acetate/HexaneAnother two-solvent system. Good for removing more polar or non-polar impurities.[6]
Column Chromatography Hexane/Ethyl AcetateA standard eluent system. Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.[12]
Column Chromatography Dichloromethane/HexaneA less polar system, useful for separating non-polar impurities.[2]
Diagram 1: Purification Workflow Decision Guide

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.

PurificationWorkflow Purification Strategy for this compound cluster_start Start: Crude Product Analysis cluster_main_path Primary Purification Path cluster_alt_path Alternative/Secondary Purification cluster_end Final Product Start Analyze Crude Product (TLC, Melting Point) IsSolid Is crude a solid with a defined melting point? Start->IsSolid Recrystallize Perform Recrystallization IsSolid->Recrystallize Yes ColumnChrom Perform Column Chromatography IsSolid->ColumnChrom No (Oily/Multiple Spots) PurityCheck1 Check Purity (TLC, MP, NMR) Recrystallize->PurityCheck1 IsPure1 Is product pure? PurityCheck1->IsPure1 IsPure1->ColumnChrom No End Pure Product IsPure1->End Yes PurityCheck2 Check Purity (TLC, MP, NMR) ColumnChrom->PurityCheck2 IsPure2 Is product pure? PurityCheck2->IsPure2 IsPure2->Recrystallize No (If solid) IsPure2->End Yes

Caption: Decision workflow for purifying this compound.

Protocol 1: Recrystallization from Isopropanol (IPA)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If needed, add more IPA dropwise until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Well-formed crystals should appear.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white crystalline solid with a melting point of ~87°C.[3]

Protocol 2: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio until the desired compound has an Rf of ~0.3-0.4.

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer of sand.[8]

    • Prepare a slurry of silica gel in your chosen eluent (the initial, least polar solvent mixture).

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[8] Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed.

    • Add another thin layer of sand on top of the silica gel to prevent disruption during sample loading.[9]

  • Sample Loading:

    • Dissolve the crude product in the minimum possible volume of eluent or a volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is absorbed onto the sand layer.

  • Elution:

    • Carefully add the eluent to the top of the column, avoiding disturbance of the top layer.

    • Apply gentle positive pressure (using a pump or bulb) to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Stenutz, this compound, Accessed January 22, 2026. [Link]

  • University of Toronto, Column chromatography, Accessed January 22, 2026. [Link]

  • University of Rochester, Department of Chemistry, Reagents & Solvents: Solvents for Recrystallization, Accessed January 22, 2026. [Link]

  • PubChemLite, this compound (C15H14O5), Accessed January 22, 2026. [Link]

  • Google Patents, CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine, Accessed January 22, 2026.
  • ResearchGate, The Synthesis and Characterization of Bemotrizinol Impurities, Accessed January 22, 2026. [Link]

  • University of Rochester, Department of Chemistry, Troubleshooting Flash Column Chromatography, Accessed January 22, 2026. [Link]

  • Wiley Online Library, Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl - Supporting Information, Accessed January 22, 2026. [Link]

  • Google Patents, CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl)
  • ResearchGate, Mixed solvent recrystallization for the densification and purification of soda ash, Accessed January 22, 2026. [Link]

  • ScienceDirect, Synthesis and Characterization of Bemotrizinol Impurities, Accessed January 22, 2026. [https://www.sciencedirect.com/science/article/pii/S2 Orbital: Electron. J. Chem. 2025, 17(4), 339-345]([Link] Orbital: Electron. J. Chem. 2025, 17(4), 339-345)

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Technical Support Center: Bis(4-methoxyphenyl) carbonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Bis(4-methoxyphenyl) carbonate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the root causes of impurity formation, you can optimize your reaction conditions, streamline purification, and ensure the highest quality of your final product.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues observed during the synthesis of this compound, particularly when using phosgene-based reagents like triphosgene.

FAQ 1: My reaction is incomplete, and I'm isolating significant amounts of unreacted 4-methoxyphenol. What is the likely cause?

Answer:

Incomplete conversion is a frequent issue and typically points to one of three areas: stoichiometry, reaction conditions, or reagent purity.

  • Insufficient Phosgene Equivalent: Triphosgene (BTC) is a solid reagent that delivers three equivalents of phosgene.[1] However, it can decompose upon exposure to moisture.[2] Ensure you are using a stoichiometric amount of high-purity triphosgene. It is often beneficial to use a slight excess (1.05-1.10 equivalents of phosgene) to drive the reaction to completion.

  • Suboptimal Base Addition: The reaction requires a base, typically a tertiary amine like triethylamine or pyridine, to neutralize the HCl generated.[3][4] If the base is added too quickly, it can lead to localized high concentrations, promoting side reactions. Slow, controlled addition of the base is crucial. Conversely, if the base is not strong enough or is added too slowly, the reaction mixture can become acidic, protonating the phenoxide and halting the reaction.

  • Low Temperature: While the reaction is often run at low temperatures (0-5 °C) to control exothermicity and minimize side reactions, temperatures that are too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.[5]

FAQ 2: I've observed a significant side product that I suspect is 4-methoxyphenyl chloroformate. How can I confirm this and prevent its formation?

Answer:

The formation of 4-methoxyphenyl chloroformate is a classic sign of incomplete reaction. It is the intermediate formed after the first reaction of 4-methoxyphenol with a phosgene equivalent.

  • Mechanism of Formation: The reaction proceeds stepwise. First, one molecule of 4-methoxyphenol (as the phenoxide) reacts with phosgene to form 4-methoxyphenyl chloroformate. This intermediate then reacts with a second molecule of 4-methoxyphenol to yield the desired product. If the reaction stalls due to any of the reasons mentioned in FAQ 1, this intermediate will accumulate.

  • Prevention Strategies:

    • Ensure Stoichiometry: A slight excess of 4-methoxyphenol can help to consume the chloroformate intermediate.

    • Reaction Time & Temperature: Allow the reaction to stir for an adequate amount of time after all reagents have been added. A slight increase in temperature (e.g., allowing the reaction to slowly warm to room temperature) can often push the second step to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

    • Catalysis: The use of a phase-transfer catalyst or specific organic bases can sometimes facilitate the second substitution step more effectively.[4]

FAQ 3: My final product is off-color (yellow or brown). What causes this discoloration, and how can I obtain a pure white solid?

Answer:

Discoloration is typically due to the formation of colored impurities, often from oxidation or side reactions involving the phenol starting material.

  • Oxidation of 4-Methoxyphenol: Phenols are susceptible to oxidation, which can form highly colored quinone-type species.[7] This can be exacerbated by the presence of air, trace metals, or prolonged reaction times at elevated temperatures. The starting 4-methoxyphenol should be of high purity and stored under an inert atmosphere if possible.[8][9]

  • Side Reactions with Base: Certain bases, especially if not pure, can contribute to color formation.

  • Purification: The most effective way to remove colored impurities is through recrystallization. A suitable solvent system (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) can be used to selectively crystallize the pure, white this compound, leaving the colored impurities in the mother liquor.[10] Activated carbon treatment of the solution before crystallization can also be effective at removing colored bodies.

Section 2: Key Side Products & Their Formation

Understanding the potential side products is critical for developing a robust process. The table below summarizes the most common impurities, their origin, and methods for detection.

Side Product Common Name Formation Mechanism Typical Analytical Signature
4-MethoxyphenolStarting MaterialIncomplete reaction; poor stoichiometry.Distinct spot on TLC; characteristic NMR signals.
4-Methoxyphenyl chloroformateIntermediateIncomplete reaction; insufficient reaction time/temperature.Can be detected by GC-MS or LC-MS.
Polycarbonates/OligomersOver-reaction ProductReaction of the product with chloroformate intermediates.Broad signals in NMR; high molecular weight peaks in MS.
Quinone-type SpeciesOxidation ProductOxidation of the phenolic starting material.Leads to yellow/brown discoloration of the product.
Reaction Pathway and Side Product Formation

The following diagram illustrates the primary reaction pathway for the synthesis of this compound using a phosgene source and highlights where key side reactions occur.

ReactionPathway A 4-Methoxyphenol + Base B 4-Methoxyphenoxide A->B -H+ G Oxidation (Quinone Impurities) A->G [O] D 4-Methoxyphenyl chloroformate (Intermediate) B:e->D:w + Phosgene F Incomplete Reaction (Unreacted Phenol) B->F Insufficient Phosgene C Phosgene Source (e.g., Triphosgene) E Bis(4-methoxyphenyl) carbonate (Product) D:e->E:w + 4-Methoxyphenoxide H Polymerization D->H + Chloroformate

Caption: Main reaction and side product pathways.

Section 3: Experimental Protocols & Purification

Protocol 1: Synthesis of this compound using Triphosgene

This protocol is a representative method. All manipulations involving triphosgene must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).[11]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methoxyphenol (2.0 equivalents).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the 4-methoxyphenol. Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Slowly add triethylamine (2.2 equivalents) to the solution while maintaining the temperature at 0-5 °C.

  • Triphosgene Addition: In a separate flask, dissolve triphosgene (0.35 equivalents, providing 1.05 equivalents of phosgene) in anhydrous DCM. Add this solution dropwise to the reaction mixture via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the chloroformate intermediate.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and solving common issues during the synthesis.

Troubleshooting obs {Observation|Low Yield / Incomplete Reaction} cause1 Possible Causes 1. Insufficient Triphosgene 2. Poor Base Addition 3. Temperature Too Low obs->cause1 sol1 Solutions 1. Use slight excess of BTC 2. Add base slowly 3. Allow warming to RT cause1->sol1 obs2 {Observation|Product is Discolored} cause2 Possible Causes 1. Oxidized Starting Material 2. Reaction Too Hot obs2->cause2 sol2 Solutions 1. Use high-purity phenol 2. Recrystallize product 3. Use activated carbon cause2->sol2 obs3 {Observation|Chloroformate Intermediate Detected} cause3 Possible Causes 1. Insufficient Phenol 2. Short Reaction Time obs3->cause3 sol3 Solutions 1. Increase reaction time 2. Warm reaction slightly 3. Use slight excess of phenol cause3->sol3

Caption: A troubleshooting guide for common synthesis issues.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or isopropanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat at reflux for 15-20 minutes.

  • Filtration: Hot filter the solution to remove the activated carbon (if used) or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the pure product.

References
  • Athabasca University. CHEM 350 lab report guidelines.
  • Google Patents. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Google Patents. CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine.
  • ResearchGate. Synthesis by B–H amination of bis(4-methoxyphenyl)amine,....
  • ResearchGate. (PDF) The Synthesis and Characterization of Bemotrizinol Impurities.
  • Eureka. Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • Google Patents. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • Google Patents. CN101074193A - Production of diphenyl carbonate by triphosgene or solid phosgene.
  • Carl ROTH. Safety Data Sheet: 4-Methoxyphenol.
  • PMC. A decade review of triphosgene and its applications in organic reactions.
  • ACS Publications. Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?.
  • University of Toronto. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab.
  • NJ.gov. Common Name: 4-METHOXYPHENOL HAZARD SUMMARY.
  • PubMed. o-Methoxy-4-alkylphenols that form quinone methides of intermediate reactivity are the most toxic in rat liver slices.

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Technical Support Center: Catalyst Selection for Bis(4-methoxyphenyl) Carbonate (BMPC) Mediated Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bis(4-methoxyphenyl) Carbonate (BMPC) mediated reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize BMPC as a key reagent for carbonylation, transesterification, and polymerization. As a safer and effective substitute for hazardous reagents like phosgene, BMPC's performance is intrinsically linked to appropriate catalyst selection. This document provides in-depth, experience-driven answers to common challenges and questions, moving beyond simple protocols to explain the fundamental principles governing catalyst behavior in these systems.

Part 1: Frequently Asked Questions - Catalyst Fundamentals

This section addresses foundational questions regarding the selection and mechanism of catalysts used in BMPC reactions.

Q1: What are the primary classes of catalysts for BMPC reactions and for which applications are they best suited?

The choice of catalyst is dictated by the specific transformation you aim to achieve. Broadly, catalysts for BMPC reactions fall into three categories: base catalysts, acid catalysts, and specific organocatalysts. Each class has distinct advantages depending on the substrate and desired product.

Catalyst ClassExamplesTypical ApplicationsMechanism Insight
Homogeneous Base Catalysts NaOH, KOH, Sodium Methoxide, DBU, DMAPRapid transesterification for small molecule synthesis; polycarbonate synthesis.Deprotonates the nucleophile (e.g., alcohol), increasing its nucleophilicity towards the BMPC carbonyl carbon.[1]
Heterogeneous Base Catalysts Alkaline earth metal oxides (CaO, MgO), Hydrotalcites, Basic ZeolitesLarge-scale production, especially in polymerization, where catalyst recovery is crucial.[2]Active sites on the solid surface facilitate the reaction, allowing for easier separation and catalyst recycling.[3]
Lewis Acid Catalysts Metal oxides (SnO₂, ZnO), Lanthanide oxides, Metal salts (Zn(OAc)₂)Transesterification and polymerization, particularly when substrates are sensitive to strong bases.Activates the carbonyl group of BMPC, making it more electrophilic and susceptible to nucleophilic attack.[3]
Organocatalysts N-Heterocyclic Carbenes (NHCs), Phosphines, Certain AminesMild and selective transformations; synthesis of functional carbonates and polymers.Can act as nucleophilic catalysts, forming a highly reactive intermediate with BMPC that is then attacked by the substrate.
Q2: What is the general catalytic cycle for a BMPC-mediated transesterification reaction?

Understanding the catalytic cycle is crucial for troubleshooting. While specific intermediates vary, the general mechanism involves the activation of either the nucleophile (base catalysis) or the BMPC electrophile (acid catalysis). The diagram below illustrates a generalized base-catalyzed pathway, which is common in polycarbonate synthesis.

Catalytic_Cycle_BMPC cluster_activation Step 1: Nucleophile Activation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Elimination & Product Formation cluster_regeneration Step 4: Catalyst Regeneration CAT Catalyst (Base) ACTIVATED_NUC Activated Nucleophile (R-O⁻) CAT->ACTIVATED_NUC + R-OH ROH Nucleophile (R-OH) ROH->ACTIVATED_NUC BMPC BMPC INTERMEDIATE Tetrahedral Intermediate BMPC->INTERMEDIATE ACTIVATED_NUC->INTERMEDIATE + BMPC PRODUCT Product (R-O-CO-OAr) INTERMEDIATE->PRODUCT - MeO-Ph-O⁻ BYPRODUCT Byproduct (MeO-Ph-O⁻) INTERMEDIATE->BYPRODUCT CAT_REGEN Catalyst Regeneration BYPRODUCT->CAT_REGEN + R-OH CAT_REGEN->CAT - R-O⁻

Caption: Generalized catalytic cycle for a base-catalyzed BMPC reaction.

Part 2: Troubleshooting Guide for Common Issues

This section is formatted to help you diagnose and solve specific experimental problems.

Issue: Low Reaction Yield or Stalled Reaction

A common and frustrating issue is the failure of a reaction to reach completion. When this occurs, a systematic evaluation of catalyst-related factors is the first line of defense.

When a reaction fails, consider the following possibilities related to your catalyst system. The flowchart below provides a logical diagnostic workflow.

Troubleshooting_Low_Yield START Low Yield / Stalled Reaction CHECK_LOADING Is Catalyst Loading Sufficient? START->CHECK_LOADING CHECK_PURITY Are Catalyst & Reagents Pure/Dry? CHECK_LOADING->CHECK_PURITY Yes INCREASE_LOADING Action: Increase catalyst loading incrementally (e.g., 0.1 -> 0.5 -> 1.0 mol%). CHECK_LOADING->INCREASE_LOADING No CHECK_DEACTIVATION Is Catalyst Deactivation Occurring? CHECK_PURITY->CHECK_DEACTIVATION Yes PURIFY Action: Use high-purity catalyst. Dry solvents/reagents. Run under inert atmosphere. CHECK_PURITY->PURIFY No INVESTIGATE Investigate Deactivation Mechanism (See Table Below) CHECK_DEACTIVATION->INVESTIGATE Yes

Caption: Diagnostic workflow for troubleshooting low reaction yields.

Catalyst deactivation is the loss of catalytic activity or selectivity over time.[4] It is a critical issue, especially in industrial processes where catalyst longevity is paramount.[5] The primary mechanisms are poisoning, fouling, and thermal degradation.[6]

Deactivation MechanismPotential CauseDiagnostic CluesMitigation Strategy
Poisoning Impurities in the feedstock (water, acidic/basic compounds, sulfur, or metal traces) bind strongly to active sites.[6][7]Reaction fails to initiate or stops abruptly after starting. Highly reproducible failure with the same batch of reagents.Purify all reactants and solvents. Use of guard beds to remove known impurities. Screen for robust catalysts less sensitive to specific poisons.
Fouling / Coking High molecular weight byproducts or polymers physically block the catalyst's active sites or pores.[8]Gradual decrease in reaction rate. Visible change in catalyst appearance (e.g., discoloration, clumping). Common in polymerization.Optimize reaction conditions (lower temperature, shorter residence time) to minimize side reactions. For heterogeneous catalysts, periodic regeneration by controlled combustion (burn-off) may be possible.[8]
Thermal Degradation (Sintering) High reaction temperatures cause irreversible changes to the catalyst structure, such as the agglomeration of active metal particles, reducing the active surface area.[5][6]Loss of activity that is not recoverable by simple washing. Often occurs when pushing reactions at temperatures beyond the catalyst's stability limit.Operate within the catalyst's recommended temperature range. Select catalysts with higher thermal stability (e.g., those on robust supports like alumina or silica).
Leaching The active catalytic species dissolves from a solid support into the reaction medium.[5]Detection of the active metal in the product mixture via techniques like ICP-MS. Loss of activity upon catalyst recycling attempts.Modify the catalyst support or the anchoring chemistry to strengthen the interaction with the active species. Change the solvent to one in which the active species is less soluble.
Issue: Poor Selectivity and Side-Product Formation

The catalyst does not just accelerate the reaction; it guides it down a specific mechanistic pathway.[9] An incorrect choice can open up pathways to undesired products.

  • Acidity/Basicity: The strength of the catalyst is critical. A catalyst that is too basic might deprotonate other functional groups, leading to side reactions. Conversely, a strong Lewis acid might coordinate to other sites on your substrate, activating them undesirably. If you observe side reactions, consider screening a catalyst with milder acidity or basicity.

  • Steric Hindrance: The steric environment around the catalyst's active site can control which substrates can effectively bind and react. Bulky catalysts can provide selectivity for less hindered positions on a substrate.

  • Temperature and Catalyst Loading: High catalyst loading or excessive temperature can lead to over-reaction or decomposition.[10] BMPC or the desired product might decompose under harsh conditions promoted by a highly active catalyst. Always start with a low catalyst loading and moderate temperature and optimize from there.

Part 3: Experimental Protocols and Advanced FAQs
Protocol: General Procedure for Small-Scale Catalyst Screening

This protocol provides a reliable method for comparing the efficacy of several catalysts for a specific BMPC-mediated transformation.

Objective: To identify the most active and selective catalyst from a panel of candidates under consistent reaction conditions.

Methodology:

  • Preparation: In an array of identical reaction vials equipped with magnetic stir bars, add your substrate and BMPC (e.g., 1.1 equivalents) to each vial.

  • Solvent Addition: Add the chosen anhydrous solvent to each vial to achieve the desired concentration.

  • Inert Atmosphere: Seal the vials and render the atmosphere inert by purging with nitrogen or argon. This is critical for air- or moisture-sensitive catalysts.

  • Catalyst Addition: Prepare stock solutions of each catalyst to be screened. Add a precise volume of the appropriate stock solution to each vial to achieve the target catalyst loading (e.g., 1 mol%). Ensure one vial is a "no catalyst" control.

  • Reaction: Place all vials in a temperature-controlled heating block with uniform stirring.

  • Monitoring: At set time intervals (e.g., 1, 2, 4, 8, 24 hours), take a small, quenched aliquot from each vial for analysis by a suitable method (e.g., HPLC, GC, or NMR) to determine conversion and product selectivity.

  • Analysis: Plot conversion vs. time for each catalyst. The catalyst providing the highest conversion and selectivity in the shortest time is the lead candidate for further optimization.

Q: What are the key trade-offs between using a homogeneous versus a heterogeneous catalyst?

This is a critical decision, especially when considering process scale-up. The ideal choice balances reactivity with practical process considerations.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Activity/Selectivity Often higher activity and selectivity due to well-defined, accessible active sites.Can have lower activity due to mass transfer limitations; active sites may be less uniform.[3]
Separation Difficult and costly separation from the product stream, often requiring extraction or distillation.Easily separated by filtration, enabling straightforward product purification.[11]
Reusability Generally not reusable, leading to higher costs and waste.High potential for recycling and reuse, making the process more economical and sustainable.[2]
Thermal Stability Often lower thermal stability compared to solid-supported catalysts.Typically more robust and stable at higher temperatures.
Process Type Best suited for batch processes in lab-scale or fine chemical synthesis.Ideal for continuous flow reactors and large-scale industrial production.[5]
References
  • The Ohio State University. (2017).
  • RSC Publishing.
  • MDPI. (2022).
  • Journal of Biochemical Technology. (2018). Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review.
  • MDPI. (2022).
  • ChemCatBio. Addressing Unique Catalyst Deactivation Challenges for Converting Biomass-Derived Feedstocks Webinar.
  • CORE. Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils.
  • YouTube. (2021).
  • YouTube. (2025).
  • International Research Journal of Engineering, Science, Technology, and Innovation. (2023).
  • YouTube. (2025). How Do Catalysts Change Reaction Mechanisms? - Chemistry For Everyone.

Sources

Technical Support Center: Workup Procedures for Reactions Involving Bis(4-methoxyphenyl) carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving Bis(4-methoxyphenyl) carbonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance in a readily accessible question-and-answer format. Our goal is to equip you with the expertise and practical insights necessary to navigate the nuances of workup procedures for reactions utilizing this reagent, ensuring high purity and yield of your target molecules.

Introduction: The Role and Advantages of this compound

This compound serves as a stable, crystalline, and less hazardous alternative to highly toxic reagents like phosgene and its derivatives for the synthesis of carbonates, carbamates, and ureas. Its primary advantage lies in its ease of handling and the generation of a predictable and manageable byproduct: 4-methoxyphenol (MeHQ). The core challenge in the workup of reactions involving this reagent is the efficient removal of MeHQ from the desired product. This guide will provide detailed strategies to address this and other potential issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the workup of your reaction.

Issue 1: Low or No Product Formation

Q: I've run my reaction of an amine/alcohol with this compound, but TLC/LC-MS analysis shows mostly starting material. What could be the problem?

A: Several factors could contribute to poor conversion:

  • Insufficient Reaction Time or Temperature: While this compound is reactive, the nucleophilicity of your amine or alcohol plays a significant role. Less nucleophilic substrates, such as anilines or hindered alcohols, may require longer reaction times or elevated temperatures.

  • Base Catalyst: The reaction of amines with this compound often proceeds without a catalyst. However, for less reactive amines or for the synthesis of carbonates from alcohols, a non-nucleophilic base catalyst like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can be beneficial. The base deprotonates the nucleophile, increasing its reactivity.

  • Solvent Choice: Ensure your solvent is inert to the reaction conditions and fully dissolves your starting materials. Common solvents include tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM).

Issue 2: Presence of a Persistent Impurity at a Similar Polarity to My Product

Q: After my reaction, I have a major byproduct that is difficult to separate from my desired carbamate/carbonate by column chromatography. How can I remove it?

A: This persistent impurity is almost certainly the 4-methoxyphenol (MeHQ) byproduct. Due to its phenolic nature, it can be readily removed with an aqueous basic wash.

Underlying Principle: 4-methoxyphenol is weakly acidic (pKa ~10.2) and will be deprotonated by a sufficiently strong aqueous base to form the water-soluble 4-methoxyphenolate salt. This salt will partition into the aqueous layer during an extractive workup, while your neutral organic product remains in the organic phase.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct of reactions using this compound?

A1: The main byproduct is 4-methoxyphenol (MeHQ). One equivalent of MeHQ is produced for every equivalent of nucleophile that reacts with the carbonate.

Q2: How can I effectively remove the 4-methoxyphenol (MeHQ) byproduct?

A2: The most effective method is an extractive workup with an aqueous base. A 1M solution of sodium hydroxide (NaOH) is commonly used.[1] The basic wash deprotonates the phenolic hydroxyl group of MeHQ, forming the water-soluble sodium 4-methoxyphenolate, which is then extracted into the aqueous layer.

Q3: Will a basic wash with NaOH hydrolyze my desired carbamate or carbonate product?

A3: Generally, carbamates and carbonates are stable to hydrolysis under mild basic conditions (pH 2-12). A wash with 1M NaOH is typically safe for most products. However, if your product contains other base-sensitive functional groups, a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be used, although they may be less efficient at removing MeHQ.

Q4: I performed a basic wash, but I still see some MeHQ in my product. What can I do?

A4: If a single basic wash is insufficient, you can:

  • Perform multiple washes: Repeat the aqueous base extraction 2-3 times.

  • Increase the concentration of the base: For stubborn cases, a 2M NaOH solution can be used, but be mindful of the stability of your product.

  • Consider recrystallization: If your product is a solid, recrystallization can be a very effective method for removing residual MeHQ.[2][3] Suitable solvent systems often include ethyl acetate/heptane or toluene.[2][3]

Q5: What are some common side reactions to be aware of?

A5: While generally a clean reagent, potential side reactions include:

  • Reaction with bifunctional nucleophiles: If your starting material has more than one nucleophilic site, you may get a mixture of products.

  • Incomplete reaction: As discussed in the troubleshooting section, this can occur with less reactive nucleophiles.

Q6: How should I store this compound?

A6: It is a stable solid and should be stored in a cool, dry place away from strong oxidizing agents.

Experimental Protocols

Protocol 1: General Workup Procedure for Carbamate Synthesis from an Amine

This protocol outlines a standard extractive workup to isolate a neutral carbamate product and remove the 4-methoxyphenol byproduct.

  • Quenching (Optional): If your reaction was conducted at elevated temperatures, allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). This will ensure efficient phase separation during extraction.

  • Aqueous Wash (Acidic - Optional): If a basic catalyst like triethylamine was used, you may first wash with a mild acidic solution (e.g., 1M HCl or saturated NH₄Cl) to remove the catalyst.

  • Aqueous Wash (Basic): Transfer the organic layer to a separatory funnel and wash with 1M aqueous NaOH. Shake the funnel vigorously for 30-60 seconds, periodically venting to release any pressure. Allow the layers to separate and drain the aqueous (lower) layer. Repeat this wash 1-2 more times to ensure complete removal of 4-methoxyphenol.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can then be further purified by column chromatography or recrystallization as needed.

Protocol 2: Recrystallization for Removal of 4-Methoxyphenol

This protocol is useful if your desired product is a solid and contains residual 4-methoxyphenol after an extractive workup.

  • Solvent Selection: Choose a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[4][5] Common choices include ethyl acetate/heptane, toluene, or ethanol/water.[2][3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent.

  • Cooling: Slowly cool the solution to room temperature to allow for the formation of large, pure crystals. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water Solubility
This compound274.2793-96-Insoluble
4-Methoxyphenol (MeHQ)124.1454-5624340 g/L at 25°C[3]

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction Reaction Mixture (Product, MeHQ, Solvent, +/- Catalyst) Dilution Dilute with Organic Solvent (e.g., EtOAc) Reaction->Dilution Acid_Wash Optional Acid Wash (e.g., 1M HCl) to remove basic catalyst Dilution->Acid_Wash If catalyst present Base_Wash Wash with 1M NaOH (to remove MeHQ) Acid_Wash->Base_Wash Brine_Wash Wash with Brine Base_Wash->Brine_Wash MeHQ_Removal MeHQ is extracted into the aqueous layer as sodium 4-methoxyphenolate Base_Wash->MeHQ_Removal Drying Dry over Na2SO4 Brine_Wash->Drying Concentration Concentrate Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Column Column Chromatography Crude_Product->Column Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product

Caption: A typical workflow for the workup and purification of products from reactions involving this compound.

Troubleshooting_Logic cluster_nodes Start Problem Encountered Low_Yield Low Yield or Incomplete Reaction Start->Low_Yield Impurity Persistent Impurity Start->Impurity Check_Conditions Check Reaction Time, Temperature, and Catalyst Low_Yield->Check_Conditions Base_Wash_Troubleshoot Perform Aqueous Basic Wash (1M NaOH) Impurity->Base_Wash_Troubleshoot Success Problem Resolved Check_Conditions->Success Still_Impure Impurity (MeHQ) Still Present? Base_Wash_Troubleshoot->Still_Impure Multiple_Wash Perform Multiple Basic Washes Still_Impure->Multiple_Wash Yes Still_Impure->Success No Recrystallize Recrystallize Product Multiple_Wash->Recrystallize Recrystallize->Success

Caption: A troubleshooting decision tree for common issues encountered during the workup of this compound reactions.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

  • Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Available at: [Link]

  • Interesting route to 4-methoxyphenol. Sciencemadness Discussion Board. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • The Synthesis of Alkyl Carbamates from Primary Aliphatic Amines and Dialkyl Carbonates in Supercritical Carbon Dioxide. ResearchGate. Available at: [Link]

  • CO2-Based Carbamate Synthesis with Polymer-Supported Catalyst. ChemistryViews. Available at: [Link]

  • Experiment 2: Recrystallization. Simon Fraser University. Available at: [Link]

  • ICSC 1097 - 4-METHOXYPHENOL. INCHEM. Available at: [Link]

  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston. Available at: [Link]

  • N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins. PubMed. Available at: [Link]

  • Catalytic Asymmetric Pictet-Spengler Reactions Toward Tetrahydroisoquinolines. Universität zu Köln. Available at: [Link]

Sources

Technical Support Center: Overcoming Low Reactivity of Substrates with Bis(4-methoxyphenyl) carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for utilizing Bis(4-methoxyphenyl) carbonate in your synthetic endeavors. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low-reactivity substrates. Here, we will explore the underlying principles of reactivity, troubleshoot common issues, and provide actionable protocols to optimize your reactions for success.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable reagent for the synthesis of carbonates, carbamates, and polycarbonates. Its reactivity is generally considered to be moderate, making it a stable and selective carbonylating agent. However, this moderate reactivity can become a challenge when working with sterically hindered or electronically deactivated nucleophiles. The electron-donating nature of the two para-methoxy groups on the phenyl rings reduces the electrophilicity of the carbonyl carbon compared to diaryl carbonates with electron-withdrawing substituents, such as bis(4-nitrophenyl) carbonate.[1][2] This inherent characteristic necessitates a nuanced approach to reaction design, particularly when dealing with substrates that are themselves poor nucleophiles.

This guide will provide a structured approach to overcoming these reactivity hurdles, focusing on logical troubleshooting and evidence-based optimization strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: My reaction with a weakly nucleophilic amine/alcohol is sluggish or shows no conversion. What are the primary factors to investigate?

Answer:

Low or no conversion with weakly nucleophilic substrates is a common challenge. The root cause typically lies in one or more of the following areas: insufficient nucleophile activation, inadequate electrophilicity of the carbonate, or suboptimal reaction conditions.

Initial Diagnostic Workflow

Before proceeding to more advanced troubleshooting, verify the following fundamental parameters:

  • Reagent Purity: Confirm the purity of your this compound and the substrate. Impurities can inhibit catalysts or participate in side reactions.

  • Solvent Purity: Ensure your solvent is anhydrous. Trace amounts of water can hydrolyze the carbonate or react preferentially with activating agents.

  • Stoichiometry: Double-check the molar ratios of your reactants and any catalysts or bases.

G Start Low/No Conversion Initial_Checks Initial Diagnostic Checks Start->Initial_Checks Check_Purity Verify Reagent & Solvent Purity Troubleshoot Proceed to Troubleshooting Check_Purity->Troubleshoot Check_Stoich Confirm Stoichiometry Check_Stoich->Troubleshoot Initial_Checks->Check_Purity Initial_Checks->Check_Stoich Activation Activation Troubleshoot->Activation Electrophilicity Electrophilicity Troubleshoot->Electrophilicity Conditions Conditions Troubleshoot->Conditions

Troubleshooting Pathways

If the initial checks do not resolve the issue, consider the following strategies, ordered from simplest to more involved modifications.

1. Enhancing Nucleophilicity through Base Catalysis:

For weakly acidic nucleophiles like phenols or some alcohols and amines, deprotonation to the corresponding alkoxide or amide anion dramatically increases their nucleophilicity.

  • Why it works: The resulting anion is significantly more electron-rich and a much stronger nucleophile than the neutral precursor.

  • Recommended Bases:

    • For Phenols and Alcohols: Non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) are good starting points. For less acidic alcohols, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.

    • For Amines: While many amines are sufficiently nucleophilic, hindered or electron-poor anilines may benefit from the use of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or by forming the lithium arylamide with t-BuLi.[3]

Table 1: Recommended Bases for Nucleophile Activation

Nucleophile TypeRecommended BaseTypical SolventTemperature Range (°C)
Phenols, Electron-poor AlcoholsDBU, DABCOAcetonitrile, THF, DMF25 - 100
Aliphatic AlcoholsNaH, KOtBuTHF, Dioxane0 - 60
Hindered/Electron-poor AminesLiHMDS, t-BuLiTHF, Diethyl Ether-78 - 25

2. Increasing Reaction Temperature:

Increasing the thermal energy of the system can often overcome the activation energy barrier for the reaction.

  • Causality: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate.

  • Implementation:

    • Start by incrementally increasing the reaction temperature in 10-20 °C intervals.

    • Monitor the reaction for the formation of byproducts, as higher temperatures can sometimes lead to decomposition or side reactions.

    • Consider using a higher-boiling solvent if necessary, ensuring it is compatible with your reactants.

3. Employing a More Activated Carbonate Source:

If optimizing the nucleophile and reaction conditions is insufficient, the issue may be the inherent reactivity of this compound. In such cases, switching to a more electrophilic carbonate is a logical step.

  • Principle of Activation: Diaryl carbonates with electron-withdrawing groups on the aryl rings are more reactive because these groups make the corresponding phenoxide a better leaving group.[4]

  • Alternative Reagents:

    • Bis(4-nitrophenyl) carbonate (BNPC): The strong electron-withdrawing nitro groups make this reagent significantly more reactive.[1][2][5] It is often effective where this compound fails.[5]

    • Bis(pentafluorophenyl) carbonate: The inductive effect of the fluorine atoms makes the pentafluorophenoxide an excellent leaving group.

Question 2: I am observing the formation of side products, particularly symmetrical carbonates from my substrate. How can I minimize this?

Answer:

The formation of symmetrical carbonates from your alcohol or phenol substrate indicates that the intermediate mixed carbonate is reacting with another molecule of the substrate before it can be consumed in the desired reaction. This is often a problem when the rate of the second substitution is competitive with the first.

G BMPC This compound Mixed_Carbonate Mixed Carbonate (RO-CO-OAr) BMPC->Mixed_Carbonate + ROH - ArOH ROH Substrate (ROH) Symmetrical_Carbonate Symmetrical Carbonate (RO-CO-OR) Mixed_Carbonate->Symmetrical_Carbonate + ROH - ArOH (Side Reaction) Desired_Product Desired Product (e.g., Carbamate) Mixed_Carbonate->Desired_Product + R'NH2 - ArOH (Desired Reaction) Amine Amine (R'NH2)

Strategies to Minimize Symmetrical Carbonate Formation:
  • Control Stoichiometry and Addition Rate:

    • Use a slight excess of this compound (e.g., 1.1-1.2 equivalents) relative to your nucleophilic substrate.

    • If your protocol involves a two-step, one-pot synthesis (e.g., forming a mixed carbonate then adding a second nucleophile), try adding the first nucleophile (your substrate) slowly to a solution of the this compound. This maintains a low concentration of the reactive substrate, disfavoring the formation of the symmetrical carbonate.

  • Employ Catalysis to Favor the Desired Reaction:

    • For carbamate synthesis, certain catalysts can selectively promote the reaction of the intermediate mixed carbonate with the amine over a second alcohol molecule.

    • 4-(Dimethylamino)pyridine (DMAP): DMAP is an excellent nucleophilic catalyst that can accelerate the desired second step.

    • Lewis Acids: In some cases, mild Lewis acids can activate the carbonate carbonyl, potentially altering the selectivity of the reaction steps.

Question 3: My reaction is for the synthesis of a polycarbonate, but I am only obtaining low molecular weight oligomers. How can I drive the polymerization to completion?

Answer:

Achieving high molecular weight polycarbonates via transesterification with this compound requires careful control of reaction conditions to drive the equilibrium towards the polymer product.[6] The primary challenge is the efficient removal of the 4-methoxyphenol byproduct.

Key Optimization Parameters for Polymerization:
  • High Temperature and Vacuum:

    • Rationale: The polycondensation is a reversible equilibrium reaction. To obtain high molecular weight polymer, the equilibrium must be shifted to the product side by removing the 4-methoxyphenol byproduct.

    • Protocol: Conduct the final stages of the polymerization at high temperatures (typically >200 °C) under a high vacuum (<1 mmHg). This facilitates the volatilization and removal of the 4-methoxyphenol.

  • Effective Catalysis:

    • Purpose: A suitable catalyst is essential to achieve a high degree of polymerization in a reasonable timeframe.

    • Recommended Catalysts:

      • Basic Catalysts: Lithium hydroxide (LiOH), sodium methoxide (NaOMe).

      • Transesterification Catalysts: Zinc acetate (Zn(OAc)₂), dibutyltin oxide (Bu₂SnO).[7][8]

      • Lanthanide Catalysts: Lanthanum acetylacetonate (La(acac)₃) has been shown to be effective and can lead to polymers with good thermal stability.[8]

Table 2: Typical Conditions for Polycarbonate Synthesis

ParameterRecommended RangeRationale
Temperature (Final Stage)220 - 280 °CPromotes rapid transesterification and volatilization of byproduct.
Pressure (Final Stage)< 1 mmHgEnsures efficient removal of 4-methoxyphenol.
Catalyst Loading0.01 - 0.1 mol%Sufficient to catalyze the reaction without causing degradation.
Experimental Protocol: Melt Transesterification for Polycarbonate Synthesis
  • Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum system.

  • Charging: Charge the reactor with equimolar amounts of the diol monomer and this compound, along with the chosen catalyst (e.g., 0.05 mol% Zn(OAc)₂).

  • Inert Atmosphere: Purge the system with nitrogen.

  • Oligomerization Stage: Heat the mixture under a gentle nitrogen flow to a temperature where the reactants melt and initial transesterification occurs (e.g., 150-180 °C). 4-methoxyphenol will begin to distill off.

  • Polycondensation Stage: Gradually increase the temperature (e.g., to 220-250 °C) while slowly applying a vacuum. The viscosity of the reaction mixture will increase significantly.

  • High Vacuum: Once the majority of the 4-methoxyphenol has been removed, apply a high vacuum (<1 mmHg) and continue stirring at high temperature until the desired melt viscosity (indicative of high molecular weight) is achieved.

  • Termination: Cool the reactor and extrude or dissolve the resulting polymer.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in aqueous or protic solvents? A1: It is generally not recommended. This compound can be hydrolyzed by water, especially under basic or acidic conditions. Protic solvents like alcohols can also act as nucleophiles, leading to unwanted transesterification reactions. Anhydrous aprotic solvents such as THF, dichloromethane, toluene, or DMF are preferred.

Q2: How does the reactivity of this compound compare to phosgene or triphosgene? A2: this compound is significantly less reactive and therefore safer to handle than phosgene or its solid surrogates like triphosgene.[9] This lower reactivity provides greater selectivity for reactions with nucleophiles, but it is also the reason it may be ineffective with very unreactive substrates where the higher reactivity of phosgene is required.

Q3: Are there any specific catalysts that are particularly effective for activating this compound? A3: While bases are used to activate the nucleophile, certain catalysts can activate the carbonate itself. Nucleophilic catalysts like DMAP or N-methylimidazole (NMI) can react with the carbonate to form a more reactive acyl-imidazolium or acyl-pyridinium intermediate. This intermediate is then more readily attacked by the primary nucleophile.

Q4: My substrate is thermally sensitive. What are the best low-temperature strategies to improve reactivity? A4: For thermally sensitive substrates, focus on chemical activation rather than thermal energy.

  • Stronger Base: Use a strong base at low temperatures (e.g., NaH at 0 °C or LiHMDS at -78 °C) to fully deprotonate your nucleophile.

  • More Reactive Carbonate: Switch to a more activated carbonate like bis(4-nitrophenyl) carbonate, which often reacts at lower temperatures.[5]

  • Nucleophilic Catalysis: Employ a catalyst like DMAP, which can significantly accelerate the reaction rate at room temperature.

References

  • Guo, L., Lamb, K. J., & North, M. (2025). Dual activation mechanisms for cyclic carbonate synthesis.
  • Taylor & Francis. (n.d.). Full article: Hydrogen bond activation strategy for cyclic carbonates synthesis from epoxides and CO2: current state-of-the art of catalyst development and reaction analysis.
  • Royal Society of Chemistry. (2016).
  • Organic Chemistry Portal. (n.d.).
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). Bis(4-methoxyphenyl)
  • Stenutz. (n.d.). bis(4-methoxyphenyl)
  • ChemNet. (n.d.). Bis(4-methoxyphenyl)
  • National Institutes of Health. (2017).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl)
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Esterification: The Utility of Bis(4-nitrophenyl)
  • Elsevier. (2002).
  • Organic Chemistry Portal. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring BIS(4-Nitrophenyl)
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2021). Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components.
  • Sigma-Aldrich. (n.d.). Bis(4-methoxyphenyl)
  • ChemicalBook. (2023). BIS(4-METHOXYPHENYL)
  • ResearchGate. (2025). New Catalysts for Bisphenol A Polycarbonate Melt Polymerisation, 2.
  • ResearchGate. (n.d.).
  • ResearchGate. (2021).
  • ACS Publications. (n.d.). Overcoming Catalyst Decomposition in Acrylate Metathesis: Polyphenol Resins as Enabling Agents for PCy3.
  • National Institutes of Health. (2024). Co/SiO2 Catalyst for Methoxycarbonylation of Acetylene: On Catalytic Performance and Active Species. PMC.
  • ACS Publications. (n.d.). Hydrolysis of bis(4-nitrophenyl) carbonate and the general base catalyzed hydrolysis of o-(4-nitrophenylene)
  • Reddit. (2021).
  • MDPI. (n.d.).
  • BenchChem. (2025). Preventing side reactions in the formation of "2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane".
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2025). (PDF)
  • ACS Publications. (n.d.). A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. The Journal of Organic Chemistry.

Sources

Microwave-assisted synthesis involving "Bis(4-methoxyphenyl) carbonate" for improved efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Microwave-Assisted Synthesis with Bis(4-methoxyphenyl) carbonate

Welcome to the technical support center for advanced microwave-assisted organic synthesis (MAOS). As Senior Application Scientists, we understand that harnessing the full potential of microwave technology requires a blend of theoretical knowledge and practical expertise. This guide is designed for researchers, chemists, and drug development professionals using this compound in their synthetic routes, providing in-depth troubleshooting advice and answers to frequently asked questions to enhance reaction efficiency, yield, and reproducibility.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental challenges you may encounter. We delve into the root causes and provide actionable solutions to get your research back on track.

Category 1: Reaction Yield and Purity Issues

Question: My reaction yield is significantly lower than expected. What are the common culprits and how can I improve it?

Answer: Low yields in microwave-assisted synthesis are often traced back to a few key parameters. Let's break down the potential causes and solutions:

  • Sub-optimal Temperature: The Arrhenius equation dictates that reaction rates are highly temperature-dependent. A temperature that is too low will result in an incomplete reaction. Conversely, excessive heat can lead to the degradation of your starting materials, reagents, or the desired product.

    • Causality: Microwave heating is exceptionally fast, but the target temperature must be correct. This compound or other reactants might have specific decomposition temperatures that are easily breached if not carefully controlled.[1]

    • Solution:

      • Systematic Temperature Screening: If your conventional method runs at 80°C, start your microwave protocol at 90°C and incrementally increase the temperature by 15-20°C in subsequent experiments.[2]

      • Monitor Reactant Stability: Use Thin Layer Chromatography (TLC) or a rapid analytical method like UPLC-MS to check for the appearance of degradation products at higher temperatures.

  • Incorrect Reaction Time: One of the primary advantages of MAOS is the dramatic reduction in reaction time.[5][6] However, finding the optimal duration is critical.

    • Causality: Too short a time will leave the reaction incomplete. Too long, and you risk side reactions or product decomposition, especially at elevated temperatures.

    • Solution: Perform a time-course study. Set your optimized temperature and run the reaction for various durations (e.g., 5, 10, 15, and 20 minutes). Analyze the crude reaction mixture at each time point to identify when the maximum yield is achieved before side products begin to form.

  • Poor Solvent Choice: The choice of solvent is paramount in microwave chemistry as it is the primary medium for absorbing microwave energy.[7]

    • Causality: The solvent's ability to convert microwave energy into heat is determined by its dielectric properties, specifically its loss tangent (tan δ).[8] Non-polar solvents like hexane or toluene are microwave-transparent and will not heat efficiently.[7] Highly absorbing solvents (e.g., DMF, NMP, ethylene glycol) heat very rapidly.

    • Solution:

      • Choose a solvent with a moderate to high loss tangent that is also appropriate for your reaction chemistry.

      • If your reagents are non-polar, you can use a small amount of a highly absorbing "sensitizer" or an ionic liquid to facilitate heating.

      • For reactions in sealed vessels, select solvents that allow you to reach temperatures well above their atmospheric boiling points, leveraging pressure to accelerate the reaction.[8]

Question: I'm observing significant side product formation and charring. What's causing this and how can I achieve a cleaner reaction?

Answer: The formation of impurities and charring are typically signs of excessive or non-uniform heating.

  • Localized Overheating (Hotspots): While microwave heating is generally more uniform than conventional methods, hotspots can still occur, especially with poor stirring or heterogeneous mixtures.[9]

    • Causality: Certain materials in the reaction mixture may absorb microwave energy much more efficiently than the bulk solvent, leading to localized temperature spikes that degrade the material.

    • Solution:

      • Ensure Efficient Stirring: Always use a properly sized magnetic stir bar and an appropriate stirring speed to ensure the even distribution of heat throughout the reaction volume.

      • Use "Ramp to Temperature" Settings: Instead of applying maximum power immediately, program the instrument to ramp the temperature to the set point over a minute or two. This allows for more controlled and uniform heating.

      • Consider a Passive Heating Element: For very low-absorbing mixtures, a silicon carbide (SiC) vessel or passive heating element can be used. SiC strongly absorbs microwaves and then transfers heat to the reaction mixture more conventionally, which can prevent localized overheating of susceptible reagents.[3]

  • Reagent or Product Decomposition: The high temperatures achievable in microwave synthesis can easily exceed the thermal stability of your compounds.

    • Causality: this compound, like many organic molecules, will decompose under excessive thermal stress, leading to a complex mixture of byproducts.

    • Solution:

      • Run the Reaction at the Lowest Effective Temperature: As determined during your optimization, use the minimum temperature required to achieve a good conversion rate within a reasonable timeframe.

      • Implement Simultaneous Cooling: Advanced microwave reactors offer a feature to cool the outside of the reaction vessel with compressed air while irradiation is active.[2] This allows for a high level of microwave energy to be applied to drive the reaction while keeping the bulk temperature under control, minimizing thermal decomposition.

Workflow for Troubleshooting Low Yield/Purity

G start Problem: Low Yield or Purity check_temp Is Temperature Optimized? start->check_temp check_time Is Reaction Time Optimized? check_temp->check_time Yes solution_temp Optimize Temperature: - Screen 10-50°C above conventional - Use internal fiber optic probe check_temp->solution_temp No check_solvent Is Solvent Choice Appropriate? check_time->check_solvent Yes solution_time Optimize Time: - Perform a time-course study (e.g., 5, 10, 20 min) check_time->solution_time No check_stirring Is Stirring Adequate? check_solvent->check_stirring Yes solution_solvent Optimize Solvent: - Choose solvent with high tan δ - Use co-solvent or sensitizer if needed check_solvent->solution_solvent No check_purity Are Starting Materials Pure? check_stirring->check_purity Yes solution_stirring Improve Homogeneity: - Use appropriate stir bar & speed - Use ramp-to-temperature setting check_stirring->solution_stirring No solution_purity Verify Purity: - Analyze starting materials - Purify if necessary check_purity->solution_purity No end_node Improved Reaction Outcome check_purity->end_node Yes solution_temp->check_time solution_time->check_solvent solution_solvent->check_stirring solution_stirring->check_purity solution_purity->end_node

Caption: A decision-tree workflow for troubleshooting poor reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental safety precautions when using this compound in a microwave reactor?

A: Safety is paramount. Always follow these guidelines:

  • Consult the SDS: Before starting, review the Safety Data Sheet (SDS) for this compound. It may cause skin, eye, and respiratory irritation.[10] Handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

  • Use Dedicated Equipment: Never use a domestic microwave oven.[8] Laboratory-grade microwave reactors are equipped with essential safety features, including pressure monitoring, temperature sensors, and blast-proof cavities.

  • Sealed Vessel Operations: When heating solvents above their boiling point in a sealed vessel, pressure will build up.[9] Ensure the reaction volume does not exceed the manufacturer's recommendation (typically 1/3 to 1/2 of the vessel volume) to leave adequate headspace. Do not attempt to open a vessel while it is still hot and pressurized.

  • Avoid Arcing: Do not use metal objects (spatulas, etc.) inside the microwave cavity. If your reaction involves metal catalysts, ensure they are well-dispersed and not in contact with the vessel walls to prevent arcing.

Q2: How do I select the optimal parameters for a new reaction involving this compound?

A: A systematic approach is best.

  • Start with a Known Method: If a conventional heating method exists, use its parameters as a baseline.

  • Select a Solvent: Choose a polar, microwave-absorbing solvent in which your reactants are soluble. Common choices include DMF, DMSO, NMP, or alcohols.[7]

  • Set Initial Temperature: Set the initial microwave temperature 10-20°C higher than the conventional method's reflux temperature.[2]

  • Set Initial Time: A good starting point for reaction time is 10-15 minutes.

  • Analyze and Iterate: After the initial run, analyze the results. Based on the troubleshooting guide above, adjust one parameter at a time (temperature, then time) to optimize the outcome.

Q3: Can microwave-assisted synthesis be scaled up for drug development purposes?

A: Yes, but direct scaling in large batch reactors is challenging due to the limited penetration depth of microwaves.[13]

  • Batch Scale-Up: Some laboratory systems offer larger vessel options (up to 100 mL) for producing hundreds of grams.[14] However, ensuring uniform heating becomes more difficult.

  • Continuous Flow Reactors: The most effective strategy for scale-up is transitioning to a continuous-flow microwave reactor.[13][15] In this setup, the reaction mixture is pumped through a small-diameter tube that passes through the microwave cavity. This ensures uniform irradiation, excellent temperature control, and allows for the production of kilogram quantities in a safe and reproducible manner.[15]

Key Microwave Synthesis Parameters

G params Microwave Reaction Parameters Temperature Time Solvent (Dielectric) Pressure Stirring Rate Power Delivery outcome Reaction Outcome (Yield, Purity, Selectivity) params:f0->outcome Rate & Stability params:f1->outcome Conversion params:f2->outcome Heating Efficiency params:f3->outcome Rate & Safety params:f4->outcome Heating Uniformity params:f5->outcome Heating Rate

Caption: Interrelated parameters governing the success of a microwave reaction.

Example Experimental Protocol

Microwave-Assisted Synthesis of a Carbamate using this compound

This protocol provides a general workflow. Note: Specific quantities, temperatures, and times must be optimized for your particular substrates.

1. Reagent Preparation & Safety:

  • In a well-ventilated fume hood, weigh this compound (1.0 eq), your desired amine (1.1 eq), and a non-nucleophilic base such as triethylamine (1.5 eq).

  • Handle all chemicals with appropriate PPE.[11][16]

2. Reactor Setup:

  • Place the solid reagents into a clean, dry 10 mL microwave reaction vessel equipped with a magnetic stir bar.

  • Add 4 mL of a suitable polar aprotic solvent (e.g., DMF or Acetonitrile).

  • Securely cap the vessel using the appropriate crimper or torque tool specified by the reactor manufacturer.

3. Microwave Programming & Execution:

  • Place the vessel into the microwave reactor cavity.

  • Set the reaction parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 1 minute

    • Hold Time: 15 minutes

    • Stirring: High

    • Power: Variable (instrument will modulate power to maintain temperature)

  • Start the reaction. The instrument will automatically heat, hold, and then cool the vessel with compressed air once the run is complete.

4. Work-up and Purification:

  • Once the vessel has cooled to room temperature (<50°C) and the internal pressure has subsided, carefully uncap it.

  • Monitor the reaction conversion by TLC or LC-MS.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate and water.

  • Perform a standard aqueous work-up to remove the solvent and base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the desired carbamate.

Data Comparison: Conventional vs. Microwave Synthesis
ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Advantage of MAOS
Reaction Time 8 - 24 hours10 - 30 minutesDrastic time reduction[8][17]
Temperature 80 °C (Reflux)120 - 150 °C (Superheating)Access to higher kinetic energy[7]
Typical Yield 50 - 70%85 - 95%Improved conversion and reduced side reactions[9][18]
Energy Usage High (heats bath, vessel, then mixture)Low (heats mixture directly)More energy-efficient and "green"[5][6]
Purity Profile Often requires extensive purificationCleaner reaction profilesFewer byproducts formed[18]

References

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. [Link]

  • Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. [Link]

  • Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics - Accounts of Chemical Research. [Link]

  • The Scale-Up of Microwave-Assisted Organic Synthesis (2005) | Jennifer M. Kremsner - SciSpace. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - NIH. [Link]

  • Scale‐Up of Microwave‐Assisted Organic Synthesis - ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. [Link]

  • (PDF) A Review on: A significance of microwave assist technique in green chemistry. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

  • Getting Started with Microwave Synthesis - CEM Corporation. [Link]

  • Troubleshooting: How to Improve Yield - University of Rochester. [Link]

  • Bis(2-methoxyphenyl) carbonate - SAFETY DATA SHEET. [Link]

  • Microwave-assisted synthesis of calcium carbonate (vaterite) of various morphologies in water-ethylene glycol mixed solvents - PubMed. [Link]

  • Microwave-assisted synthesis of cyclic carbonates by a formic acid/KI catalytic system - Green Chemistry (RSC Publishing). [Link]

  • This compound (C15H14O5) - PubChemLite. [Link]

  • This compound - Stenutz. [Link]

  • A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation - MDPI. [Link]

  • MW-assisted synthesis of cyclic carbonates. - ResearchGate. [Link]

  • (PDF) A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation - ResearchGate. [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - NIH. [Link]

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Validation & Comparative

Analytical methods for the quantification of "Bis(4-methoxyphenyl) carbonate"

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of Bis(4-methoxyphenyl) carbonate, a diaryl carbonate of interest in various chemical syntheses. While specific validated methods for this exact compound are not extensively documented in publicly available literature, this guide synthesizes established analytical principles and data from structurally analogous compounds to provide robust, scientifically-grounded recommendations. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering insights into method development, validation, and selection.

Introduction to this compound and its Analytical Challenges

This compound is a symmetrical aromatic carbonate. Its structure, featuring two methoxyphenyl groups linked by a carbonate moiety, dictates its physicochemical properties and, consequently, the analytical strategies for its quantification. Accurate measurement is crucial for reaction monitoring, purity assessment, and stability studies. The primary analytical challenges include ensuring adequate resolution from starting materials, byproducts, and potential degradants, as well as achieving sufficient sensitivity for trace-level analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Aromatic Carbonate Analysis

HPLC, particularly in the reversed-phase mode, stands out as a primary technique for the analysis of non-volatile, polar to moderately non-polar compounds like this compound.

Principle of Separation

Reversed-phase HPLC separates analytes based on their hydrophobic interactions with a non-polar stationary phase (typically C18- or C8-bonded silica) and a polar mobile phase. Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later. The presence of the two phenyl rings in this compound makes it well-suited for this separation mechanism.

Causality in Experimental Choices
  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice for providing a high degree of hydrophobic interaction, ensuring good retention and separation of aromatic compounds from more polar impurities.[1]

  • Mobile Phase Composition: A mixture of acetonitrile (MeCN) or methanol (MeOH) with water is typically employed.[2][3][4] Acetonitrile often provides better peak shape and lower UV cutoff compared to methanol. The organic modifier concentration is optimized to achieve a suitable retention time; a higher percentage of the organic solvent will decrease the retention time. For mass spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium acetate can be added to the mobile phase to improve ionization.[2][3][4]

  • Detection: Given the presence of chromophoric phenyl rings, UV detection is the most straightforward and cost-effective method. Based on the structure of methoxyphenyl compounds, a primary absorption maximum is expected in the UV region, likely around 230-250 nm.[5] A Diode Array Detector (DAD) is highly recommended as it allows for the acquisition of the entire UV spectrum of the eluting peak, which aids in peak identification and purity assessment.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a DAD.[1]

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). A gradient elution may be necessary to separate impurities with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection: DAD set to monitor at an appropriate wavelength (e.g., 240 nm, to be determined by analyzing a standard solution).[5]

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute to create a series of calibration standards.

Workflow for HPLC Method Development

Sources

A Comparative Guide to HPLC and GC-MS Analysis of Bis(4-methoxyphenyl) carbonate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Bis(4-methoxyphenyl) carbonate Synthesis

This compound is a symmetrical diaryl carbonate often synthesized by the reaction of 4-methoxyphenol with a phosgene equivalent, such as triphosgene, in the presence of a base.[1][2] While seemingly straightforward, this reaction can yield a complex mixture containing the desired product, unreacted starting materials, and various byproducts. Effective analytical monitoring is crucial for reaction optimization, yield determination, and ensuring the purity of the final product.

The primary analytical challenges lie in the separation and identification of structurally similar compounds. Potential impurities in the reaction mixture include:

  • Unreacted 4-methoxyphenol: A polar starting material.

  • Isomeric impurities: Positional isomers of the methoxy group if starting material contains impurities.

  • Partially reacted intermediates: Such as 4-methoxyphenyl chloroformate.

  • Byproducts from side reactions: Including self-condensation products of 4-methoxyphenol or reactions involving residual moisture.

This guide will compare the utility of two powerful chromatographic techniques, HPLC and GC-MS, in addressing these challenges. We will delve into the experimental design for each, present and interpret hypothetical data, and provide a clear comparison of their respective strengths and limitations for this specific application.

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Reaction Monitoring

HPLC, particularly in the reversed-phase mode, is an excellent first-line technique for monitoring the progress of the this compound synthesis. Its ability to handle a wide range of compound polarities with minimal sample preparation makes it ideal for in-process control.

Rationale for HPLC Method Design

The choice of a reversed-phase method is dictated by the polarity of the target analyte and expected impurities. This compound is a relatively nonpolar molecule, while the starting material, 4-methoxyphenol, is more polar. A C18 stationary phase provides a nonpolar surface that will retain the analytes based on their hydrophobicity. A gradient elution with a water/acetonitrile mobile phase allows for the effective separation of both the polar starting material and the nonpolar product within a reasonable timeframe. UV detection is suitable as the aromatic rings in all key compounds provide strong chromophores.

Experimental Workflow: HPLC Analysis

Caption: HPLC analysis workflow from sample preparation to data processing.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 95% B

    • 10-15 min: 95% B

    • 15.1-17 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Dilute with 900 µL of acetonitrile in a clean vial.

  • Vortex to mix thoroughly.

  • Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

Hypothetical HPLC Data and Interpretation

Table 1: Hypothetical HPLC Data for a this compound Reaction Mixture

PeakRetention Time (min)Area (%)Tentative Identification
13.515.24-Methoxyphenol
28.978.5This compound
37.23.1Unknown Impurity 1
410.13.2Unknown Impurity 2

The chromatogram would show a well-resolved peak for the starting material (4-methoxyphenol) at an early retention time due to its higher polarity, followed by the main product peak (this compound) at a later retention time. The presence of other minor peaks would indicate impurities. The relative peak areas provide a semi-quantitative measure of the reaction progress and purity.

Advantages of HPLC for this analysis:

  • Robustness: Well-suited for routine in-process control.

  • Versatility: Can analyze a wide range of polar and nonpolar compounds in a single run.

  • Non-destructive: The sample can be collected after detection for further analysis if needed.

  • Quantitative Accuracy: With proper calibration, HPLC provides excellent quantitative results.

Limitations of HPLC for this analysis:

  • Limited Identification Power: UV detection does not provide structural information for unknown impurities. Co-eluting species can also be a challenge.

  • Solvent Consumption: Can generate significant amounts of solvent waste.

Gas Chromatography-Mass Spectrometry (GC-MS): For In-depth Impurity Profiling

GC-MS is a powerful technique for the separation and definitive identification of volatile and semi-volatile compounds. For the analysis of this compound reaction mixtures, it offers unparalleled specificity, making it the gold standard for impurity identification and structural elucidation.

Rationale for GC-MS Method Design

This compound and its likely impurities are sufficiently volatile for GC analysis, although derivatization of the polar 4-methoxyphenol starting material with a silylating agent (e.g., BSTFA) is often recommended to improve peak shape and thermal stability.[3] A non-polar capillary column, such as a DB-5ms, is a good starting point for separating compounds based on their boiling points and polarity. The mass spectrometer provides not only detection but also valuable structural information through the fragmentation patterns of the analytes.

Experimental Workflow: GC-MS Analysis

Caption: GC-MS analysis workflow from sample preparation to impurity identification.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-500

Sample Preparation (with derivatization):

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Dilute with 450 µL of dichloromethane in a clean vial.

  • Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

Hypothetical GC-MS Data and Interpretation

Table 2: Hypothetical GC-MS Data for a this compound Reaction Mixture

PeakRetention Time (min)Key Mass Fragments (m/z)Tentative Identification
16.2196 (M+), 181, 1534-Methoxyphenol-TMS
212.8274 (M+), 151, 123, 108This compound
311.5244 (M+), 121, 93Isomeric Impurity (e.g., 2-methoxy, 4'-methoxyphenyl carbonate)
413.5304 (M+), 181, 151Dimerization byproduct

The total ion chromatogram (TIC) would display separated peaks for the derivatized starting material and the product. The key advantage of GC-MS is the ability to obtain a mass spectrum for each peak.

  • This compound (Peak 2): The molecular ion peak at m/z 274 would confirm its identity.[4] Characteristic fragment ions would include m/z 151 (methoxyphenyl cation) and m/z 123 (loss of CO).[5]

  • 4-Methoxyphenol-TMS (Peak 1): The derivatized starting material would show a molecular ion at m/z 196.

  • Impurity Identification (Peaks 3 & 4): The mass spectra of the unknown peaks can be compared against a spectral library (e.g., NIST) for tentative identification. For example, an isomer might show the same molecular ion as the product but with a different fragmentation pattern and retention time. The fragmentation pattern of diaryl carbonates is often characterized by cleavage of the carbonate linkage.[4][5]

Advantages of GC-MS for this analysis:

  • High Specificity: Provides definitive identification of compounds based on their mass spectra.

  • Excellent Sensitivity: Can detect trace-level impurities.

  • Structural Elucidation: Fragmentation patterns offer valuable clues to the structure of unknown impurities.

Limitations of GC-MS for this analysis:

  • Volatility Requirement: Not suitable for non-volatile or thermally labile compounds.

  • Derivatization: May be required for polar compounds, adding an extra step to sample preparation.

  • Matrix Effects: Complex matrices can sometimes interfere with the analysis.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLC with UV DetectionGC-MS
Principle Separation based on polaritySeparation based on volatility and polarity, with mass-based detection
Primary Use Quantitative analysis, reaction monitoringQualitative and quantitative analysis, impurity identification
Sample Preparation Simple dilution and filtrationDilution, may require derivatization
Identification Power Limited (based on retention time)High (based on mass spectrum and retention time)
Sensitivity GoodExcellent
Speed Relatively fast for routine analysisCan be longer due to temperature programming
Cost Lower initial and operational costHigher initial and operational cost
Best For... Rapidly assessing reaction completion and product purityDefinitive identification of byproducts and trace impurities

Conclusion and Recommendations

Both HPLC and GC-MS are valuable techniques for the analysis of this compound reaction mixtures, each with its own distinct advantages.

  • For routine reaction monitoring and quality control, HPLC with UV detection is the method of choice. Its speed, robustness, and quantitative accuracy make it ideal for tracking the consumption of starting materials and the formation of the final product.

  • For in-depth impurity profiling, method development, and troubleshooting, GC-MS is indispensable. Its ability to provide definitive structural information is crucial for identifying unknown byproducts and ensuring the comprehensive characterization of the reaction mixture.

A comprehensive analytical strategy for the synthesis of this compound should leverage the strengths of both techniques. HPLC can be used for rapid in-process checks, while GC-MS should be employed for the final characterization of the product and the identification of any critical impurities. This dual-pronged approach ensures both efficiency in process development and the highest level of confidence in the final product's quality and purity.

References

  • Pinto, V., Norberto, F., Pamplona, T., Fernandez, M. T., & Duarte, M. F. (2006). Electron ionisation and fast-atom bombardment mass spectrometry study of diaryl carbonates. Rapid Communications in Mass Spectrometry, 20(15), 2309-2316. [Link]

  • Djerassi, C., & Fenselau, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. CVI. Occurrence of Alkyl and Aryl Rearrangements in the Fragmentation of Some Organic Carbonates. Journal of the American Chemical Society, 87(24), 5756-5762. [Link]

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The Future of Carbonylation: A Comparative Guide to Bis(4-methoxyphenyl) carbonate as a Safer Phosgene Alternative

Author: BenchChem Technical Support Team. Date: February 2026

For decades, phosgene (COCl₂) has been a cornerstone of industrial organic synthesis, indispensable for the production of polycarbonates, isocyanates, and a vast array of other essential chemicals. However, its extreme toxicity and hazardous gaseous state present significant safety and handling challenges, compelling the chemical industry to seek safer alternatives. This guide provides an in-depth technical comparison of bis(4-methoxyphenyl) carbonate as a viable and, in many aspects, superior alternative to phosgene and other solid phosgene surrogates for researchers, scientists, and professionals in drug development and materials science.

The Specter of Phosgene: A Necessary Evil?

Phosgene is an insidious chemical weapon and a potent pulmonary agent. Its use in industrial settings necessitates stringent safety protocols, specialized equipment, and extensive personnel training to mitigate the risk of accidental exposure. The inherent dangers associated with transporting and handling gaseous phosgene have driven the development of solid, more manageable alternatives. Among these, triphosgene (bis(trichloromethyl) carbonate) has gained prominence. While solid and easier to handle than phosgene gas, triphosgene is not without its own significant hazards; it can decompose to release phosgene, particularly in the presence of nucleophiles or moisture, and is itself toxic.[1][2][3]

Introducing this compound: A Safer and More Reactive Carbonylating Agent

This compound, a stable, crystalline solid, emerges as a highly promising alternative. It offers a significantly improved safety profile compared to both phosgene and triphosgene, primarily due to its lower vapor pressure and greater thermal stability. The methoxy substituents on the phenyl rings play a crucial role in modulating its reactivity, making it a more potent carbonylating agent than its unsubstituted counterpart, diphenyl carbonate.

The electron-donating nature of the para-methoxy groups enhances the nucleophilicity of the phenoxide leaving group, facilitating the attack of nucleophiles on the carbonyl carbon. This increased reactivity allows for milder reaction conditions, often obviating the need for harsh catalysts or high temperatures that can lead to side reactions and decomposition of sensitive substrates.

Performance Comparison: this compound vs. Alternatives

A direct, quantitative comparison of reaction kinetics and yields across a broad spectrum of applications is ideal. However, in the absence of extensive head-to-head studies, we can draw upon established principles of organic chemistry and available data for related compounds to provide a robust comparative analysis.

Physical and Safety Properties
FeaturePhosgeneTriphosgeneDiphenyl CarbonateThis compound
Physical State Colorless GasWhite Crystalline SolidWhite Crystalline SolidWhite Crystalline Solid
Melting Point (°C) -11880-8378-8287
Boiling Point (°C) 8.3203-206 (decomposes)302No data available
Toxicity Extremely high, potent pulmonary agentHigh, decomposes to phosgeneModerateExpected to be moderate
Handling Requires specialized equipment and extreme cautionSafer than phosgene, but still requires careful handling in a fume hoodRelatively safe to handle with standard laboratory precautionsRelatively safe to handle with standard laboratory precautions
Reactivity Profile

The reactivity of diaryl carbonates in nucleophilic acyl substitution is significantly influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon but decrease the leaving group ability of the phenoxide. Conversely, electron-donating groups, such as the methoxy group in this compound, enhance the leaving group ability of the p-methoxyphenoxide, thereby accelerating the rate of reaction with nucleophiles.

This enhanced reactivity translates to several practical advantages:

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures and with less aggressive catalysts.

  • Higher Yields and Purity: The cleaner reaction profiles lead to fewer byproducts and simplify purification.

  • Broader Substrate Scope: The increased reactivity allows for the carbonylation of less reactive nucleophiles.

Industrial Applications: A Safer Path to Key Intermediates

This compound is a versatile reagent for the synthesis of three critical classes of industrial chemicals: polycarbonates, isocyanates, and carbamates.

Polycarbonate Synthesis via Melt Transesterification

The non-phosgene route to polycarbonates through melt transesterification of a diaryl carbonate with a bisphenol is a well-established industrial process.[4][5] The enhanced reactivity of this compound can offer significant advantages in this process.

Polycarbonate_Synthesis BMPC This compound BPA Bisphenol A Prepolymer Oligomeric Prepolymer BPA->Prepolymer + BMPC (Catalyst, Heat) Polycarbonate High Molecular Weight Polycarbonate Prepolymer->Polycarbonate Polycondensation (Vacuum, Heat) Byproduct 4-Methoxyphenol (Volatile by-product) Prepolymer->Byproduct

Caption: Melt transesterification for polycarbonate synthesis.

Experimental Protocol: Polycarbonate Synthesis

  • Reactor Setup: A high-temperature glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump is charged with equimolar amounts of this compound and bisphenol A, along with a catalytic amount of a suitable transesterification catalyst (e.g., lithium acetylacetonate).

  • Inerting: The reactor is purged with nitrogen to remove any oxygen.

  • Melt and Pre-polymerization: The mixture is heated to 180-220°C under a gentle nitrogen flow to melt the reactants and initiate the transesterification reaction. The by-product, 4-methoxyphenol, begins to distill off.

  • Polycondensation: The temperature is gradually increased to 250-280°C, and a high vacuum (typically <1 mmHg) is applied. The viscosity of the mixture will increase significantly as the molecular weight of the polycarbonate grows.

  • Product Isolation: Once the desired viscosity is reached, the molten polymer is extruded from the reactor under nitrogen pressure and allowed to cool.

Isocyanate Synthesis from Amines

The synthesis of isocyanates traditionally involves the phosgenation of primary amines. This compound provides a safer, two-step, one-pot alternative. The amine first reacts to form a carbamate intermediate, which is then thermally decomposed to the isocyanate.[6][7][8]

Isocyanate_Synthesis BMPC This compound Amine Primary Amine (R-NH2) Carbamate Carbamate Intermediate Amine->Carbamate + BMPC (Solvent, Heat) Isocyanate Isocyanate (R-NCO) Carbamate->Isocyanate Thermal Decomposition Byproduct 4-Methoxyphenol Carbamate->Byproduct

Caption: Two-step, one-pot isocyanate synthesis.

Experimental Protocol: Isocyanate Synthesis

  • Carbamate Formation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, a primary amine is dissolved in a high-boiling aprotic solvent (e.g., toluene or xylene). A stoichiometric amount of this compound is added. The mixture is heated to reflux until the formation of the carbamate intermediate is complete (monitored by TLC or LC-MS).

  • Thermal Decomposition: The reaction temperature is then raised to facilitate the thermal decomposition of the carbamate. The isocyanate product can be distilled directly from the reaction mixture under reduced pressure.

Carbamate Synthesis

This compound is an excellent reagent for the synthesis of carbamates from alcohols and amines, a reaction of great importance in the pharmaceutical industry for the introduction of protecting groups and the synthesis of bioactive molecules.[9][10]

Carbamate_Synthesis BMPC This compound Nucleophile Alcohol (R-OH) or Amine (R-NH2) Carbamate Carbamate Nucleophile->Carbamate + BMPC (Base, Solvent) Byproduct 4-Methoxyphenol Nucleophile->Byproduct

Caption: General scheme for carbamate synthesis.

Experimental Protocol: Carbamate Synthesis from an Alcohol

  • Reaction Setup: To a solution of an alcohol in a suitable solvent (e.g., dichloromethane or THF) is added a base (e.g., triethylamine or pyridine), followed by the portion-wise addition of this compound at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting alcohol is consumed.

  • Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the pure carbamate.

Conclusion: A Clearer, Safer Future for Carbonylation Chemistry

This compound represents a significant step forward in the quest for safer and more efficient carbonylation reagents. Its solid state, enhanced reactivity, and favorable safety profile make it an attractive alternative to phosgene and other phosgene surrogates in a wide range of industrial applications. While further research is needed to fully quantify its advantages across all reaction types, the fundamental principles of its reactivity, coupled with the growing imperative for greener and safer chemical processes, position this compound as a key enabling technology for the future of industrial organic synthesis.

References

  • H. Eckert, and B. Forster, Angew. Chem. Int. Ed. Engl., 1987 , 26, 894-895. ([Link])

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  • Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? | Organic Process Research & Development - ACS Publications. ([Link])

  • K. Kim and J. Lee, Macromolecular Research, 2004 , 12, 123-127. ([Link])

  • WO2009139061A1 - Process for producing isocyanate using diaryl carbonate - Google P
  • How To Get Isocyanate? - PMC - PubMed Central - NIH. ([Link])

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A Senior Application Scientist's Guide to Phosgene Equivalents: Bis(4-methoxyphenyl) carbonate vs. Diphosgene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the choice of a carbonylating agent is a critical decision that balances reactivity, safety, and scalability. While gaseous phosgene offers unparalleled reactivity, its extreme toxicity necessitates the use of safer, manageable surrogates. This guide provides an in-depth technical comparison between two such alternatives: the mild, solid reagent Bis(4-methoxyphenyl) carbonate , and the highly reactive liquid, diphosgene .

This document moves beyond a simple cataloging of properties to explore the causal relationships between the structure of these reagents, their reaction mechanisms, and their practical efficacy in the laboratory. The goal is to empower the discerning scientist to select the optimal tool for their specific synthetic challenge.

I. At a Glance: Physicochemical and Safety Profiles

An initial comparison of the fundamental properties of these two reagents immediately reveals the stark contrast in their nature and the consequent handling requirements. Diphosgene, a close relative of phosgene, is a volatile, highly toxic liquid demanding stringent containment protocols.[1][2] In contrast, this compound belongs to the diaryl carbonate class, which are typically stable, crystalline solids with a significantly more favorable safety profile.[3]

FeatureThis compoundDiphosgene (Trichloromethyl chloroformate)
Formula C₁₅H₁₄O₅C₂Cl₄O₂
Molecular Weight 274.27 g/mol 197.82 g/mol
Physical State Crystalline SolidColorless Liquid
Melting Point 86-88 °C-57 °C
Boiling Point Not readily available128 °C
Primary Use Mild carbonylating agent (for ureas, carbamates)Potent phosgene source (for isocyanates, chloroformates)
Key Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H300: Fatal if swallowed. H330: Fatal if inhaled. H314: Causes severe skin burns and eye damage. [1]
Handling Synopsis Standard laboratory PPE. Avoid dust inhalation.Strict containment in a certified fume hood. Requires specialized training, phosgene detection systems, and emergency neutralization protocols.[4]

II. The Heart of the Matter: Reactivity and Mechanism

The dramatic differences in the safety profiles of these reagents are a direct consequence of their distinct chemical reactivity and underlying reaction mechanisms.

Diphosgene: A Tamed Source of a Potent Electrophile

Diphosgene's primary function is to serve as a convenient liquid source of two equivalents of highly electrophilic phosgene gas.[2] This decomposition can be initiated by heat, moisture, or catalysis (e.g., with activated charcoal or Lewis bases).[2] The in situ generation of phosgene is the cornerstone of its utility, allowing for phosgenation reactions without handling the gas itself.

The reaction proceeds via the generated phosgene, which is a powerful acylating agent. For instance, in the synthesis of a chloroformate from an alcohol, the alcohol's oxygen atom attacks the carbonyl carbon of phosgene, followed by the elimination of a chloride ion and a proton to yield the product and HCl.

Diphosgene Diphosgene (ClCOOCCl₃) Phosgene 2x Phosgene (COCl₂) Diphosgene->Phosgene Δ or Catalyst Product Product (e.g., R-OCOCl) Phosgene->Product Nucleophile Nucleophile (e.g., R-OH) Nucleophile->Product Byproduct Byproducts (HCl)

Caption: Diphosgene decomposition and subsequent reaction pathway.

This high reactivity allows diphosgene to perform a wide array of transformations that diaryl carbonates cannot, such as converting carboxylic acids to acid chlorides and primary amines to isocyanates.[2]

This compound: A Mild and Selective Carbonyl Transfer Agent

In stark contrast, this compound does not decompose to phosgene. Its reactivity stems from a direct nucleophilic acyl substitution at its carbonyl carbon.[5] The methoxy-substituted phenoxide is a good leaving group, but not so reactive as to make the carbonate uncontrollably electrophilic.

The causality behind this choice of reagent lies in achieving selectivity. The electron-donating nature of the para-methoxy group deactivates the carbonyl carbon towards nucleophilic attack compared to analogues with electron-withdrawing groups (e.g., nitro groups).[5] This renders this compound a particularly mild agent, ideal for reactions with sensitive substrates or when a stepwise, controlled introduction of different nucleophiles is required, for example, in the synthesis of unsymmetrical ureas.[6]

DiarylCarbonate Bis(4-methoxyphenyl) carbonate Intermediate Carbamate Intermediate DiarylCarbonate->Intermediate Nucleophile1 First Nucleophile (R¹-NH₂) Nucleophile1->Intermediate LeavingGroup1 Leaving Group (4-methoxyphenol) Intermediate->LeavingGroup1 + Product Final Product (e.g., Unsymmetrical Urea) Intermediate->Product Nucleophile2 Second Nucleophile (R²-NH₂) Nucleophile2->Product LeavingGroup2 Leaving Group (4-methoxyphenol) Product->LeavingGroup2 +

Caption: Stepwise mechanism for unsymmetrical urea synthesis.

III. Comparative Efficacy: Experimental Insights

Direct comparative studies between this compound and diphosgene are scarce, as they typically occupy different domains of chemical reactivity. However, by analyzing data from analogous reactions, a clear picture of their relative efficacy emerges.

Diphosgene's performance is often benchmarked against phosgene itself. In the synthesis of an isocyanate, for example, the use of phosgene resulted in a 68% yield of a product with a sharp boiling point, whereas diphosgene afforded a lower yield of 54% and a less pure product.[7] This suggests that while diphosgene is more manageable than phosgene, this convenience can come at the cost of reduced efficiency and product quality.

Conversely, diaryl carbonates excel in the high-yield synthesis of ureas and carbamates under mild conditions. In a representative procedure for synthesizing bis-ureas from a diaryl carbonate (bis(o-nitrophenyl) carbonate), yields are consistently high, ranging from 86-95% for aliphatic diamines.[6] These reactions are often clean, and the solid phenoxide byproducts can be easier to remove via filtration or extraction than the corrosive HCl generated from diphosgene.

Reaction TypeReagentTypical ConditionsYieldPurity/ByproductsReference
Isocyanate Synthesis DiphosgeneInert solvent, baseModerate (e.g., 54%)Often requires careful purification from byproducts.[7]
Chloroformate Synthesis Diphosgene/PhosgeneInert solvent, often low temp.Good to ExcellentGenerates HCl, which must be scavenged.[8]
Urea Synthesis Bis(o-nitrophenyl) carbonateToluene, heatExcellent (86-95%)Byproduct is o-nitrophenol, removed by workup.[6]
Carbamate Synthesis Bis(p-nitrophenyl) carbonateDichloromethane, 0-5 °CGoodByproduct is p-nitrophenol.[9]

IV. Field-Proven Protocols: A Practical Guide

The choice between these reagents is most evident in the laboratory workflow. The following self-validating protocols are designed to highlight the operational differences and the causality behind key procedural steps.

Protocol 1: Synthesis of a Carbamate using this compound (A Mild Approach)

This protocol illustrates a typical, safe procedure for forming a carbamate linkage, a common step in synthesizing protected amines for drug development.

Objective: To synthesize N-benzyl-4-methoxyphenyl carbamate.

Methodology:

  • Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add this compound (2.74 g, 10 mmol).

  • Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) and stir until the solid is fully dissolved.

  • Substrate Addition: In a separate vial, dissolve benzylamine (1.07 g, 10 mmol) in 10 mL of anhydrous DCM.

  • Controlled Reaction: Add the benzylamine solution dropwise to the stirred carbonate solution at room temperature over 15 minutes. Causality: Slow addition prevents potential side reactions and controls any mild exotherm.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 30% ethyl acetate in hexanes. The reaction is typically complete within 1-2 hours. Self-Validation: The disappearance of the starting amine spot and the appearance of a new, higher Rf product spot confirms the reaction's progress.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove any unreacted amine, followed by 1M NaOH (2 x 20 mL) to remove the 4-methoxyphenol byproduct, and finally with brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization from ethyl acetate/hexanes to yield the pure carbamate.

Protocol 2: Synthesis of a Chloroformate using Diphosgene (A High-Hazard Protocol)

This protocol for converting an alcohol to a chloroformate is representative of a reaction where diphosgene's high reactivity is necessary. This procedure must only be performed by trained personnel in a certified chemical fume hood with continuous phosgene monitoring and an adjacent base scrubber.

Objective: To synthesize hexyl chloroformate from 1-hexanol.

Methodology:

  • Strict Containment: Assemble a flame-dried, three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, a pressure-equalizing dropping funnel, and a reflux condenser. The outlet of the condenser must be connected to a gas bubbler and then to a caustic scrubber (e.g., concentrated NaOH solution) to neutralize any evolved HCl and excess phosgene.

  • Inert Solvent: Charge the flask with 50 mL of anhydrous toluene.

  • Substrate & Base: Add 1-hexanol (5.11 g, 50 mmol) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6.46 g, 50 mmol) to the flask. Cool the mixture to 0 °C in an ice bath. Causality: The base is essential to scavenge the HCl produced during the reaction, which would otherwise lead to side reactions.

  • Reagent Addition: In the fume hood, carefully draw diphosgene (5.44 g, 27.5 mmol, 1.1 equivalents of phosgene) into a gas-tight syringe and transfer it to the dropping funnel, diluting with 10 mL of anhydrous toluene.

  • Controlled Reaction: Add the diphosgene solution dropwise to the cold, stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: The extreme reactivity of diphosgene/phosgene necessitates low temperatures and slow addition to maintain control and prevent runaway reactions.

  • Monitoring & Quenching: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Self-Validation: The formation of a salt (DIPEA·HCl) precipitate is a visual indicator of reaction progress. Before workup, it is critical to quench any unreacted phosgene. This can be done by slowly adding a nucleophilic scavenger like isopropanol.

  • Workup: Filter the reaction mixture under nitrogen to remove the ammonium salt. The filtrate contains the product.

  • Isolation: The solvent and any volatile impurities can be removed by careful distillation. Caution: The crude product may still contain traces of diphosgene. Further purification by vacuum distillation is required, with all effluent vapors passing through a caustic scrubber.

V. Conclusion and Recommendations

The choice between this compound and diphosgene is not a matter of which is "better," but which is appropriate for the specific chemical transformation and the operational context.

Choose this compound or a similar diaryl carbonate when:

  • The primary goal is the formation of carbamates, ureas, or carbonates.

  • The substrate is sensitive and requires mild, selective reaction conditions.

  • Safety and ease of handling are paramount, particularly in academic or early-stage discovery labs not equipped for high-hazard chemistry.

  • A stepwise, controlled reaction is needed to build complex molecules like unsymmetrical ureas.[6]

Choose diphosgene when:

  • High reactivity, equivalent to that of phosgene, is required.

  • The desired transformation is the synthesis of isocyanates, chloroformates, or acid chlorides.[2]

  • The laboratory is fully equipped with the necessary engineering controls (fume hoods, scrubbers, monitors) and personnel are specifically trained for handling highly toxic reagents.[4]

  • Potential reductions in yield or purity are an acceptable trade-off for the convenience of using a liquid over a gas.[7]

Ultimately, a deep understanding of the causality—how a reagent's structure dictates its mechanism, reactivity, and safety profile—is the hallmark of an experienced scientist. By appreciating that this compound is a tool for selective carbonyl transfer and diphosgene is a tool for potent phosgenation, researchers can make informed, safe, and effective decisions in the design and execution of their synthetic routes.

References

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  • BenchChem. (2025). A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry. BenchChem Technical Support Team.
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  • Pasquato, L., Modena, G., Cotarca, L., Delogu, P., & Mantovani, S. (2000). Conversion of bis(trichloromethyl) carbonate to phosgene and reactivity of triphosgene, diphosgene, and phosgene with methanol. The Journal of Organic Chemistry, 65(24), 8224–8228. [Link]

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  • Cotarca, L., Geller, T., & Répási, J. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development, 21(10), 1591-1603. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Ghiglietti, E., Podapangi, S., Mecca, S., et al. (2022). Efficient Buchwald-Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. Dyes and Pigments, 202, 110278. [Link]

  • Castro, E. A., Aliaga, M. J., Santos, J. G., & Leis, J. R. (2004). Kinetics and mechanism of the phenolysis of asymmetric diaryl carbonates. The Journal of Organic Chemistry, 69(24), 8344–8349. [Link]

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A Comparative Spectroscopic Guide to Bis(4-methoxyphenyl) carbonate and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of Bis(4-methoxyphenyl) carbonate, a key organic intermediate, and its common precursors, 4-methoxyphenol and triphosgene. Designed for researchers and chemical development professionals, this document elucidates the distinct spectral signatures that differentiate the final product from its starting materials, thereby offering a robust methodology for reaction monitoring and quality control. We will explore the underlying principles of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting experimental data to validate the chemical transformation.

Introduction: Synthesis Context

This compound is typically synthesized through the reaction of a phenolic precursor with a carbonyl source. For this guide, we focus on a common and well-controlled laboratory-scale synthesis: the reaction of two equivalents of 4-methoxyphenol with triphosgene (Bis(trichloromethyl) carbonate), a stable and safer solid substitute for the highly toxic phosgene gas.[1][2] This reaction, usually carried out in the presence of a base like pyridine, involves the formation of two new ester linkages to a central carbonate functional group.

The successful synthesis is marked by the complete consumption of the 4-methoxyphenol's hydroxyl group and the triphosgene, leading to the emergence of a new molecular entity with unique spectroscopic characteristics. Spectroscopic analysis is, therefore, not merely a characterization step but an essential tool to confirm the conversion.

Synthesis_Reaction cluster_precursors Precursors cluster_product Product P1 2 x 4-Methoxyphenol Prod This compound P1->Prod + Base - 2HCl P2 Triphosgene P2->Prod

Caption: Chemical transformation from precursors to product.

Spectroscopic Analysis Workflow

The logical workflow for this analysis involves acquiring baseline spectra for the starting materials and comparing them against the spectrum of the purified final product. This comparative approach is fundamental to verifying the reaction's outcome.

Workflow Start Obtain Precursors: 4-Methoxyphenol & Triphosgene Spec1 Acquire Precursor Spectra (FTIR, ¹H & ¹³C NMR) Start->Spec1 Reaction Perform Synthesis Reaction Start->Reaction Analysis Comparative Spectroscopic Analysis Spec1->Analysis Purify Purify Crude Product (e.g., Recrystallization) Reaction->Purify Spec2 Acquire Product Spectrum (FTIR, ¹H & ¹³C NMR) Purify->Spec2 Spec2->Analysis Confirm Confirm Structure & Purity of Final Product Analysis->Confirm

Caption: Experimental workflow for synthesis and analysis.

Comparative FTIR Spectroscopy

FTIR spectroscopy is exceptionally powerful for identifying functional groups. The primary causality for its use here is to monitor the disappearance of the phenolic hydroxyl (-OH) group and the appearance of the carbonate carbonyl (C=O) group.

CompoundKey Vibrational Bands (cm⁻¹)Interpretation
4-Methoxyphenol ~3400-3200 (broad)O-H stretching of the phenolic group.[3]
~1230Asymmetric C-O-C stretching (aryl-alkyl ether).[4]
~1035Symmetric C-O-C stretching.
Triphosgene ~1815-1832 (very strong)C=O stretching. Frequency is high due to the strong electron-withdrawing effect of the -OCCl₃ groups.[5][6]
~1178, 967, 945C-O stretching vibrations.[5]
This compound ~1760-1780 (strong)C=O stretching of the diaryl carbonate group.
~1215Asymmetric C-O-C stretching (aryl carbonate).
Absence of ~3400-3200 bandConfirms consumption of the phenolic -OH group.

Analysis: The most telling evidence of a successful reaction in the FTIR spectrum is the disappearance of the broad O-H stretching band from 4-methoxyphenol. Concurrently, a new, very strong absorption appears in the carbonyl region around 1760-1780 cm⁻¹. This peak is characteristic of the carbonate C=O group and is shifted from the ~1820 cm⁻¹ of triphosgene, reflecting the change in the electronic environment from -OCCl₃ to an aryloxy group. The C-O stretching region also shows distinct changes, with the emergence of a strong band around 1215 cm⁻¹ typical for aryl carbonates.

Comparative ¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons. Its utility here is to confirm the removal of the acidic hydroxyl proton and to observe any shifts in the aromatic and methoxy protons upon conversion of the phenol to a carbonate ester.

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4-Methoxyphenol ~6.8m4HAromatic protons (AA'BB' system).[7]
~4.8-5.5 (broad s)s1HPhenolic hydroxyl proton (-OH).
~3.75s3HMethoxy protons (-OCH₃).[7]
Triphosgene ---No protons present.
This compound ~7.15d4HAromatic protons ortho to carbonate.
~6.90d4HAromatic protons ortho to methoxy.
~3.80s6HMethoxy protons (-OCH₃).

Analysis: The ¹H NMR spectrum of the product provides three key confirmations:

  • Absence of the Hydroxyl Proton: The broad singlet corresponding to the phenolic -OH proton in 4-methoxyphenol is absent in the product spectrum.

  • Symmetry and Integration: The product is a symmetric molecule. The integration of the methoxy signal at ~3.80 ppm corresponds to 6 protons, and the aromatic region integrates to 8 protons, consistent with the structure of two 4-methoxyphenyl units.

  • Chemical Shift Changes: The aromatic protons in the product exhibit a downfield shift compared to 4-methoxyphenol. This is because the carbonate group is more electron-withdrawing than the hydroxyl group, thus deshielding the adjacent aromatic protons. The spectrum shows a clean pair of doublets, confirming the 1,4-disubstitution pattern is retained. The spectrum for triphosgene is blank, confirming its complete consumption or removal during purification.

Comparative ¹³C NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of a molecule. It is used here to identify the new carbonate carbon and to track the shifts of the aromatic and methoxy carbons.

CompoundChemical Shift (δ, ppm)Assignment
4-Methoxyphenol ~153.5C-OH.[8]
~150.0C-OCH₃.[8]
~116.5Aromatic CH ortho to -OH.
~114.8Aromatic CH ortho to -OCH₃.[8]
~55.7Methoxy carbon (-OCH₃).
Triphosgene ~140.9Carbonyl carbon (C=O).[5]
~108.0Trichloromethyl carbons (-CCl₃).[5]
This compound ~152.0Carbonyl carbon (O-C=O-O).
~157.0Aromatic C-O (carbonate).
~145.0Aromatic C-OCH₃.
~121.0Aromatic CH ortho to carbonate.
~114.5Aromatic CH ortho to methoxy.
~55.6Methoxy carbon (-OCH₃).

Analysis: The ¹³C NMR spectrum of this compound is definitive. A new signal appears at ~152.0 ppm, which is characteristic of the central carbonate carbon. This peak is absent in the spectra of the precursors. The signals for the triphosgene carbons at ~140.9 and ~108.0 ppm are absent, indicating its full consumption.[5]

Furthermore, the chemical shift of the aromatic carbon attached to the oxygen (formerly C-OH at ~153.5 ppm) shifts to a new position around 145.0 ppm (C-O-C=O), reflecting the change in its bonding environment. The methoxy carbon's chemical shift remains relatively unchanged at ~55.6 ppm, as it is more distant from the reaction center.[9]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following standard protocols for spectroscopic analysis should be employed.

Protocol 1: FTIR Spectroscopy
  • Sample Preparation:

    • For solid samples (4-methoxyphenol, triphosgene, this compound), use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid powder directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Place the sample for analysis.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform an automatic baseline correction and ATR correction (if applicable).

    • Label significant peaks corresponding to key functional groups.

Protocol 2: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample (4-methoxyphenol or this compound) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Note: Triphosgene is typically not analyzed by ¹H NMR and its ¹³C NMR is taken under similar conditions.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer): [10]

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Set the spectral width to cover a range of -1 to 12 ppm. Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover a range of 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Conclusion

The spectroscopic comparison of this compound with its precursors, 4-methoxyphenol and triphosgene, provides a clear and definitive confirmation of the chemical transformation. Key indicators of a successful synthesis include:

  • FTIR: The disappearance of the broad phenolic O-H stretch and the appearance of a strong carbonate C=O stretch at ~1760-1780 cm⁻¹.

  • ¹H NMR: The loss of the acidic -OH proton signal and the retention of aromatic and methoxy signals with appropriate integration and chemical shifts reflecting the new electronic environment.

  • ¹³C NMR: The emergence of a new peak for the carbonate carbon at ~152 ppm and the absence of the triphosgene carbon signals.

By employing these spectroscopic techniques in a comparative manner, researchers can confidently monitor the reaction progress, verify the structure of the final product, and ensure its purity, upholding the principles of rigorous scientific validation.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphosgene. Retrieved from [Link]

  • Heiner, J., et al. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development, 21(9), 1333-1345. ACS Publications. Retrieved from [Link]

  • Wiley-VCH GmbH. (2025). 4-Methoxyphenol. SpectraBase. Retrieved from [Link]

  • Sigma Aldrich. (n.d.). Triphosgene. SpectraBase. Retrieved from [Link]

  • Suh, S. E., et al. (2020). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 16, 2655-2693. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxyphenol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Triphosgene. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Kim Reactor. (2024, March 1). Triphosgene I How many equivalents of triphosgene are required for coupling? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 3. FT-Far-IR cross-sections of 4 methoxyphenols. Retrieved from [Link]

  • Wiley-VCH GmbH. (2025). 4-Methoxyphenol - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

  • Physical and Theoretical Chemistry Laboratory, Oxford University. (n.d.). Triphosgene (C3Cl6O3) properties. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

  • Jadhava, S. N., et al. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances. The Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChemLite. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Catalytic synthesis of benign bisphenols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Google Patents. (n.d.). EP1572611B1 - Process for the synthesis of bisphenol.
  • PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. Retrieved from [Link]

  • Wiley-VCH GmbH. (2025). Bis(2-methoxyphenyl) carbonate - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(4-nitrophenyl) carbonate. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis by B–H amination of bis(4-methoxyphenyl)amine.... Retrieved from [Link]

  • Google Patents. (n.d.). JPH09151151A - Production of 4-methoxyphenol.
  • NIST. (n.d.). Bis(2-methoxyphenyl) carbonate. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Bis(4-methoxyphenyl)disulfide formation through copper catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of bis (4-methoxy diphenyl) dithioperoxy anhydride.... Retrieved from [Link]

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A Safer, More Efficient Carbonyl Source: A Cost-Benefit Analysis of Bis(4-methoxyphenyl) carbonate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the choice of a carbonylating agent is a critical decision that balances reactivity, safety, and cost. This guide provides an in-depth comparative analysis of Bis(4-methoxyphenyl) carbonate against its common alternatives, offering a clear perspective on its performance, cost-effectiveness, and safety profile in key synthetic applications.

Historically, the highly reactive but dangerously toxic phosgene gas has been a cornerstone of industrial carbonylation reactions. The inherent risks associated with its use have driven the development of safer, solid alternatives. Among these, this compound emerges as a compelling option, offering a unique combination of enhanced reactivity compared to other diaryl carbonates and a more favorable safety profile than traditional phosgene and its direct solid substitutes.

Executive Summary: A Comparative Overview

This guide will demonstrate that while this compound may have a higher initial cost per gram compared to some bulk commodity reagents, its superior performance in terms of reaction efficiency, milder reaction conditions, and enhanced safety profile often translates into a lower overall cost-per-reaction and a more sustainable synthetic route.

FeatureThis compoundDiphenyl Carbonate (DPC)TriphosgeneCarbonyldiimidazole (CDI)
Physical State SolidSolidCrystalline SolidCrystalline Solid
Reactivity HighModerateHigh (releases phosgene)High
Safety Skin, eye, and respiratory irritantSkin and eye irritantHighly toxic, releases phosgeneMoisture sensitive
Byproducts 4-methoxyphenolPhenolHCl, CO2Imidazole, CO2
Cost Moderately HighLowModerateHigh
Key Applications Polycarbonates, Carbamates, UreasPolycarbonatesWide range of carbonylationsPeptides, Ureas, Carbamates

The Reactivity Advantage: The Role of Methoxy Groups

The key to the enhanced performance of this compound lies in the electron-donating nature of the para-methoxy groups on the phenyl rings. These groups increase the electron density of the aromatic ring, making the phenoxy group a better leaving group. This increased lability of the carbonate's leaving groups translates to a higher reactivity in nucleophilic substitution reactions compared to the unsubstituted diphenyl carbonate.

This enhanced reactivity allows for reactions to be carried out under milder conditions, often at lower temperatures and with shorter reaction times. This not only improves energy efficiency but can also be crucial for the synthesis of sensitive molecules that may decompose under the harsher conditions required for less reactive reagents.

Cost-Benefit Analysis in Key Applications

Polycarbonate Synthesis via Transesterification

The synthesis of polycarbonates, a class of polymers with widespread applications, is a prime example of where this compound can offer significant advantages. The traditional melt transesterification process often utilizes diphenyl carbonate (DPC). However, the moderate reactivity of DPC necessitates high reaction temperatures and long reaction times, which can lead to polymer degradation and discoloration.

  • Lower Polymerization Temperatures: Reducing energy consumption and minimizing thermal degradation of the polymer.

  • Shorter Reaction Times: Increasing throughput and reducing operational costs.

  • Improved Polymer Properties: Milder conditions can lead to polymers with better color and potentially higher molecular weights.

The byproduct of this reaction is 4-methoxyphenol, which is less volatile and has a different toxicity profile than phenol, the byproduct of DPC-based polycarbonate synthesis.

Synthesis of Carbamates and Ureas

This compound is an effective reagent for the synthesis of carbamates and ureas, offering a safer alternative to phosgene and triphosgene. The reaction proceeds via a two-step, one-pot process where the sequential addition of amines allows for the synthesis of both symmetrical and unsymmetrical ureas.

Experimental Protocol: Synthesis of a Carbamate using this compound

This protocol is adapted from a procedure described in a doctoral dissertation and demonstrates the utility of this compound in carbamate synthesis.[1]

Materials:

  • This compound

  • Homoveratrylamine

  • Water (H2O)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide (NaOH), 1 M solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a reaction vessel, add this compound (1.5 g, 5.3 mmol, 1.0 eq.), water (10 mL), and THF (1.3 mL).

  • Stir the mixture at room temperature.

  • Add homoveratrylamine (0.9 mL, 5.3 mmol, 1.0 eq.) dropwise to the mixture.

  • Continue stirring the reaction mixture at room temperature for 16 hours.

  • After the reaction is complete, perform a work-up by extracting the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 1 M NaOH solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the carbamate product.

This protocol highlights the mild reaction conditions (room temperature) and the use of a relatively benign solvent system.

Safety and Handling: A Prudent Approach

While significantly safer than phosgene and triphosgene, this compound is not without its hazards. The Safety Data Sheet (SDS) indicates that it is a skin and eye irritant and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this reagent. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Disposal:

Waste this compound and any contaminated materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. It should not be discharged into the environment.[3]

A Comparative Look at the Alternatives

Diphenyl Carbonate (DPC)
  • Advantages: Low cost, readily available, and relatively safe to handle.

  • Disadvantages: Lower reactivity compared to activated carbonates, requiring higher reaction temperatures and longer reaction times. The byproduct, phenol, is a toxic and corrosive substance.

Triphosgene
  • Advantages: A solid, more easily handled form of phosgene. Highly reactive and versatile for a wide range of carbonylation reactions.

  • Disadvantages: Decomposes to release highly toxic phosgene gas upon heating or in the presence of nucleophiles. Requires stringent safety precautions and specialized handling procedures.

Carbonyldiimidazole (CDI)
  • Advantages: A solid, relatively safe, and highly effective reagent, particularly for the synthesis of peptides, ureas, and carbamates under mild conditions. The byproducts, imidazole and carbon dioxide, are generally easy to remove.

  • Disadvantages: Higher cost compared to other alternatives and is moisture-sensitive.

Conclusion: Making an Informed Decision

The selection of a carbonylating agent is a multifaceted decision that requires a thorough evaluation of cost, performance, and safety. This compound presents a compelling case as a "sweet spot" reagent for many applications. Its enhanced reactivity over diphenyl carbonate allows for more efficient and sustainable synthetic processes, while its solid form and less hazardous nature provide a significant safety advantage over phosgene and triphosgene.

While the upfront cost of this compound may be higher than some alternatives, the potential for reduced energy consumption, shorter reaction times, and the avoidance of highly toxic byproducts can lead to a more favorable overall cost-benefit analysis. For researchers and drug development professionals seeking to optimize their synthetic routes for both efficiency and safety, this compound is a valuable tool that merits serious consideration.

Visualizing the Synthetic Landscape

The following diagrams illustrate the general reaction pathways for the synthesis of polycarbonates and ureas, highlighting the role of the carbonylating agent.

Polycarbonate Synthesis via Transesterification

Polycarbonate Synthesis Diol Diol (e.g., Bisphenol A) Polycarbonate Polycarbonate Diol->Polycarbonate Diaryl_Carbonate Diaryl Carbonate (e.g., this compound) Diaryl_Carbonate->Polycarbonate Byproduct Byproduct (e.g., 4-methoxyphenol) Polycarbonate->Byproduct elimination

Caption: General workflow for polycarbonate synthesis.

Urea Synthesis from a Diaryl Carbonate

Urea Synthesis Diaryl_Carbonate Diaryl Carbonate (e.g., this compound) Intermediate Carbamate Intermediate Diaryl_Carbonate->Intermediate Amine1 Primary or Secondary Amine (R1R2NH) Amine1->Intermediate Urea Urea (R1R2N-CO-NR3R4) Intermediate->Urea Amine2 Second Amine (R3R4NH) Amine2->Urea Byproduct Byproduct (e.g., 4-methoxyphenol) Urea->Byproduct elimination

Caption: Stepwise synthesis of ureas.

References

  • Universität zu Köln. (2023, September 26). Catalytic Asymmetric Pictet-Spengler Reactions Toward Tetrahydroisoquinolines. [Link]

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A Comparative Environmental Impact Assessment: Bis(4-methoxyphenyl) carbonate vs. Phosgene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Shift Towards Greener Carbonylation Chemistry

The pursuit of safer and more environmentally benign chemical processes is a cornerstone of modern drug development and materials science. In this context, the choice of carbonylating agent is of paramount importance, representing a critical juncture where green chemistry principles can be effectively implemented. For decades, phosgene (COCl₂) has been a workhorse reagent for the synthesis of carbonates, ureas, and other essential functionalities. However, its extreme toxicity and hazardous nature have necessitated a search for safer alternatives. This guide provides an in-depth, objective comparison of the environmental impact of a promising substitute, Bis(4-methoxyphenyl) carbonate, against the industry-standard, phosgene.

Executive Summary: A Tale of Two Reagents

This guide will demonstrate that while phosgene offers high reactivity, its significant environmental and human health risks are substantial. In contrast, this compound, a representative of the diaryl carbonate class, presents a significantly safer and more sustainable profile, aligning with the principles of green chemistry. This assessment is based on a comprehensive analysis of their toxicity, the nature of their byproducts, and the overall environmental footprint of their respective synthetic routes.

FeaturePhosgeneThis compound
Toxicity Extremely high, lethal at low concentrationsModerate, primarily associated with its decomposition product, 4-methoxyphenol
Physical State Colorless gasWhite to off-white crystalline solid
Primary Hazard Acute respiratory damage, chemical weaponSkin and eye irritation, potential skin sensitization
Byproducts Hydrochloric acid (corrosive)4-Methoxyphenol (harmful to aquatic life, potential carcinogen)
Green Chemistry Rating PoorFavorable

Phosgene: The Double-Edged Sword of Reactivity and Toxicity

Phosgene is a colorless, highly toxic gas with an odor reminiscent of freshly cut hay or grass.[1] Its utility in chemical synthesis stems from its high reactivity as an acyl chloride, readily participating in reactions with a wide range of nucleophiles.

Environmental and Health Impacts: A Legacy of Hazard

The primary and most severe environmental and health impact of phosgene is its extreme toxicity to humans and other life forms.[1] Inhalation can cause severe respiratory distress, pulmonary edema, and death, even at low concentrations.[2] Its historical use as a chemical warfare agent underscores its hazardous nature.[2]

From an environmental perspective, the accidental release of phosgene gas poses a significant threat. While it hydrolyzes in the presence of water to the less toxic products of hydrochloric acid and carbon dioxide, the immediate danger of exposure is paramount.[3] The corrosive nature of the hydrochloric acid byproduct also presents challenges for equipment and waste management.

The synthesis of polycarbonates using phosgene, a major industrial application, is often carried out via an interfacial polymerization process.[4] This method typically involves the use of chlorinated solvents like dichloromethane, which are themselves environmentally problematic, and generates significant amounts of saline wastewater.[5]

This compound: A Safer Step Forward in Carbonylation

This compound belongs to the class of diaryl carbonates, which are increasingly being adopted as safer alternatives to phosgene in a variety of chemical transformations, including the synthesis of polycarbonates.[6][7] These "non-phosgene" routes are central to the development of greener chemical manufacturing processes.[5]

Environmental and Health Profile: A Significant Improvement

The primary concern with diaryl carbonates is the phenol byproduct generated during the carbonylation reaction. In the case of this compound, this byproduct is 4-methoxyphenol. According to safety data, 4-methoxyphenol is harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction.[8][9] Critically, it is also classified as harmful to aquatic life with long-lasting effects.[8][9] Furthermore, studies have indicated that 4-methoxyphenol has carcinogenic potential in rats.[10]

Despite these concerns, the overall hazard profile of this compound and its byproducts is considerably lower than that of phosgene. The risks associated with 4-methoxyphenol are manageable with standard laboratory and industrial hygiene practices, whereas the acute and lethal toxicity of phosgene requires highly specialized and stringent safety protocols.

Comparative Analysis: A Greener Path Forward

To quantitatively assess the environmental impact, we can consider the principles of green chemistry, particularly the concept of the E-factor (Environmental Factor), which is the mass ratio of waste to the desired product.

Phosgene-based Polycarbonate Synthesis: The traditional phosgene process for polycarbonate production generates a high E-factor. This is due to the use of excess phosgene, the generation of sodium chloride as a byproduct, and the large volumes of chlorinated solvents and wash water used in the process.[5][11]

This compound-based Polycarbonate Synthesis: Melt polymerization using diaryl carbonates like this compound offers a significant reduction in the E-factor.[12] This process is typically solvent-free, and the phenolic byproduct can often be recovered and recycled, further minimizing waste.[12]

The following diagram illustrates the contrasting environmental profiles of the two synthetic routes.

G cluster_phosgene Phosgene Route cluster_diaryl This compound Route phosgene Phosgene (Gas) phosgene_reaction Interfacial Polymerization phosgene->phosgene_reaction bisphenol_a Bisphenol A bisphenol_a->phosgene_reaction solvent Chlorinated Solvent solvent->phosgene_reaction naoh NaOH naoh->phosgene_reaction polycarbonate_p Polycarbonate phosgene_reaction->polycarbonate_p hcl_waste HCl/NaCl Waste phosgene_reaction->hcl_waste solvent_waste Solvent Waste phosgene_reaction->solvent_waste diaryl_carbonate This compound (Solid) melt_polymerization Melt Polymerization diaryl_carbonate->melt_polymerization bisphenol_a2 Bisphenol A bisphenol_a2->melt_polymerization polycarbonate_d Polycarbonate melt_polymerization->polycarbonate_d phenol_byproduct 4-Methoxyphenol (Recyclable) melt_polymerization->phenol_byproduct caption Figure 1: Comparison of Phosgene and Diaryl Carbonate Routes to Polycarbonate

Figure 1: Comparison of Phosgene and Diaryl Carbonate Routes to Polycarbonate

Experimental Protocols: A Practical Guide to Greener Synthesis

While a detailed, optimized protocol for the use of this compound would be proprietary to specific research and industrial settings, a general procedure for melt polymerization can be outlined based on established methods for diaryl carbonates.

General Protocol for Melt Polymerization of Polycarbonate using a Diaryl Carbonate
  • Reactant Preparation: Accurately weigh equimolar amounts of the bisphenol monomer (e.g., Bisphenol A) and this compound.

  • Catalyst Addition: Introduce a suitable transesterification catalyst (e.g., a tetraalkylammonium hydroxide or a metal salt) in a precisely controlled amount.

  • Initial Melt and Oligomerization: Heat the mixture under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to melt the reactants and initiate the transesterification reaction. This stage is typically carried out at a temperature range of 150-220°C. The byproduct, 4-methoxyphenol, will begin to distill off.

  • Polycondensation: Gradually increase the temperature and apply a vacuum to facilitate the removal of 4-methoxyphenol and drive the equilibrium towards the formation of high molecular weight polycarbonate. This stage can reach temperatures of up to 300°C.

  • Extrusion and Pelletization: Once the desired molecular weight is achieved (as determined by monitoring the melt viscosity), the molten polymer is extruded and pelletized.

The following diagram illustrates the general workflow for a non-phosgene melt polymerization process.

G start Start: Weigh Reactants catalyst Add Catalyst start->catalyst melt Melt and Oligomerize (150-220°C) catalyst->melt vacuum Apply Vacuum and Increase Temperature (up to 300°C) melt->vacuum polycondensation Polycondensation vacuum->polycondensation extrusion Extrude and Pelletize polycondensation->extrusion byproduct Collect and Recycle 4-Methoxyphenol polycondensation->byproduct end End: Polycarbonate Product extrusion->end caption Figure 2: General Workflow for Melt Polymerization

Figure 2: General Workflow for Melt Polymerization

Conclusion: A Clear Mandate for Change

The comparative environmental impact assessment of this compound and phosgene presents a clear and compelling case for the adoption of non-phosgene carbonylation routes in chemical synthesis. The extreme toxicity and hazardous handling requirements of phosgene, coupled with the generation of corrosive and environmentally burdensome waste streams, position it as a legacy reagent that should be replaced wherever feasible.

This compound, while not entirely without its own set of hazards, represents a significant leap forward in terms of safety and environmental performance. Its solid state, lower toxicity, and the potential for byproduct recycling in solvent-free processes align well with the core tenets of green chemistry. For researchers, scientists, and drug development professionals, the transition away from phosgene and towards safer alternatives like this compound is not just a matter of regulatory compliance, but a scientific and ethical imperative. The continued development and optimization of non-phosgene carbonylation chemistry will be a critical enabler of a more sustainable and safer chemical industry.

References

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A Comparative Guide to the Synthesis of High-Purity Bis(4-methoxyphenyl) carbonate: Phosgene vs. Greener Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selection of a synthetic route is a critical decision governed by factors of efficiency, purity, safety, and environmental impact. Bis(4-methoxyphenyl) carbonate, a symmetrical diaryl carbonate, serves as a valuable building block and reagent. This guide provides a detailed comparison of two primary synthetic pathways to this compound: the traditional, high-yielding phosgene-based approach and a contemporary, greener transesterification method. By examining the underlying chemistry, procedural details, and comparative performance metrics, this document aims to equip researchers with the necessary insights to make an informed choice of methodology tailored to their specific laboratory and production needs.

Introduction to this compound

This compound is a stable, solid organic compound with the chemical formula C₁₅H₁₄O₅. Its structure, featuring two electron-rich p-methoxyphenyl groups linked by a carbonate moiety, makes it an interesting synthon in organic chemistry. Diaryl carbonates, in general, are recognized as safer alternatives to highly toxic phosgene and its derivatives for carbonylation reactions. They find applications in the synthesis of polycarbonates, pharmaceuticals, and other fine chemicals. The methoxy groups in the para position of the phenyl rings in this compound can influence its reactivity and solubility compared to unsubstituted diphenyl carbonate.

Comparative Synthesis Protocols

This guide details two distinct and validated methods for the synthesis of this compound. The first is a traditional approach utilizing a phosgene equivalent, triphosgene, known for its high efficiency. The second is a greener, phosgene-free method based on the principle of transesterification, which aligns with the growing emphasis on sustainable chemistry.

Protocol 1: Phosgene-Equivalent Method using Triphosgene

This method is adapted from established procedures for the synthesis of diaryl carbonates from phenols and a phosgene source. Triphosgene, a stable solid, serves as a safer-to-handle precursor to phosgene. The reaction proceeds by the activation of 4-methoxyphenol with a base, followed by reaction with triphosgene.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-methoxyphenol (2.0 equivalents) and a suitable anhydrous solvent such as dichloromethane or toluene.

  • Base Addition: An organic base, typically triethylamine (2.2 equivalents), is added to the flask. The mixture is stirred under a nitrogen atmosphere at 0-5 °C. The base acts as a scavenger for the hydrochloric acid produced during the reaction.[1][2][3]

  • Triphosgene Addition: A solution of triphosgene (0.34 equivalents) in the same anhydrous solvent is added dropwise to the reaction mixture via the dropping funnel, maintaining the temperature between 0-10 °C. The reaction is typically exothermic.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This usually takes 2-4 hours.

  • Work-up: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, water, and brine to remove the triethylamine hydrochloride salt and any unreacted base.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield high-purity this compound as a white solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to moisture as water can react with triphosgene and the intermediate chloroformates, reducing the yield.

  • Low Temperature: The reaction is carried out at low temperatures to control the exothermicity and minimize side reactions.

  • Triethylamine as Base: Triethylamine is a common choice due to its suitable basicity to deprotonate the phenol and neutralize the HCl byproduct, forming a salt that is easily removed during the aqueous work-up.

Protocol 2: Phosgene-Free Transesterification Method

This greener approach avoids the use of highly toxic phosgene or its equivalents. The synthesis is achieved through the transesterification of a dialkyl carbonate, such as dimethyl carbonate, with 4-methoxyphenol in the presence of a catalyst. This method is considered more environmentally benign.[4][5][6]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a distillation head to remove the methanol byproduct. The flask is charged with 4-methoxyphenol (2.0 equivalents), dimethyl carbonate (which can also serve as the solvent), and a suitable catalyst.

  • Catalyst Addition: A variety of catalysts can be employed, including titanium(IV) isopropoxide, dibutyltin oxide, or certain basic metal oxides.[4] The choice of catalyst is crucial for the reaction rate and selectivity.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 120-180 °C). The removal of methanol by distillation is essential to drive the equilibrium towards the formation of the desired product.

  • Reaction Monitoring: The progress of the reaction is monitored by analyzing aliquots using GC or HPLC to determine the conversion of 4-methoxyphenol and the formation of the product.

  • Work-up: After the reaction is complete, the excess dimethyl carbonate is removed by distillation. The remaining mixture is dissolved in a suitable organic solvent like ethyl acetate.

  • Purification: The catalyst is removed by filtration. The organic solution is then washed with water and brine. After drying and solvent evaporation, the crude product is purified by recrystallization from a solvent such as 2-butanone or an ethanol/water mixture to obtain pure this compound.[7]

Causality Behind Experimental Choices:

  • Removal of Methanol: The transesterification reaction is reversible. Continuous removal of the methanol byproduct is critical to shift the equilibrium towards the product side and achieve a high yield.

  • Catalyst Selection: The catalyst plays a key role in activating the carbonyl group of dimethyl carbonate and facilitating the nucleophilic attack by the phenoxide. The choice of catalyst can significantly impact reaction time and temperature.

  • Excess Dimethyl Carbonate: Using an excess of dimethyl carbonate can also help to drive the reaction forward and can serve as the reaction solvent.

Comparative Analysis

FeatureProtocol 1: Phosgene-Equivalent MethodProtocol 2: Phosgene-Free Transesterification
Reagents 4-methoxyphenol, Triphosgene, Triethylamine4-methoxyphenol, Dimethyl Carbonate, Catalyst
Toxicity & Safety High (Triphosgene is a source of phosgene)Low (Dimethyl carbonate is a green solvent)
Reaction Conditions Low temperature (0-10 °C)High temperature (120-180 °C)
Reaction Time Generally shorter (2-4 hours)Generally longer, equilibrium-driven
Yield Typically high (>90%)Variable, depends on catalyst and methanol removal
Byproducts Triethylamine hydrochloride, CO₂Methanol
Environmental Impact Higher (use of chlorinated reagents)Lower ("greener" process)
Purity High purity achievable with recrystallizationHigh purity achievable with recrystallization

Data Presentation

Visualization of Experimental Workflows

Phosgene_Method cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge 4-methoxyphenol & solvent B Add Triethylamine A->B D Dropwise addition of Triphosgene (0-10 °C) B->D C Prepare Triphosgene solution C->D E Stir for 2-4 hours (Monitor by TLC/HPLC) D->E F Wash with dilute HCl, water, brine E->F G Dry organic layer F->G H Remove solvent G->H I Recrystallize H->I J High-purity this compound I->J

Caption: Workflow for the Phosgene-Equivalent Synthesis.

Transesterification_Method cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge 4-methoxyphenol, Dimethyl Carbonate & Catalyst B Heat to reflux (120-180 °C) A->B C Distill off Methanol B->C D Monitor by GC/HPLC B->D C->D E Remove excess Dimethyl Carbonate D->E F Dissolve in solvent E->F G Filter catalyst F->G H Wash with water, brine G->H I Dry organic layer H->I J Remove solvent I->J K Recrystallize J->K L High-purity this compound K->L

Caption: Workflow for the Phosgene-Free Transesterification Synthesis.

Conclusion

The choice between the phosgene-equivalent and transesterification methods for synthesizing high-purity this compound depends on the specific priorities of the researcher or organization. The phosgene-based route offers a well-established, high-yielding, and relatively fast protocol. However, the inherent toxicity and safety concerns associated with phosgene and its precursors are significant drawbacks.

Conversely, the transesterification method represents a much greener and safer alternative, aligning with the principles of sustainable chemistry. While it may require more optimization in terms of catalyst selection and reaction conditions to achieve comparable yields to the phosgene method, its environmental and safety benefits are substantial. For large-scale industrial production and in academic settings where safety and sustainability are paramount, the transesterification route is the more forward-looking choice. For small-scale laboratory synthesis where high yield and rapid results are the primary drivers, and with appropriate safety precautions, the triphosgene method remains a viable option.

References

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Safety Operating Guide

Navigating the Safe Disposal of Bis(4-methoxyphenyl) Carbonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of bis(4-methoxyphenyl) carbonate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus is to provide a self-validating system of protocols, grounded in authoritative sources, to build your trust and confidence in managing this chemical waste.

Understanding the Hazard Profile of this compound

Before any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound is classified as a solid that can cause skin, eye, and respiratory irritation.[1][2] While it is stable under normal conditions, its irritant nature necessitates careful handling to prevent exposure.[1]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation (Category 2) Causes skin irritation.[1][2]P280: Wear protective gloves/protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
Eye Irritation (Category 2A) Causes serious eye irritation.[1][2]P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation May cause respiratory irritation.[1][2]P261: Avoid breathing dust. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]

Core Directive: A Risk-Based Approach to Disposal

The primary directive for the disposal of this compound is to manage it as a solid chemical irritant. In the absence of a validated and safe laboratory-scale neutralization protocol, direct chemical treatment by individual researchers is not recommended. The potential for incomplete reactions or the generation of hazardous byproducts presents an unacceptable risk. Therefore, the safest and most compliant approach is to dispose of it through a licensed and certified hazardous waste management company.

This strategy is underpinned by the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous and non-hazardous solid waste.[2][3] While this compound is not specifically listed as a hazardous waste, its irritant properties require a cautious approach to waste determination. A generator of the waste is responsible for determining if it meets the criteria of a hazardous waste.

Caption: Logical flow for determining the proper disposal pathway for this compound waste.

Step-by-Step Disposal Protocol

This protocol ensures a safe and compliant disposal process, from the point of generation to final removal from the laboratory.

Step 1: Immediate Segregation at the Point of Generation

Causality: To prevent cross-contamination and accidental exposure, it is crucial to segregate this compound waste immediately after it is generated.

  • Action: Collect all solid waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a dedicated waste container.

  • Container Specifications: The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, tight-fitting lid.

Step 2: Proper Labeling of the Waste Container

Causality: Accurate and clear labeling is a cornerstone of safe laboratory practice and is mandated by OSHA's Hazard Communication Standard. It informs everyone of the container's contents and associated hazards.

  • Action: Label the waste container clearly with the following information:

    • The words "Hazardous Waste" (if applicable based on your facility's waste determination) or "Non-hazardous Chemical Waste for Disposal."

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Irritant," "Skin and Eye Irritant").

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

Step 3: Safe Storage Pending Disposal

Causality: Proper storage minimizes the risk of spills, exposure, and reactions with incompatible chemicals.

  • Action: Store the sealed and labeled waste container in a designated, well-ventilated waste accumulation area.

  • Storage Conditions:

    • Away from incompatible materials.

    • In a secondary containment bin to control any potential leaks.

    • Protected from extreme temperatures and direct sunlight.

Step 4: Arranging for Professional Disposal

Causality: Utilizing a licensed hazardous waste contractor ensures that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company to schedule a pickup.

  • Documentation: Ensure you receive and retain all necessary documentation, such as a hazardous waste manifest, for your records. This is a legal requirement under RCRA.

Spill Management: A Critical Component of Safety

In the event of a spill, a prompt and appropriate response is essential to mitigate exposure and prevent the spread of contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). For larger spills where dust may be generated, respiratory protection may be necessary.

  • Contain and Clean:

    • For solid spills, gently cover the material with an absorbent material like vermiculite or sand to prevent it from becoming airborne.

    • Carefully sweep the spilled material and absorbent into a designated waste container. Avoid creating dust.

    • Decontaminate the spill area with a suitable solvent or detergent and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be placed in the designated waste container for this compound.

  • Report the Incident: Report the spill to your supervisor and your institution's EHS department, following your facility's established procedures.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible management of chemical waste is an integral part of scientific research. By adhering to these detailed procedures for the disposal of this compound, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of environmental stewardship and regulatory compliance. This commitment to safety beyond the bench is a hallmark of a trustworthy and authoritative laboratory environment.

References

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 19). Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Southwestern University. (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

Sources

Mastering Safety: A Researcher's Guide to Handling Bis(4-methoxyphenyl) carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking work lies in a steadfast commitment to safety. This guide provides essential, immediate, and in-depth technical instruction on the safe handling of Bis(4-methoxyphenyl) carbonate, ensuring that your focus remains on your research, fortified by the confidence of a secure laboratory environment.

Understanding the Risks: A Proactive Approach to Safety

This compound is a solid reagent that, while integral to many synthetic pathways, presents hazards that necessitate careful management. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation .[1] Proactive implementation of robust safety protocols is not merely a regulatory requirement but a cornerstone of scientific integrity and personal well-being.

The causality behind these hazards lies in the chemical's ability to interact with biological tissues. Upon contact, it can cause localized inflammation and discomfort. Inhalation of fine dust particles can lead to irritation of the respiratory tract. Therefore, our primary objective is to establish a multi-layered defense system that minimizes all routes of exposure.

The Core of Protection: Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is your first and most critical line of defense. This is not a matter of simple box-checking; each component is chosen for its specific protective properties against the known hazards of this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.Protects against airborne particles and accidental splashes, preventing serious eye irritation.[2]
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and irritation. While specific permeation data for this compound is not readily available, nitrile and neoprene gloves generally offer good protection against a range of organic chemicals.[2][3][4]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination with the powdered chemical.
Respiratory Protection A NIOSH-approved N95 or P95 respirator may be necessary if handling procedures are likely to generate significant dust.Protects against the inhalation of fine particles that can cause respiratory tract irritation. The necessity of a respirator is based on a risk assessment of the specific procedure.[5]

Expert Insight: The choice between nitrile and neoprene gloves often comes down to a balance of chemical resistance and dexterity. For tasks requiring fine motor skills, thinner nitrile gloves are often preferred. For longer duration tasks or when handling larger quantities, thicker neoprene gloves may offer more robust protection. Always inspect gloves for any signs of degradation or perforation before use.

Operational Blueprint: From Receipt to Disposal

A self-validating safety system extends beyond PPE to encompass the entire lifecycle of the chemical within the laboratory. This procedural guide ensures that safety is integrated into every step of your workflow.

Receiving and Storage: The First Step in Safe Handling

Upon receipt, immediately inspect the container for any damage. Label the container with the date of receipt and the date it is first opened. Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

StorageWorkflow A Receive Chemical B Inspect Container for Damage A->B C Label with Receipt and Opening Dates B->C D Store in Cool, Dry, Well-Ventilated Area C->D E Segregate from Incompatible Materials D->E F Maintain Tightly Closed Container E->F

Caption: Secure Storage Workflow for this compound.

Handling and Use: Minimizing Exposure

All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Weighing and Transfer Protocol:

  • Preparation: Don all required PPE. Cover the work surface with absorbent, disposable bench paper.[6]

  • Tare the Vessel: Place a clean, empty receiving vessel on the analytical balance and tare it.

  • Transfer: Carefully scoop the desired amount of this compound from the stock container into the tared vessel. Use a spatula and avoid generating dust.[6][7]

  • Weighing: Close the stock container and the receiving vessel. Place the receiving vessel back on the balance to obtain the accurate weight.

  • Clean-up: Immediately clean any minor spills on the balance or work surface using a damp cloth or paper towel. Dispose of all contaminated materials as chemical waste.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don Appropriate PPE B Prepare Work Surface A->B C Tare Receiving Vessel B->C D Carefully Transfer Powder C->D E Weigh the Transferred Solid D->E F Clean Spills Immediately E->F G Dispose of Contaminated Materials F->G

Caption: Safe Handling Workflow for Powdered Reagents.

Decontamination and Disposal: The Final Steps

Work Surface Decontamination: After handling is complete, thoroughly wipe down the work area with a damp cloth. The cleaning materials should then be disposed of as chemical waste.

Glassware Cleaning:

  • Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic residue.[8] Collect this solvent rinse for disposal as hazardous waste.

  • Wash: Wash the glassware with a laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

Disposal Plan:

Unused this compound and any materials contaminated with it should be disposed of as chemical waste in accordance with your institution's and local regulations.[8][9]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Solvent rinses should be collected in a labeled, sealed container for hazardous waste disposal.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Spill For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.

By integrating these safety protocols into your daily laboratory practice, you build a foundation of trust in your experimental systems and, most importantly, in your ability to conduct your research safely and effectively. This commitment to safety is the hallmark of a truly expert scientist.

References

  • OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Clean Glassware. Retrieved from [Link]

  • Emory University Environmental Health and Safety Office. (2024). EHS-461, WEIGHING HAZARDOUS POWDERS. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Decontamination. Retrieved from [Link]

  • Stericycle. (2024). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]

  • AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]

  • Lab Manager. (2024). How to Clean Laboratory Glassware: A Comprehensive Guide. Retrieved from [Link]

  • Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • The Chemical Institute of Canada. (n.d.). Deadly Dust. Retrieved from [Link]

  • IChemE. (n.d.). Explosion properties of admixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). PAN dust explosion inhibition mechanisms of NaHCO3 and Al(OH)3. Retrieved from [Link]

  • Occupational Health & Safety. (2022). Choosing the Right Respiratory Protection. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.